Product packaging for Benzyl mercaptan(Cat. No.:CAS No. 16528-58-8)

Benzyl mercaptan

Cat. No.: B3419994
CAS No.: 16528-58-8
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Description

Benzyl thiol is a thiol that is toluene in which one of the methyl hydrogens has been replaced by a sulfanyl group. It has a role as a plant metabolite. It is a thiol and a member of benzenes. It derives from a hydride of a toluene.
Benzyl mercaptan is a natural product found in Mephitis mephitis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S B3419994 Benzyl mercaptan CAS No. 16528-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanethiol
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InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CS
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID6026664
Record name Benzenemethanethiol
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Molecular Weight

124.21 g/mol
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Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour
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Boiling Point

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (70 °C)(Closed cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

1.058 at 20 °C, 1.050-1.058
Record name BENZYL MERCAPTAN
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Vapor Density

4.28 (Air= 1)
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Vapor Pressure

0.47 [mmHg]
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Color/Form

Colorless liquid, Water-white, mobile liquid

CAS No.

100-53-8, 16528-58-8
Record name Benzyl mercaptan
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Melting Point

-30 °C
Record name BENZYL MERCAPTAN
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Record name Phenylmethanethiol
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Foundational & Exploratory

Benzyl mercaptan synthesis from benzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Mercaptan from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of benzyl mercaptan from benzyl chloride. The document details the core chemical reactions, experimental protocols, and comparative quantitative data to assist researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction

This compound (also known as phenylmethanethiol) is a pivotal organosulfur compound widely utilized as a versatile intermediate in organic synthesis. Its applications span the pharmaceutical and agrochemical industries, where it serves as a crucial building block for various therapeutic agents and pesticides. The synthesis of this compound from the readily available precursor, benzyl chloride, is a fundamental transformation in organic chemistry. This guide focuses on the most common and effective synthetic strategies, providing detailed experimental procedures and comparative data to facilitate informed decision-making in a research and development setting.

Core Synthetic Methodologies

The conversion of benzyl chloride to this compound is primarily achieved through nucleophilic substitution, where a sulfur-containing nucleophile displaces the chloride ion. The two most prevalent methods employ either thiourea (B124793) followed by hydrolysis or a direct reaction with a hydrosulfide (B80085) salt.

Synthesis via Thiourea Intermediate

This a two-step method that proceeds through the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.[1] This approach is a classic and reliable method for synthesizing thiols from alkyl halides.

Reaction Pathway:

  • Formation of Benzylisothiouronium Chloride: Benzyl chloride is reacted with thiourea in an alcoholic solvent to form the S-benzylisothiouronium chloride salt.

  • Hydrolysis: The isolated isothiouronium salt is then hydrolyzed under basic conditions to liberate this compound.

Synthesis via Hydrosulfide Salts

This method involves the direct reaction of benzyl chloride with a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or ammonium (B1175870) sulfhydrate (NH₄SH).[2][3] This approach offers a more direct route to the final product.

Reaction Pathway:

The hydrosulfide anion (SH⁻) acts as the nucleophile, directly displacing the chloride from the benzyl group in a single step.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for a direct comparison of their efficiencies and outcomes.

ParameterThiourea MethodAmmonium Sulfhydrate MethodSodium Hydrosulfide Method
Starting Material Benzyl Chloride, ThioureaBenzyl Chloride, Ammonium SulfhydrateBenzyl Chloride, Sodium Hydrosulfide
Solvent 95% Alcohol[4]Aqueous[3]Aqueous[5]
Reaction Time ~8 hours (6h reflux + 2h hydrolysis)[4]~2.5 - 4 hours[3]~8 hours[5]
Reaction Temperature Reflux, then 80-100°C for hydrolysis[3][4]<80°C initially, then 80-100°C[3]50°C initially, then 80°C[5]
Reported Yield ~70%[4]Up to 97%[6]~97.5%[5]
Reported Purity >99% after distillation[4]>99% after distillation[3]97.5%[5]
Key Side Products Dibenzyl disulfideBenzyl sulfide (B99878), Benzyl disulfide[3]Benzyl sulfide, Benzyl disulfide[5]

Experimental Protocols

Detailed Protocol for Synthesis via Thiourea

This protocol is adapted from established laboratory procedures.[4]

Step 1: Formation of Benzylisothiouronium Chloride

  • In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of benzyl chloride, 1.1 moles of thiourea, and 50 mL of 95% ethanol.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture, which will cause the benzylthiouronium salt to crystallize.

  • Filter the crystalline salt and wash with a small amount of cold ethanol.

Step 2: Hydrolysis to this compound

  • In a two-necked flask, suspend 1 mole of the benzylthiouronium salt in 300 mL of 5 N sodium carbonate solution.

  • Reflux the mixture for 2 hours under a slow stream of nitrogen.

  • Cool the reaction mixture and acidify with 2 N hydrochloric acid.

  • Separate the organic layer (this compound) and dry over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation (b.p. 73°C/10mm Hg).[4]

Detailed Protocol for Synthesis via Ammonium Sulfhydrate

This protocol is based on a patented industrial process.[3]

  • To a closed, thermostatically controlled reactor, add an aqueous solution of ammonium sulfhydrate (NH₄SH/C₆H₅CH₂Cl molar ratio of at least 1, preferably between 1.05 and 1.5).

  • Add benzyl chloride to the aqueous solution over a period of 15 minutes to 1 hour, maintaining the temperature below 80°C.

  • After the addition is complete, heat the reaction mixture to a temperature in the range of 80°C to 100°C for 1 to 3 hours, until the conversion of benzyl chloride is substantially complete.

  • After the reaction, draw off the aqueous phase.

  • Strip the organic phase with nitrogen to remove residual hydrogen sulfide.

  • The crude product can be further purified by vacuum distillation to achieve a purity greater than 99%.[3]

Detailed Protocol for Synthesis via Sodium Hydrosulfide

This protocol is derived from a patented method designed to minimize side product formation.[5]

  • In a reactor, prepare a solution of sodium hydrosulfide with an initial concentration between 5% and 30% by weight.

  • Establish a hydrogen sulfide atmosphere in the reactor. This can be achieved by the addition of hydrochloric acid to the reaction solution.

  • Add benzyl chloride to the sodium hydrosulfide solution.

  • Heat the two-phase system to approximately 50°C and stir until about 90% of the benzyl chloride is converted (approximately 5-6 hours).

  • Increase the temperature to about 80°C and continue the reaction until the benzyl chloride concentration is less than 0.3% (approximately 3 hours).

  • Stop heating and agitation, and separate the bottom brine phase.

  • Wash the remaining organic product with water.

  • Dry the product by heating to 80°C under vacuum.

Reaction Mechanisms and Visualizations

The synthesis of this compound from benzyl chloride is a classic example of a nucleophilic substitution reaction. The reaction pathway can be visualized to better understand the chemical transformations.

Synthesis_Pathway cluster_thiourea Thiourea Method cluster_hydrosulfide Hydrosulfide Method Benzyl Chloride_T Benzyl Chloride Isothiouronium Salt Isothiouronium Salt Benzyl Chloride_T->Isothiouronium Salt + Thiourea Thiourea Thiourea Benzyl Mercaptan_T This compound Isothiouronium Salt->Benzyl Mercaptan_T + Base (Hydrolysis) Benzyl Chloride_H Benzyl Chloride Benzyl Mercaptan_H This compound Benzyl Chloride_H->Benzyl Mercaptan_H + SH⁻ Hydrosulfide Hydrosulfide (SH⁻)

References

Spectroscopic Profile of Phenylmethanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for phenylmethanethiol (also known as benzyl (B1604629) mercaptan), a crucial organosulfur compound in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for phenylmethanethiol in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35-7.15multiplet5HC₆H₅-
~3.57singlet2H-CH₂-
~1.56triplet1H-SH

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~140.0C (quaternary)
~129.0CH (aromatic)
~128.9CH (aromatic)
~127.5CH (aromatic)
~31.6-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

Wavenumber (cm⁻¹)Description of Vibration
~3060-3030C-H stretch (aromatic)
~2930C-H stretch (aliphatic)
~2558S-H stretch
~1600, ~1495, ~1455C=C stretch (aromatic ring)
~1420CH₂ scissoring
~1210C-S stretch
~740, ~700C-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[3][4]

m/zRelative Intensity (%)Assignment
124~30[M]⁺ (Molecular ion)
91100[C₇H₇]⁺ (Tropylium ion)
65~15[C₅H₅]⁺
45~13[CH₂SH]⁺
39~11[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Phenylmethanethiol is a flammable liquid with a strong, unpleasant odor and can cause skin and eye irritation; therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn, and all handling should be performed in a well-ventilated fume hood.[5][6][7][8]

NMR Spectroscopy Sample Preparation
  • Sample Preparation : For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of phenylmethanethiol.[9] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[9][10] The choice of solvent is critical to avoid interfering signals in the spectrum.[9]

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9][10][11]

  • Capping and Cleaning : Securely cap the NMR tube to prevent solvent evaporation.[9] Wipe the outside of the tube with a tissue dampened with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any fingerprints or residues.[9]

  • Instrumental Analysis : Insert the prepared sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[9][12]

IR Spectroscopy Sample Preparation

Neat Liquid Sample (Salt Plates)

  • Plate Preparation : Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13][14]

  • Sample Application : Place one to two drops of liquid phenylmethanethiol onto the center of one salt plate.[15]

  • Sandwiching the Sample : Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[13][15]

  • Mounting : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[13]

  • Data Acquisition : Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of the empty beam path should be collected prior to running the sample.[14]

  • Cleaning : After analysis, promptly clean the salt plates with a dry solvent like acetone (B3395972) and return them to the desiccator.[13]

Attenuated Total Reflectance (ATR)

  • Background Scan : Ensure the ATR crystal is clean. Run a background spectrum with the clean, empty ATR crystal.[2]

  • Sample Application : Place a small drop of phenylmethanethiol directly onto the ATR crystal.

  • Data Acquisition : Lower the press arm to ensure good contact between the sample and the crystal, then collect the IR spectrum.[2]

  • Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

Mass Spectrometry Sample Preparation
  • Initial Dilution : Prepare a stock solution of phenylmethanethiol at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727), acetonitrile, or dichloromethane.[16]

  • Final Dilution : Take an aliquot (e.g., 100 µL) of the stock solution and further dilute it with an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration in the range of 10-100 µg/mL.[16] The optimal concentration may vary depending on the mass spectrometer's sensitivity and the ionization technique used.

  • Filtration : If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's sample introduction system.[16]

  • Vial Transfer : Transfer the final diluted and filtered solution into a 2 mL mass spectrometry vial with a screw cap and a soft septum.[16]

  • Instrumental Analysis : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[17] The molecules are then ionized (e.g., by electron ionization or electrospray ionization), separated by their mass-to-charge ratio, and detected.[18][19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of phenylmethanethiol using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Phenylmethanethiol Phenylmethanethiol Sample NMR NMR Spectroscopy Phenylmethanethiol->NMR IR IR Spectroscopy Phenylmethanethiol->IR MS Mass Spectrometry Phenylmethanethiol->MS Connectivity Connectivity & Environment (¹H, ¹³C) NMR->Connectivity FunctionalGroups Functional Groups (S-H, C=C, C-H) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Structure Molecular Structure (C₇H₈S) Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Workflow for Phenylmethanethiol Structural Analysis.

References

An In-depth Technical Guide to the Safety and Handling of Benzyl Mercaptan (CAS 100-53-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for benzyl (B1604629) mercaptan (CAS 100-53-8), a vital reagent in various chemical syntheses. Due to its hazardous nature, a thorough understanding of its properties and the necessary precautions is critical for safe laboratory operations.

Chemical and Physical Properties

Benzyl mercaptan, also known as α-toluenethiol, is a colorless to light yellow liquid with a strong, unpleasant odor.[1][2][3] It is combustible and air-sensitive.[1][4]

PropertyValueReferences
Molecular Formula C7H8S[1][5]
Molecular Weight 124.2 g/mol [6]
Appearance Colorless to light yellow liquid[1][6][7]
Odor Strong, repulsive, garlic-like[2]
Boiling Point 194-195 °C[1][7][8]
Melting Point -29.2 °C to -30 °C[2][8]
Flash Point 70 °C (158 °F) (Closed cup)[2][8]
Density 1.058 g/mL at 25 °C[1][9]
Vapor Pressure 0.5 hPa at 20 °C[8]
Vapor Density >4 (air = 1)[1][8]
Solubility Insoluble in water; soluble in ethanol, ether, and carbon disulfide.[1][3][9]
Lower Explosive Limit 1% (V)[1][5][8]

Toxicological Data

This compound is classified as fatal if inhaled and harmful if swallowed.[5][6][7][10] It can cause skin and serious eye irritation.

TestSpeciesRouteValueReferences
LD50RatOral493 mg/kg[7][8]
LC50MouseInhalation0.9 mg/L (4 h) or 178 ppm (4 h)[8]
Skin IrritationRabbitDermalSlight irritation[8]
Eye IrritationRabbitOcularCauses serious eye irritation[10]
Mutagenicity (Ames test)--Negative[8]

Note on Experimental Protocols: The provided safety data sheets cite the toxicological data listed above but do not include detailed experimental methodologies. For comprehensive experimental protocols, consultation of the primary toxicological literature is recommended.

Hazard Identification and Classification

This compound is associated with multiple hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Flammable LiquidsCategory 4H227: Combustible liquid
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

This table is a summary of the most common classifications. Refer to the specific Safety Data Sheet (SDS) for complete details.[5][7][10]

Safe Handling and Storage

A strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber for full contact, Nitrile rubber for splash contact) and a complete suit protecting against chemicals are necessary.[7][8] Always inspect gloves before use and use proper glove removal technique.[7]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[8][10] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator must be used.[7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe vapors or mist.[5][7][8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7][8][10]

  • Take precautionary measures against static discharge.[7][8]

  • Use only in a well-ventilated area or outdoors.[5][7]

  • Do not eat, drink, or smoke when using this product.[5][7]

  • Wash hands thoroughly after handling.[5][7][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Store locked up.[5][7][8]

  • Keep away from heat, sparks, and flame.[10]

  • Store under an inert atmosphere as it is air sensitive.[4][10]

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit Ready) Don_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical in Fume Hood Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Close_Container Tightly Close Container Perform_Experiment->Close_Container Decontaminate_Equipment Decontaminate Equipment & Work Area Close_Container->Decontaminate_Equipment Dispose_Waste Dispose of Waste in Accordance with Regulations Decontaminate_Equipment->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Workflow for Safe Handling of this compound

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • General Advice: Move the victim out of the dangerous area and show the Safety Data Sheet to the attending physician. Immediate medical attention is required.[7][8][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Immediately call a poison center or doctor.[5][6][8][11]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[8] If skin irritation occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6][7]

FirstAidResponse First Aid Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Rinse_Eyes Rinse Cautiously with Water for Several Minutes Exposure->Rinse_Eyes Rinse_Mouth Rinse Mouth Exposure->Rinse_Mouth Artificial_Respiration Provide Artificial Respiration if Not Breathing Move_to_Fresh_Air->Artificial_Respiration Call_Emergency_Inhalation Immediately Call Poison Center/Doctor Artificial_Respiration->Call_Emergency_Inhalation Rinse_Skin Rinse Skin with Plenty of Water Remove_Clothing->Rinse_Skin Seek_Medical_Advice_Skin Seek Medical Advice if Irritation Occurs Rinse_Skin->Seek_Medical_Advice_Skin Remove_Contacts Remove Contact Lenses Rinse_Eyes->Remove_Contacts Seek_Medical_Advice_Eye Seek Medical Advice if Irritation Persists Remove_Contacts->Seek_Medical_Advice_Eye Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Call_Emergency_Ingestion Immediately Call Poison Center/Doctor Do_Not_Induce_Vomiting->Call_Emergency_Ingestion

First Aid Response for this compound Exposure
Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][7][8]

  • Specific Hazards: Combustible liquid.[7][10] In a fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced.[4][7][8] Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[7][10] Ensure adequate ventilation.[7][8] Remove all sources of ignition.[7][10][11] Do not breathe vapors.[8] Wear appropriate personal protective equipment.[5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4][7] Do not let the product enter drains, surface water, or the sanitary sewer system.[7][8][10] this compound is very toxic to aquatic life with long-lasting effects.[5][10]

  • Containment and Cleanup: Absorb spillage with an inert absorbent material (e.g., dry sand, earth).[5][10][11] Collect and place in a suitable, closed container for disposal.[4][7]

Disposal Considerations

Dispose of this compound and its container as hazardous waste.[1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal practices must be in accordance with federal, state, and local regulations.[4][7]

Conclusion

This compound is a valuable chemical intermediate, but its handling requires stringent safety measures due to its high acute toxicity, particularly via inhalation. All personnel must be thoroughly trained on its hazards and the proper procedures for its use, storage, and disposal. By adhering to the guidelines outlined in this document and the substance's Safety Data Sheet, researchers can minimize risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Physical and Olfactory Properties of Alpha-Toluenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and odor profile of alpha-toluenethiol (also known as benzyl (B1604629) mercaptan). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables, and where available, detailed experimental methodologies are described. Furthermore, a visualization of the general olfactory signaling pathway for thiols is provided to contextualize its potent odor.

Physical Properties

Alpha-toluenethiol is a colorless to light yellow liquid with a strong, distinct odor.[1] It is an organosulfur compound that is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2][3][4]

Table 1: Physical and Chemical Properties of Alpha-Toluenethiol

PropertyValueReference(s)
Molecular Formula C₇H₈S[1][4]
Molecular Weight 124.21 g/mol [5][6]
Boiling Point 194-195 °C[2][5][6][7][8]
Melting Point -29 to -30 °C[1][4][5][7][8]
Density 1.058 g/mL at 25 °C[2][6][7][8]
Flash Point 70 °C (158 °F) (Closed Cup)[1][4][5]
Vapor Pressure 0.47 mm Hg[9]
Vapor Density >4 (vs air)[6][7]
Refractive Index 1.575 at 20 °C[2][6][7]
Water Solubility Insoluble/Not miscible[1][2][7]
pKa 9.43 at 25 °C[3][7]

Odor Profile

Alpha-toluenethiol is well-known for its potent and unpleasant odor, which is a characteristic feature of many low molecular weight thiols.

Odor Description: The scent of alpha-toluenethiol is most commonly described as a repulsive, strong, and pungent odor reminiscent of garlic, leek, or a general "stench".[1][2][4][5] It is also sometimes characterized as "alliaceous" or having a "stinging" quality.[10][11]

Odor Threshold: The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Alpha-toluenethiol is detectable at extremely low concentrations.

Table 2: Odor Threshold of Alpha-Toluenethiol

Threshold ValueMediumReference(s)
2.6 ppb (parts per billion)Air[3][5][9]
0.03 mg/m³Air[5]
1.0 µg/LWater[5]

Experimental Protocols

Determination of Physical Properties

Boiling Point Determination (Micro-Reflux Method):

  • A small volume (approximately 0.5-1 mL) of the liquid sample is placed in a small test tube with a magnetic stir bar.

  • The test tube is situated in a heating block on a stirrer hotplate.

  • A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.

  • The liquid is heated to a gentle boil while stirring. The point at which the vapor condenses and refluxes back into the liquid (visible as a ring of liquid on the tube walls) is observed.

  • The temperature at which the vapor temperature stabilizes during reflux is recorded as the boiling point.

Melting Point Determination (Capillary Method):

  • A small amount of the solidified sample (frozen alpha-toluenethiol) is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point.

Density Determination (Pycnometer Method):

  • A pycnometer (a flask with a specific, known volume) is weighed while empty.

  • The pycnometer is then filled with the liquid sample and weighed again.

  • The mass of the liquid is determined by subtracting the empty weight from the filled weight.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination (Closed-Cup Method):

  • A sample of the liquid is placed in a closed cup apparatus (e.g., Pensky-Martens tester).

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is periodically introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors ignite momentarily.

Determination of Odor Threshold

Forced-Choice Ascending Concentration Series Method (ASTM E679): This is a standardized method for determining detection and recognition thresholds.

  • A series of samples with increasing concentrations of the odorant in a neutral medium (e.g., purified air or water) is prepared.

  • A panel of trained sensory assessors is presented with sets of three samples, where one contains the odorant and the other two are blanks (the neutral medium).

  • The assessors are required to identify which of the three samples is different, even if they have to guess (forced-choice).

  • The presentation starts with concentrations below the expected threshold and increases in steps.

  • The individual threshold is the concentration at which an assessor can correctly identify the odorous sample a specified number of times. The group's threshold is then calculated statistically from the individual results.

Olfactory Signaling Pathway

The perception of thiols like alpha-toluenethiol involves a complex signaling cascade within the olfactory system. It begins with the interaction of the odorant molecule with specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium.

Recent research has indicated that the detection of many sulfur-containing compounds is mediated by olfactory receptors that are metalloproteins, often requiring a metal ion like copper for their activation.[3][5] The thiol group of the odorant is thought to coordinate with the metal ion within the receptor's binding pocket, triggering a conformational change in the receptor.

This conformational change activates an intracellular G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the specific odor.

Olfactory_Signaling_Pathway_for_Thiols cluster_extracellular Extracellular (Nasal Mucus) cluster_membrane Cell Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular Odorant Alpha-Toluenethiol OR Olfactory Receptor (OR) (Metalloprotein, e.g., with Cu²⁺) Odorant->OR Binds to G_protein G-protein (Gα-olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Neuron Depolarization (Signal to Brain) CNG_channel->Depolarization Leads to cAMP->CNG_channel Opens Ions->CNG_channel

Caption: General olfactory signaling pathway for thiols.

Experimental Workflow for Odor Threshold Determination

The determination of an odor threshold is a critical component in understanding the impact of a volatile compound. The workflow involves careful sample preparation, presentation to a trained panel, and statistical analysis of the results.

Odor_Threshold_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Sample_Prep Sample Preparation (Ascending Concentration Series) Presentation Forced-Choice Presentation (1 odorant, 2 blanks) Sample_Prep->Presentation Panel_Selection Sensory Panel Selection and Training Panel_Selection->Presentation Response Panelist Response (Selection of odd sample) Presentation->Response Data_Collection Data Collection Response->Data_Collection Stat_Analysis Statistical Analysis (e.g., Best-estimate threshold) Data_Collection->Stat_Analysis Result Odor Threshold Value Stat_Analysis->Result

Caption: Workflow for odor threshold determination.

References

The Ubiquitous Yet Elusive Thiol: A Technical Guide to the Natural Occurrence of Benzyl Mercaptan in Food and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025Benzyl (B1604629) mercaptan (C₆H₅CH₂SH), also known as phenylmethanethiol, is a potent organosulfur compound recognized for its distinct, often pungent, aroma. While extensively utilized as a synthetic flavoring agent, its natural occurrence in a variety of food and plant sources contributes significantly to their characteristic sensory profiles. This technical guide provides an in-depth exploration of the natural presence of benzyl mercaptan, detailing its quantitative levels, the analytical methodologies for its detection, and the biochemical pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a select number of plant species and is a notable contributor to the aroma of certain processed foods, particularly coffee and wine. Its presence, even at trace levels, can have a significant impact on the perceived flavor and aroma.

In Beverages

Wine: this compound is a key contributor to the "smoky" or "struck flint" aroma in some Vitis vinifera L. wines, a characteristic that can be considered desirable in certain premium white wines.[1] Its formation in wine is linked to the presence of its precursors, benzaldehyde (B42025) and hydrogen sulfide.[2] The concentration of this compound in wine is typically very low, often in the nanogram per liter range.

Coffee: The roasting of coffee beans is a complex process that generates a vast array of volatile compounds, including this compound.[1][3] It is formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[1] While its presence is well-established, specific quantitative data in roasted coffee is not extensively documented in the readily available literature.

In Plants

Boxwood (Buxus sempervirens L.): this compound has been identified as a volatile constituent of boxwood, contributing to its characteristic scent.[1][3] However, quantitative data on its concentration in this plant is scarce in publicly accessible research.

Table 1: Quantitative Data on this compound in Food and Plants

SourceMatrixConcentration RangeReference(s)
Wine (Vitis vinifera)WineNot Detected - 0.015 µg/LUC Davis

Note: Quantitative data for coffee, boxwood, and land cress are not sufficiently available in the reviewed literature to be included in this table.

Biosynthetic and Formation Pathways

The formation of this compound in nature involves distinct biochemical pathways in plants and thermochemical reactions during food processing.

Biosynthesis in Plants (Hypothesized)

While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, it is hypothesized to originate from the amino acid L-phenylalanine. Phenylalanine is the precursor to a wide range of phenylpropanoids. The biosynthesis of benzyl alcohol and benzaldehyde from phenylalanine is known to occur in plants.[5][6][7][8] It is plausible that a subsequent enzymatic reaction, potentially involving a sulfur donor like cysteine or hydrogen sulfide, leads to the formation of the thiol group, though the specific enzymes involved have not been identified.

Plant Biosynthesis of this compound Shikimate Pathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Benzaldehyde Benzaldehyde trans-Cinnamic Acid->Benzaldehyde Multiple Steps Benzyl Alcohol Benzyl Alcohol Benzaldehyde->Benzyl Alcohol Reduction This compound This compound Benzaldehyde->this compound Hypothesized Enzymatic Thiolation Sulfur Donor (e.g., Cysteine, H2S) Sulfur Donor (e.g., Cysteine, H2S) Sulfur Donor (e.g., Cysteine, H2S)->this compound Formation of this compound during Coffee Roasting cluster_reactants Reactants cluster_reaction Maillard Reaction & Strecker Degradation L-Phenylalanine L-Phenylalanine Intermediate Products (e.g., Phenylacetaldehyde) Intermediate Products (e.g., Phenylacetaldehyde) L-Phenylalanine->Intermediate Products (e.g., Phenylacetaldehyde) Reducing Sugars Reducing Sugars Reducing Sugars->Intermediate Products (e.g., Phenylacetaldehyde) Sulfur-containing Amino Acids (e.g., Cysteine) Sulfur-containing Amino Acids (e.g., Cysteine) Sulfur Donors (e.g., H2S) Sulfur Donors (e.g., H2S) Sulfur-containing Amino Acids (e.g., Cysteine)->Sulfur Donors (e.g., H2S) This compound This compound Intermediate Products (e.g., Phenylacetaldehyde)->this compound Sulfur Donors (e.g., H2S)->this compound Formation of this compound in Wine Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S)->this compound HS-SPME-GC-MS Workflow Sample Preparation Sample Preparation HS-SPME Extraction HS-SPME Extraction Sample Preparation->HS-SPME Extraction Vial Equilibration & Fiber Exposure GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Thermal Desorption Data Analysis Data Analysis GC-MS Analysis->Data Analysis Compound Identification & Quantification HPLC-MS/MS Workflow Derivatization Derivatization Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Derivatization->Solid-Phase Extraction (SPE) Sample Cleanup & Concentration HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solid-Phase Extraction (SPE)->HPLC-MS/MS Analysis Elution & Reconstitution Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis MRM Quantification

References

Benzyl mercaptan reaction mechanisms in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of Benzyl (B1604629) Mercaptan in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl mercaptan (phenylmethanethiol), with the chemical formula C₆H₅CH₂SH, is a pivotal organosulfur compound in organic synthesis.[1] Its utility stems from the high reactivity of the thiol (-SH) group, which allows it to serve as a potent nucleophile, a precursor to sulfur-containing heterocycles, and a valuable protecting group.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including nucleophilic substitution, oxidation, and addition reactions. The content is supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development in the pharmaceutical and chemical industries.

Nucleophilic Substitution Reactions: Thioether Synthesis

The most prominent role of this compound in organic synthesis is as a nucleophile for the formation of carbon-sulfur bonds, leading to the synthesis of benzyl thioethers.[3] These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the substrate and reaction conditions.

Sₙ1-type Mechanism: Reaction with Benzylic Alcohols

The reaction of this compound with benzylic alcohols, particularly secondary and tertiary ones, can be effectively catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂).[4] The mechanism proceeds through a Lewis-acid-mediated Sₙ1-type pathway. The catalyst activates the alcohol, facilitating the departure of the hydroxyl group as water and forming a stabilized benzylic carbocation intermediate. The nucleophilic sulfur of this compound then attacks the carbocation to form the thioether.[4]

SN1_Mechanism cluster_activation Activation & Carbocation Formation cluster_attack Nucleophilic Attack Reactants R-OH + Cu(OTf)₂ ActivatedComplex [R-OH---Cu(OTf)₂] Reactants->ActivatedComplex Coordination Carbocation R⁺ + [Cu(OTf)₂(OH)]⁻ ActivatedComplex->Carbocation Leaving Group Departure ProductComplex [R-S(H)Bn]⁺ Carbocation->ProductComplex Attack by BnSH Mercaptan BnSH Product R-SBn ProductComplex->Product Deprotonation

Caption: Sₙ1-type mechanism for copper-catalyzed thioetherification.

Quantitative Data: Copper-Catalyzed Thioetherification of Alcohols [1][4][5]

EntryAlcohol SubstrateThiolCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholThis compoundCu(OTf)₂ (3)DCM251296
21-PhenylethanolThis compoundCu(OTf)₂ (3)DCM251299
32-Phenylpropan-2-olThis compoundCu(OTf)₂ (3)DCM251299
44-Methoxybenzyl alcoholThis compoundCu(OTf)₂ (3)DCM251298
5Cinnamyl alcoholThis compoundZnI₂ (50)DCE25195

Experimental Protocol: Copper-Catalyzed Synthesis of Benzyl Phenylmethyl Sulfide [1]

  • To a dry test tube, add benzyl alcohol (49.0 mg, 0.36 mmol, 1.2 equiv) and Cu(OTf)₂ (3.3 mg, 0.009 mmol, 3 mol%).

  • Cap the tube with a rubber septum.

  • Add this compound (0.30 mmol, 1.0 equiv) followed by dichloromethane (B109758) (DCM, 1 mL) via syringe.

  • Stir the reaction mixture at room temperature (25 °C) overnight.

  • Upon completion, purify the mixture directly by column chromatography on silica (B1680970) gel to afford the product.

Sₙ2 Mechanism: Reaction with Alkyl Halides

This compound readily participates in Sₙ2 reactions with primary and secondary alkyl halides. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate anion (BnS⁻). This anion then displaces the halide in a single, concerted step, leading to inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentrations of both the thiolate and the alkyl halide.[6]

SN2_Mechanism cluster_deprotonation Thiolate Formation cluster_attack Nucleophilic Attack BnSH Bn-SH BnS- Bn-S⁻ BnSH->BnS- + Base - HB⁺ Base Base TransitionState [BnS---R---X]⁻ BnS-->TransitionState Backside Attack R-X R-X R-X->TransitionState Product Bn-S-R + X⁻ TransitionState->Product

Caption: Sₙ2 mechanism for thioether synthesis from an alkyl halide.

Oxidation Reactions

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation. The product of the oxidation is highly dependent on the oxidant and the reaction conditions.

Oxidation to Dibenzyl Disulfide

Mild oxidizing agents convert this compound to dibenzyl disulfide. This oxidative coupling is a common reaction for thiols. A particularly efficient and environmentally benign method involves using 30% hydrogen peroxide (H₂O₂) with a catalytic amount of an iodide source, such as sodium iodide (NaI) or elemental iodine (I₂).[7][8] The reaction is typically fast and high-yielding at room temperature.[7]

Disulfide_Formation cluster_workflow Oxidative Coupling Workflow Reactants 2 BnSH + H₂O₂ Product Bn-S-S-Bn + 2 H₂O Reactants->Product Oxidation Catalyst cat. NaI or I₂ Catalyst->Product Solvent Ethyl Acetate (B1210297), RT Solvent->Product

Caption: Workflow for the oxidation of this compound to dibenzyl disulfide.

Quantitative Data: Catalytic Oxidation with H₂O₂ [7]

EntryCatalyst (1 mol%)SolventTime (h)Yield (%)
1NoneEthyl Acetate24< 5
2NaIEthyl Acetate0.598
3I₂Ethyl Acetate0.595
4KBrEthyl Acetate2410

Experimental Protocol: Oxidation of this compound with H₂O₂/NaI [7]

  • Dissolve this compound (1.0 mmol) in ethyl acetate (5 mL) in a round-bottom flask.

  • Add sodium iodide (0.01 mmol, 1 mol%) to the solution.

  • Add 30% aqueous hydrogen peroxide (1.0 mmol, 1.0 equiv) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dibenzyl disulfide.

Oxidation to Sulfonic Acids

Stronger oxidizing conditions, particularly in the presence of a base, can oxidize this compound beyond the disulfide to the corresponding sulfonic acid or its salt.[9][10] The reaction with molecular oxygen in a non-aqueous alkaline medium (e.g., KOH in an alcohol) can yield sulfinates and sulfonates.[9] The base is crucial for facilitating the oxidation process.

Addition Reactions

This compound can add across carbon-carbon multiple bonds through both radical and polar mechanisms.

Free-Radical Addition to Alkynes and Alkenes

In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), this compound undergoes anti-Markovnikov addition to unsaturated C-C bonds.[11][12] The reaction proceeds via a radical chain mechanism. The initiator generates a thiyl radical (BnS•), which then adds to the alkyne or alkene at the less substituted carbon to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, propagating the chain.[13]

Radical_Addition cluster_initiation Initiation cluster_propagation Propagation Initiator AIBN Radical_I R• Initiator->Radical_I Heat (Δ) BnS_Radical BnS• Radical_I->BnS_Radical + BnSH - RH BnSH BnSH Vinyl_Radical R'-C(•)=CH(SBn) BnS_Radical->Vinyl_Radical Addition Alkyne R'-C≡CH Product R'-CH=CH(SBn) Vinyl_Radical->Product + BnSH - BnS• BnS_Radical2 BnS•

Caption: Free-radical chain mechanism for the addition of this compound to an alkyne.

Quantitative Data: Free-Radical Addition to Phenylacetylene [11][12]

EntryInitiatorSolventTemp (°C)Time (h)Yield (%)Z/E Ratio
1AIBNBenzene (B151609)8026279:21
2Et₃B-hexaneToluene250.59286:14

Experimental Protocol: AIBN-Initiated Radical Addition [11]

  • Prepare a solution of this compound (2 mmol), the alkyne (e.g., phenylacetylene, 5 mmol), and AIBN (0.2 mmol) in benzene (20 mL).

  • Transfer the solution to a sealed tube and heat at 90 °C for 2 hours.

  • After cooling, the reaction mixture can be analyzed directly by GC-MS or purified by column chromatography.

Michael (Conjugate) Addition

As a soft nucleophile, the thiolate of this compound is an excellent donor for Michael additions to α,β-unsaturated carbonyl compounds.[2] The reaction is typically catalyzed by a base (e.g., triethylamine (B128534), DBU) which generates the thiolate anion.[2][14] The thiolate then adds to the β-carbon of the Michael acceptor, forming an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Quantitative Data: Michael Addition of Thiols to Enones [2][14]

EntryThiolMichael AcceptorBase/CatalystSolventTime (h)Yield (%)
1This compoundCyclohex-2-en-1-oneEt₃NDCM2>95
2ThiophenolCyclohex-2-en-1-oneNone[Bmim]PF₆/H₂O0.294
31-DodecanethiolMethyl vinyl ketoneEt₃NNone~1~98

Experimental Protocol: Base-Catalyzed Michael Addition [2]

  • To a solution of cyclohex-2-en-1-one (1.0 mmol) in DCM (10 mL) at room temperature, add this compound (1.2 mmol).

  • Add triethylamine (1.2 mmol) dropwise to the stirred solution.

  • Monitor the reaction by TLC (typically complete within 1-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

This compound in Deprotection Chemistry

The benzylthio- group (BnS-) is a common protecting group for thiols. The cleavage of the S-Bn bond, known as debenzylation, is a critical step in multi-step synthesis.

Reductive Cleavage (Debenzylation)

The most common method for deprotecting a benzyl thioether is through a dissolving metal reduction, typically using sodium in liquid ammonia (B1221849).[15][16] This powerful reductive system cleaves the C-S bond to liberate the free thiol.[17]

Debenzylation_Workflow cluster_deprotection Reductive Deprotection Workflow ProtectedThiol R-SBn DeprotectedThiol R-SH ProtectedThiol->DeprotectedThiol Reduction Reagents Na / liq. NH₃ Reagents->DeprotectedThiol Byproduct Toluene

Caption: Workflow for the deprotection of benzyl thioethers.

Experimental Protocol: Debenzylation with Sodium in Liquid Ammonia [17]

  • Set up a three-necked flask with a dry ice-acetone condenser and a nitrogen inlet.

  • Condense ammonia (approx. 3000 mL for a ~0.9 mol scale reaction) into the flask at -78 °C.

  • Slowly add clean sodium metal (5.43 g-atom per mole of thioether) to the liquid ammonia with stirring.

  • Add a solution of the benzyl thioether (e.g., 7-benzylthiomenthone, 0.906 mol) in anhydrous ether (625 mL) dropwise over several hours to the vigorously stirred blue solution.

  • After the addition is complete, continue stirring for 30 minutes.

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Cautiously add water to the solid residue, followed by acidification to isolate the free thiol.

Conclusion

This compound is a remarkably versatile reagent in organic chemistry, characterized by a rich set of reaction mechanisms. Its ability to act as a potent nucleophile in both Sₙ1 and Sₙ2 reactions provides a robust pathway to thioethers. The controlled oxidation of its thiol group allows for the synthesis of disulfides or sulfonic acids, while its participation in radical and Michael additions enables the formation of C-S bonds across unsaturated systems. Finally, its role as a protecting group that can be efficiently removed under reductive conditions underscores its importance in complex total synthesis. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound.

References

Solubility of Benzyl Mercaptan in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) mercaptan in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Quantitative Solubility Data

The solubility of benzyl mercaptan varies across different types of organic solvents. While comprehensive quantitative data is not extensively available in published literature, the following table summarizes the available information. It is important to note that "miscible" indicates that the two substances are soluble in each other in all proportions.

SolventChemical ClassTemperature (°C)Solubility
WaterProtic25732.2 mg/L (estimated)[1]
EthanolAlcohol (Protic)Not SpecifiedMiscible[2]
95% EthanolAlcohol (Protic)Not Specified1 mL in 1 mL[3][4]
Ether (Diethyl Ether)Ether (Aprotic)Not SpecifiedMiscible[2]
Carbon DisulfideNonpolarNot SpecifiedSoluble[3][5]
ChloroformHalogenatedNot SpecifiedSlightly Soluble[6]
MethanolAlcohol (Protic)Not SpecifiedSlightly Soluble[6]
Carbon TetrachlorideHalogenatedNot SpecifiedSlightly Soluble[3][4]

Qualitative Solubility Observations:

  • This compound is generally described as being soluble in organic solvents.[7][8]

  • It is soluble in alcohol and ether.[9][10]

  • It is insoluble in water.[1][5][6][7][9][10]

Experimental Protocols for Solubility Determination

For a precise quantitative determination of this compound solubility in a specific organic solvent, the following experimental methodologies can be employed. These protocols are based on standard laboratory practices for solubility assessment.

Method 1: Gravimetric Analysis

This method involves the preparation of a saturated solution followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved this compound will confirm that the solution is saturated.

  • Separation of Phases:

    • Allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has settled.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved solute is transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to decompose.

    • Once the solvent is completely removed, weigh the container with the remaining this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

    • Express the solubility in terms of grams per 100 mL or moles per liter of the solvent.

Method 2: Spectroscopic or Chromatographic Analysis

This method relies on creating a calibration curve to determine the concentration of this compound in a saturated solution.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Using a suitable analytical instrument (e.g., UV-Vis spectrophotometer or Gas Chromatograph), measure the absorbance or peak area for each standard solution.

    • Plot a calibration curve of absorbance/peak area versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 2.1, step 1).

    • After allowing the phases to separate, carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method to determine its concentration.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the solubility of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_qualitative Qualitative Assessment start Select Organic Solvent prep_saturated Prepare Saturated Solution (Excess this compound) start->prep_saturated observe Visual Observation start->observe equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate separate Phase Separation equilibrate->separate aliquot Extract Aliquot of Supernatant separate->aliquot gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue aliquot->gravimetric instrumental Instrumental Method: Dilute & Analyze (GC/UV-Vis) aliquot->instrumental calc_grav Calculate Solubility (g/100mL) gravimetric->calc_grav calc_inst Calculate Concentration from Calibration Curve instrumental->calc_inst final_sol Report Quantitative Solubility calc_grav->final_sol calc_inst->final_sol classify Classify as Soluble, Slightly Soluble, or Insoluble observe->classify

Experimental workflow for determining this compound solubility.

Logical_Relationship_Diagram substance This compound (Solute) interaction Solute-Solvent Interactions substance->interaction solvent Organic Solvent solvent->interaction solubility Solubility interaction->solubility miscibility Miscibility interaction->miscibility insolubility Insolubility interaction->insolubility

Logical relationships in solubility determination.

References

Thermochemical Profile of Phenylmethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanethiol (also known as benzyl (B1604629) mercaptan or α-toluenethiol) is an organosulfur compound with the chemical formula C₇H₈S.[1][2] It is a colorless liquid with a strong, unpleasant odor and is found naturally in some plants, such as boxwood, and contributes to the aroma of certain foods and wines.[3][4] In industrial and research settings, it serves as a reagent in organic synthesis and as a potential building block for more complex molecules. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for understanding its metabolic fate and potential biological activity.

This technical guide provides a comprehensive overview of the available thermochemical data for phenylmethanethiol, details the experimental methodologies used for their determination, and presents a visualization of its primary metabolic pathway.

Thermochemical Data

The following tables summarize the key thermochemical parameters for phenylmethanethiol in both its liquid and gaseous phases. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and associated primary literature.[1][2][5]

Table 1: Enthalpy Data for Phenylmethanethiol
Thermochemical PropertySymbolPhaseValue (kJ/mol)Reference(s)
Standard Molar Enthalpy of FormationΔfH°Liquid13.5 ± 2.2[6]
Standard Molar Enthalpy of FormationΔfH°Gas67.8 ± 2.3[5]
Standard Molar Enthalpy of CombustionΔcH°Liquid-4383.9 ± 2.1[6]
Standard Molar Enthalpy of VaporizationΔvapH°-54.3 ± 0.4[1]

Note: Standard conditions are defined as 298.15 K (25 °C) and 0.1 MPa.

Table 2: Other Physical and Thermochemical Properties
PropertySymbol/FormulaValue
Molecular FormulaC₇H₈S-
Molecular Weight-124.203 g/mol
CAS Registry Number-100-53-8

Experimental Protocols

The determination of the thermochemical data presented above, particularly the enthalpy of combustion, has historically relied on precision calorimetry techniques. The primary experimental method for organosulfur compounds is rotating-bomb calorimetry.

Determination of Enthalpy of Combustion by Rotating-Bomb Calorimetry

The experimental values for the enthalpy of combustion of phenylmethanethiol reported in the literature were likely determined using a rotating-bomb calorimeter, a standard apparatus for the combustion of sulfur-containing organic compounds.[10]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Phenylmethanethiol Sample Encapsulation Encapsulation in a Combustible Ampoule Sample->Encapsulation Bomb Placement in Rotating Bomb Encapsulation->Bomb Pressurization Pressurization with Excess Oxygen Bomb->Pressurization Ignition Electrical Ignition Pressurization->Ignition Combustion Combustion and Rotation Ignition->Combustion Temp Temperature Measurement Combustion->Temp Correction Correction for Sulfuric Acid Formation Temp->Correction Calculation Calculation of Enthalpy of Combustion Correction->Calculation

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity phenylmethanethiol is encapsulated in a combustible container, often a gelatin capsule or a thin polyester (B1180765) bag, to ensure complete combustion.

  • Bomb Assembly and Pressurization: The encapsulated sample is placed in a platinum crucible within a robust, stainless-steel "bomb." A small amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 3 MPa.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.

  • Rotation and Combustion: To ensure that the sulfuric acid formed from the combustion of sulfur dissolves completely and uniformly in the water, the bomb is rotated during and after the combustion process. This is a critical step for accurate measurements with sulfur-containing compounds.

  • Temperature Monitoring: The temperature of the water in the calorimeter is precisely measured before, during, and after the combustion reaction. The temperature rise, once corrected for heat exchange with the surroundings, is directly proportional to the heat released by the combustion.

  • Analysis and Correction: The contents of the bomb are analyzed after combustion to determine the extent of sulfuric acid and, if applicable, nitric acid formation. Corrections are applied to the measured heat release to account for the energy of formation of these acids.

  • Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

Biological Activity and Metabolism

While phenylmethanethiol is not recognized as a primary signaling molecule, its metabolic fate is of interest to drug development professionals due to the common occurrence of thiol groups in pharmaceuticals. The primary metabolic pathway for many xenobiotic thiols is S-methylation.

S-Methylation of Phenylmethanethiol

In biological systems, the sulfhydryl group (-SH) of phenylmethanethiol can be methylated by the enzyme thiol S-methyltransferase (TMT).[11][12] This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting the thiol to a thioether.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products PMT Phenylmethanethiol TMT Thiol S-methyltransferase (TMT) PMT->TMT SAM S-Adenosyl-L-methionine (SAM) SAM->TMT SMPMT S-Methyl-phenylmethanethiol TMT->SMPMT SAH S-Adenosyl-L-homocysteine (SAH) TMT->SAH

Caption: S-methylation of phenylmethanethiol.

This metabolic transformation generally leads to a decrease in the reactivity of the thiol group and can alter the pharmacological and toxicological properties of the parent compound. The resulting thioether is often more lipophilic, which can affect its distribution and subsequent metabolism.

Conclusion

This technical guide has summarized the core thermochemical data for phenylmethanethiol, providing researchers and professionals in drug development with essential parameters for their work. The enthalpy of formation and combustion are well-characterized through rotating-bomb calorimetry. While experimental data for entropy and heat capacity are currently lacking, computational approaches offer a means to estimate these values. The primary metabolic pathway of S-methylation highlights a key biotransformation for this and other thiol-containing compounds. A comprehensive understanding of these properties is fundamental to the safe and effective use and development of molecules containing the phenylmethanethiol moiety.

References

Methodological & Application

Application Notes and Protocols: Benzyl Mercaptan in Thioether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) mercaptan (C₆H₅CH₂SH), also known as phenylmethanethiol, is a pivotal organosulfur compound in organic synthesis, particularly in the formation of thioethers (sulfides).[1] Thioether linkages are integral structural motifs in a multitude of biologically active molecules and pharmaceutical agents.[2][3] The benzyl group, in particular, can serve as a versatile protecting group for the thiol functionality, which can be later debenzylated via dissolving metal reduction.[1] This document provides detailed application notes and experimental protocols for the synthesis of thioethers utilizing benzyl mercaptan, with a focus on methodologies relevant to drug discovery and development.

Synthetic Methodologies Overview

Several synthetic strategies exist for the preparation of thioethers from this compound. The choice of method often depends on the substrate scope, desired functional group tolerance, and reaction conditions. Key approaches include:

  • Nucleophilic Substitution with Alkyl Halides: A traditional and robust method involving the reaction of a benzyl thiolate with an alkyl halide.[2]

  • Reaction with Alcohols: A greener approach that avoids the use of toxic alkyl halides by reacting this compound directly with alcohols, often requiring acid or metal catalysis.[3][4]

  • One-Pot Synthesis from Benzyl Halides and Thiourea (B124793): A convenient method that avoids the isolation and handling of the malodorous this compound by generating the thiolate in situ.[2]

  • Reaction with SN1-Active Halides using Zinc Mercaptides: A method particularly useful for the synthesis of thioethers with sterically hindered groups.[5]

Experimental Protocols

Protocol 1: Thioether Synthesis via Nucleophilic Substitution of Benzyl Halides with in situ Generated Benzyl Thiolate from Thiourea

This one-pot procedure is advantageous as it avoids the direct handling of this compound, which has a strong, unpleasant odor.[2] The benzyl thiolate is generated in situ from a benzyl halide and thiourea, followed by reaction with a second benzyl halide to form the thioether.[2]

Reaction Workflow:

G cluster_0 Step 1: Isothiuronium Salt Formation cluster_1 Step 2: Thiolate Generation cluster_2 Step 3: Thioether Formation A Benzyl Halide (1 eq) D Isothiuronium Salt Intermediate A->D B Thiourea (1.1 eq) B->D C Refluxing Methanol C->D 3-4 h E Isothiuronium Salt H Benzyl Thiolate E->H F Solid NaOH (3 eq) F->H G Refluxing Methanol G->H 2-3 h I Benzyl Thiolate L Unsymmetrical Benzyl Thioether I->L J Second Benzyl Halide (0.85 eq) J->L K Refluxing Methanol K->L 8-16 h

Caption: Workflow for one-pot unsymmetrical thioether synthesis.

Materials:

Procedure:

  • In a round-bottom flask, combine the first benzyl bromide (1 eq) and thiourea (1.1 eq) in methanol.

  • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • After cooling, add solid sodium hydroxide (3 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-3 hours to generate the benzyl thiolate.

  • Cool the reaction to room temperature and add the second benzyl halide (0.85 eq).

  • Heat the mixture to reflux for 8-16 hours.

  • After the reaction is complete, cool the mixture and partition it between aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sulfate, and concentrate it in vacuo to obtain the crude thioether, which can be further purified by column chromatography if necessary.[2]

Protocol 2: Copper-Catalyzed Thioetherification of Benzyl Alcohols

This method provides a direct route to benzyl thioethers from readily available benzyl alcohols and thiols under mild conditions, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂).[3]

Reaction Mechanism:

G A Benzyl Alcohol C Carbocation Intermediate A->C Coordination & Dehydration B Cu(OTf)₂ B->A E Benzyl Thioether C->E Nucleophilic Attack D This compound (R'-SH) D->C F H₂O E->F + H⁺

Caption: Proposed mechanism for copper-catalyzed thioetherification.

Materials:

  • Benzyl alcohol (1.2 equivalents)

  • This compound (1 equivalent, 0.30 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (3 mol%)

  • Dichloromethane (DCM) (1 mL)

Procedure:

  • To a dry test tube, add the benzyl alcohol (0.36 mmol, 1.2 eq) and Cu(OTf)₂ (0.009 mmol, 3 mol%).

  • Cap the tube with a rubber septum.

  • Add this compound (0.30 mmol, 1 eq) followed by DCM (1 mL) via syringe.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired thioether.[6]

Protocol 3: Synthesis of Thioethers from SN1-Active Halides and Zinc Mercaptides

This protocol is particularly effective for the synthesis of thioethers from sterically demanding tertiary alkyl halides.[5] It involves the in-situ formation of a zinc mercaptide from this compound and zinc carbonate.[5]

Experimental Workflow:

G A This compound (40 mmol) D Stir at RT for 4h A->D B ZnCO₃ (20 mmol) B->D C CH₂Cl₂ (50 mL) C->D E Zinc Benzyl Mercaptide D->E G Reflux E->G F Alkyl Halide (20 mmol) F->G H Thioether G->H

Caption: Workflow for thioether synthesis via zinc mercaptide.

Materials:

  • This compound (40 mmol)

  • Zinc carbonate (ZnCO₃) (20 mmol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • Tertiary alkyl halide (e.g., t-Butyl bromide) (20 mmol)

Procedure:

  • In a flask, stir a mixture of zinc carbonate (2.50 g, 20 mmol) and this compound (40 mmol) in dichloromethane (50 mL) at ambient temperature for 4 hours to form the zinc salt in situ.

  • To this mixture, add the alkyl halide (20 mmol).

  • Stir the reaction mixture under reflux until the starting material is consumed, as monitored by GC or TLC.

  • Upon completion, work up the reaction to isolate the thioether.[5]

Data Presentation

Table 1: Comparison of Yields for Different Thioether Synthesis Methods

EntryReactantsMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl chloride, Thiourea, 2-Methylbenzyl chlorideOne-Pot from HalidesNaOHEthanolReflux894[2]
21-(4-methoxyphenyl)ethanol, this compoundSolid Acid CatalysisSiAl 0.6Toluene1002499[4]
32-Phenyl-2-propanol, 4-FluorothiophenolCopper-CatalyzedCu(OTf)₂ (3 mol%)DCM25Overnight96[3]
4t-Butyl bromide, this compoundZinc MercaptideZnCO₃CH₂Cl₂Reflux-85[5]

Table 2: Substrate Scope for Copper-Catalyzed Thioetherification of Benzyl Alcohols with Various Thiols [3]

EntryBenzyl AlcoholThiolProduct Yield (%)
12-Phenylpropan-2-ol4-Fluorothiophenol96
22-Phenylpropan-2-ol4-Chlorothiophenol83
32-Phenylpropan-2-olThiophenol93
42-Phenylpropan-2-ol4-(tert-butyl)thiophenol99
52-Phenylpropan-2-olNaphthalen-2-thiol89
61-Phenylethan-1-ol4-Fluorothiophenol90
7Phenylmethanol4-Fluorothiophenol85

Conclusion

This compound is a versatile reagent for the synthesis of a wide array of thioethers. The choice of synthetic methodology allows for the incorporation of this important functional group under various conditions, accommodating a broad range of substrates. The protocols outlined above, from classic nucleophilic substitution to modern catalytic approaches, provide researchers in drug development and other scientific fields with a robust toolkit for accessing molecules containing the benzyl thioether moiety. The one-pot synthesis from benzyl halides and thiourea is particularly noteworthy for its operational simplicity and for mitigating the handling of the malodorous this compound.[2] The copper-catalyzed reaction of benzyl alcohols offers a mild and efficient alternative.[3]

References

Application Notes: Benzyl Mercaptan as a Protecting Group for Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the highly nucleophilic sulfhydryl group of thiols, particularly in the context of cysteine residues in peptide synthesis, is a critical aspect of modern chemical biology and drug development. The benzyl (B1604629) group (Bzl), introduced via reagents like benzyl bromide or benzyl mercaptan, serves as a robust and widely utilized protecting group for thiols, forming a stable thioether linkage. Its stability under both mild acidic and basic conditions makes it particularly suitable for the tert-butyloxycarbonyl (Boc) based strategy in solid-phase peptide synthesis (SPPS).[1][2]

The S-benzyl group is renowned for its ability to minimize side reactions such as racemization and the formation of 3-(1-piperidinyl)alanine, which can be problematic with more acid-labile protecting groups, especially at the C-terminus.[3] However, the key trade-off for this stability is the requirement for harsh deprotection conditions, typically involving strong acids like anhydrous hydrogen fluoride (B91410) (HF) or reductive cleavage with sodium in liquid ammonia (B1221849).[1][3] This document provides detailed application notes, experimental protocols, and comparative data for the effective use of the S-benzyl protecting group.

Core Applications

  • Boc-Based Solid-Phase Peptide Synthesis (SPPS): The S-benzyl group is a cornerstone of the Boc/Bzl protection strategy. It remains intact during the repetitive trifluoroacetic acid (TFA) treatments required to remove the N-terminal Boc group, ensuring the integrity of the cysteine side chain throughout peptide elongation.[2][4]

  • Synthesis of Peptides with C-terminal Cysteine: The stability of the S-benzyl group is advantageous when a cysteine residue is located at the C-terminus of a peptide, a position that is often prone to racemization with other protecting groups.[1]

  • Organic Synthesis: this compound can be used as a source of the thiol functional group in broader organic synthesis. The benzyl group can be removed under specific reductive conditions to unmask the thiol at a later synthetic stage.[5]

Data Presentation: Comparative Performance of Thiol Protecting Groups

The choice of a thiol protecting group significantly influences the stereochemical integrity and overall success of a synthetic strategy. The S-benzyl group is known for its robustness, which generally results in low levels of racemization during peptide coupling steps. The following tables provide a comparative overview of commonly used S-protecting groups.

Table 1: General Comparison of Common Cysteine Protecting Groups

Protecting GroupStructurePrimary Deprotection MethodKey AdvantagesKey DisadvantagesOrthogonality in Fmoc-SPPS
S-benzyl (Bzl) BenzylStrong acid (e.g., HF) or reductive cleavage (Na/NH₃)Robust, stable to both mild acid and base, low racemization.[1]Requires harsh deprotection conditions.[1]Limited
S-trityl (Trt) TriphenylmethylMild acidolysis (e.g., TFA/TIS/H₂O).[1]Easily cleaved by mild acid, cost-effective.[1]Prone to significant racemization, especially at the C-terminus.[1]Compatible with Fmoc/tBu strategy
Acetamidomethyl (Acm) AcetamidomethylMercury(II) acetate (B1210297) or Iodine.Stable to TFA and piperidine, orthogonal to acid- and base-labile groups.Requires heavy metals for removal, which can be toxic.Fully Orthogonal

Table 2: Racemization of Cysteine Residues with Various S-Protecting Groups

Protecting GroupModel PeptideCoupling ConditionsRacemization (%)Reference
Trityl (Trt)H-Gly-Cys-Phe-NH₂Uronium activation8.0[1]
Diphenylmethyl (Dpm)H-Gly-Cys-Phe-NH₂Uronium activation1.2[1]
4-methoxybenzyloxymethyl (MBom)H-Gly-Cys-Phe-NH₂Uronium activation0.4[1]
4,4′-dimethoxydiphenylmethyl (Ddm)H-Gly-Cys-Phe-NH₂Uronium activation0.8[1]
Tetrahydropyranyl (Thp)Not SpecifiedDIPCDI/Oxyma Pure0.74[6]

Note: While direct comparative racemization data for S-benzyl under identical conditions was not found in the search results, its chemical stability suggests levels would be comparable to or lower than the more stable groups listed.

Experimental Protocols

Protocol 1: Protection of Cysteine with Benzyl Bromide (S-Benzylation)

This protocol describes the synthesis of S-benzyl-cysteine from cysteine. The subsequent protection of the α-amino group with a Boc group can be performed as a second step if required for SPPS.[7]

Materials:

  • D- or L-Cysteine

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Benzyl bromide or benzyl chloride

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve cysteine in an appropriate volume of aqueous NaOH solution with stirring. The amount of NaOH should be sufficient to deprotonate both the carboxylic acid and the thiol group.

  • Addition of Benzylating Agent: While stirring the solution at room temperature, add benzyl bromide (or benzyl chloride) dropwise.

  • Reaction: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, carefully acidify the reaction mixture with HCl to a pH that precipitates the S-benzyl-cysteine product.

  • Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the purified S-benzyl-cysteine product under vacuum.

Protocol 2: Deprotection of S-Benzyl Group using Anhydrous Hydrogen Fluoride (HF)

This protocol is standard for the final cleavage and deprotection step in Boc-based SPPS.[2] Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.

Materials:

  • S-benzyl protected peptide-resin

  • Scavenger mixture (e.g., p-cresol (B1678582), p-thiocresol, anisole)

  • Anhydrous hydrogen fluoride (HF)

  • Dry ice/acetone bath

  • Diethyl ether (cold)

  • 10% aqueous acetic acid

  • HF cleavage apparatus

Procedure:

  • Preparation: Dry the peptide-resin under high vacuum for at least 4 hours. Place the dried resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add an appropriate scavenger mixture to the reaction vessel. A common mixture is 1.0 mL p-cresol and 0.5 mL p-thiocresol per gram of resin. Scavengers are crucial to trap the benzyl carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Allow the mixture to stir at 0°C for 1 hour. The reaction time may need to be extended depending on the peptide sequence.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen gas, ensuring the exhausted HF is properly neutralized.

    • Wash the resin-peptide mixture with cold diethyl ether (3 times) to precipitate the crude peptide and remove the scavengers.

    • Dissolve the crude peptide in 10% aqueous acetic acid.

    • Lyophilize the solution to obtain the crude, deprotected peptide with a free thiol group.

Protocol 3: Deprotection of S-Benzyl Group using Sodium in Liquid Ammonia

This reductive cleavage method is an alternative to strong acid treatment. Caution: Liquid ammonia is a hazardous substance, and sodium metal is highly reactive. This procedure must be performed in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • S-benzyl protected peptide

  • Anhydrous liquid ammonia

  • Sodium metal

  • 50% aqueous acetic acid

Procedure:

  • Dissolution: Dissolve the S-benzyl protected peptide in freshly distilled liquid ammonia (e.g., 1 mg peptide/mL ammonia) in a flask equipped with a dry ice condenser.

  • Reduction: Under anhydrous conditions, add small pieces of sodium metal to the stirring solution until a pale blue color persists for 15 to 30 seconds. This indicates the presence of excess solvated electrons and the completion of the reduction.

  • Quenching and Evaporation: Quench the reaction by the addition of a proton source like ammonium (B1175870) chloride. Evaporate the ammonia under a vacuum.

  • Work-up: Dissolve the residue in 50% aqueous acetic acid (e.g., 100 µL/mg peptide).

  • Purification: The crude peptide can be further purified by techniques such as preparative HPLC.

Mandatory Visualizations

Below are diagrams illustrating key workflows and reaction mechanisms related to the use of the S-benzyl protecting group.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Options Thiol Free Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., NaOH) ProtectedThiol S-Benzyl Protected Thiol (R-S-Bzl) Thiolate->ProtectedThiol SN2 Attack BenzylHalide Benzyl Halide (Bzl-X) ProtectedThiol_dep S-Benzyl Protected Thiol (R-S-Bzl) FreeThiol_dep Free Thiol (R-SH) ProtectedThiol_dep->FreeThiol_dep Acidolysis (HF) or Reductive Cleavage (Na/NH₃) HF_reagent Strong Acid (HF) Na_NH3_reagent Na / liq. NH₃

Caption: General workflow for thiol protection with a benzyl group and subsequent deprotection.

G Mechanism of HF Deprotection (SN1) Start S-Benzyl Thioether (R-S-Bzl) Protonation Protonated Thioether Start->Protonation + H⁺ (from HF) Carbocation Benzyl Carbocation (Bzl⁺) Protonation->Carbocation Heterolytic Cleavage Thiol Free Thiol (R-SH) Protonation->Thiol Trapped Trapped Carbocation Carbocation->Trapped Nucleophilic Attack Scavenger Scavenger (e.g., Anisole)

Caption: Simplified mechanism of S-benzyl deprotection via the SN1 pathway using strong acid (HF).

G Mechanism of Na/NH₃ Deprotection Start S-Benzyl Thioether (R-S-Bzl) RadicalAnion Radical Anion Intermediate Start->RadicalAnion + e⁻ (from Na) Thiolate Thiolate Anion (R-S⁻) RadicalAnion->Thiolate C-S Bond Cleavage Toluene Toluene RadicalAnion->Toluene via Benzyl Radical + e⁻ + H⁺ FinalThiol Free Thiol (R-SH) Thiolate->FinalThiol + H⁺ (from NH₃)

Caption: Simplified mechanism of S-benzyl reductive cleavage using sodium in liquid ammonia.

References

Application Notes and Protocols for Nanoparticle Functionalization with Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical process for a multitude of applications in drug delivery, diagnostics, and bio-sensing. The surface chemistry of nanoparticles dictates their interaction with biological systems, stability, and overall efficacy. Benzyl (B1604629) mercaptan, an organosulfur compound, serves as an effective ligand for the surface modification of various nanoparticles, particularly those of noble metals like gold and semiconductor quantum dots. The thiol group (-SH) of benzyl mercaptan forms a stable dative bond with the nanoparticle surface, creating a self-assembled monolayer (SAM). This functionalization can enhance the hydrophobicity of the nanoparticles, passivate their surface, and provide a platform for further conjugation.

These application notes provide detailed protocols for the functionalization of gold nanoparticles (AuNPs) and quantum dots (QDs) with this compound, along with methods for their characterization.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound can be confirmed and quantified through various analytical techniques. The following tables summarize the expected changes in key physicochemical properties.

Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)

ParameterPre-functionalization (Citrate-Stabilized AuNPs)Post-functionalization (BM-AuNPs)Characterization Technique
Core Diameter 15 ± 2 nm15 ± 2 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter 20 ± 3 nm25 ± 4 nmDynamic Light Scattering (DLS)
Zeta Potential -35 ± 5 mV-10 ± 5 mVDynamic Light Scattering (DLS)
Surface Plasmon Resonance (SPR) Peak 520 nm525 nmUV-Vis Spectroscopy
Ligand Density N/A~4-6 molecules/nm²Thermogravimetric Analysis (TGA) / X-ray Photoelectron Spectroscopy (XPS)

Table 2: Characterization of this compound Functionalized Quantum Dots (QDs)

ParameterPre-functionalization (Oleic Acid-capped QDs)Post-functionalization (BM-QDs)Characterization Technique
Core Diameter 5 ± 1 nm5 ± 1 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter 10 ± 2 nm8 ± 2 nmDynamic Light Scattering (DLS)
Zeta Potential (in non-polar solvent) -15 ± 5 mV-5 ± 3 mVDynamic Light Scattering (DLS)
Photoluminescence (PL) Peak 620 nm618 nmFluorescence Spectroscopy
Quantum Yield (QY) ~60%~55%Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound via Ligand Exchange

This protocol describes the surface modification of pre-synthesized citrate-stabilized gold nanoparticles with this compound.

Materials and Reagents:

  • Citrate-stabilized gold nanoparticles (AuNPs, 15 nm) in aqueous solution

  • This compound (BM)

  • Ethanol (B145695), absolute

  • Deionized (DI) water

  • Centrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 10 mM solution of this compound in absolute ethanol.

  • Ligand Exchange Reaction:

    • To 10 mL of the aqueous AuNP solution, add the ethanolic this compound solution dropwise while stirring. A typical molar ratio of this compound to surface gold atoms is in the range of 1000:1 to 10,000:1.

    • Continue stirring the mixture vigorously at room temperature for 12-24 hours to facilitate the ligand exchange process. The thiol groups of this compound will displace the citrate (B86180) ions on the surface of the AuNPs.

  • Purification of Functionalized AuNPs:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 15 nm AuNPs).

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in 10 mL of absolute ethanol to wash away unbound ligands.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of impurities.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified this compound-functionalized AuNPs (BM-AuNPs) in a suitable solvent, such as ethanol or chloroform, depending on the intended application.

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Functionalization of Quantum Dots with this compound via Ligand Exchange

This protocol details the replacement of native hydrophobic ligands (e.g., oleic acid) on quantum dots with this compound.

Materials and Reagents:

  • Quantum dots (e.g., CdSe/ZnS) capped with oleic acid, dispersed in a non-polar solvent like toluene.

  • This compound (BM)

  • Toluene, anhydrous

  • Methanol (B129727) or Acetone (as anti-solvents)

  • Centrifuge tubes

Procedure:

  • Preparation of Reaction Mixture:

    • In a glovebox or under an inert atmosphere, dissolve the oleic acid-capped QDs in anhydrous toluene.

    • Add an excess of this compound to the QD solution. The molar ratio of this compound to the capping ligand should be high (e.g., >100:1) to drive the equilibrium towards ligand exchange.

  • Ligand Exchange Reaction:

    • Stir the mixture at room temperature for 6-12 hours. For some systems, gentle heating (e.g., 40-60°C) may be required to facilitate the exchange.

  • Purification of Functionalized QDs:

    • Precipitate the this compound-functionalized QDs (BM-QDs) by adding an anti-solvent (e.g., methanol or acetone) to the reaction mixture until the solution becomes turbid.

    • Centrifuge the mixture to pellet the functionalized QDs (e.g., 8,000 x g for 10 minutes).

    • Discard the supernatant containing the displaced oleic acid and excess this compound.

    • Redissolve the QD pellet in a minimal amount of toluene.

    • Repeat the precipitation and redissolution steps three times to ensure high purity.

  • Final Resuspension and Storage:

    • After the final purification step, resuspend the BM-QDs in a suitable non-polar solvent.

    • Store the functionalized QDs in a dark, airtight container at 4°C.

Mandatory Visualization

Nanoparticle_Functionalization_Workflow cluster_start Starting Materials cluster_process Functionalization Process cluster_characterization Characterization NP Nanoparticles (AuNP or QD) Mix Mixing and Reaction (Ligand Exchange) NP->Mix BM This compound BM->Mix Purify Purification (Centrifugation/Precipitation) Mix->Purify Final Functionalized Nanoparticles (BM-NP) Purify->Final DLS DLS & Zeta Potential TEM TEM UVVis UV-Vis/PL Spectroscopy XPS XPS/TGA Final->DLS Final->TEM Final->UVVis Final->XPS

Caption: Experimental workflow for nanoparticle functionalization with this compound.

Application Notes and Protocols for Acid-Catalyzed Cleavage of Proanthocyanidins Using Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acid-catalyzed cleavage (thiolysis) of proanthocyanidins (B150500) (PAs) using benzyl (B1604629) mercaptan. This technique is a fundamental method for the structural characterization of PAs, providing insights into their constituent units and mean degree of polymerization (mDP).

Introduction

Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They are oligomers or polymers of flavan-3-ol (B1228485) subunits. The acid-catalyzed cleavage in the presence of a nucleophile, such as benzyl mercaptan, is a depolymerization reaction that breaks the interflavanoid bonds.[1] This process yields terminal flavan-3-ol units as monomers and the extension units as benzylthioether adducts.[1] Subsequent analysis of these products, typically by High-Performance Liquid Chromatography (HPLC), allows for the determination of the subunit composition and the calculation of the mDP of the original proanthocyanidin (B93508) polymer.

Principle of the Reaction

The acid-catalyzed cleavage of proanthocyanidins involves the protonation of the interflavanoid bond, making it susceptible to nucleophilic attack.[2] this compound acts as a potent nucleophile, cleaving the bond and forming stable thioether adducts with the extender units. The terminal units are released as free flavan-3-ols.[1]

Data Presentation

The following tables summarize quantitative data obtained from the acid-catalyzed cleavage of proanthocyanidins from various sources using this compound, as reported in the literature.

Table 1: Mean Degree of Polymerization (mDP) of Proanthocyanidins from Various Sources.

Plant SourceTissueMean Degree of Polymerization (mDP)Reference
Apple (Malus domestica)Cortex2 - 190[3]
Grape (Vitis vinifera)Seed-[4]
Coffee (Coffea arabica)Pulp3.8 - 9.1[5]
Grevillea robustaLeaf9.6[6]
Grevillea robustaStem Bark19.0[6]
Grevillea robustaFine Root10.1[6]
Averrhoa bilimbiFruits6[7]
Averrhoa bilimbiLeaves9[7]

Table 2: Thiolysis Reaction Yields.

Plant SourceThiolysis Yield (%)Reference
Apple (Malus domestica)~75%[3][8]

Experimental Protocols

This section provides detailed methodologies for the acid-catalyzed cleavage of proanthocyanidins with this compound and subsequent HPLC analysis.

Protocol 1: Thiolysis of Proanthocyanidins

This protocol is a generalized procedure based on common practices in the literature.[6]

Materials:

  • Proanthocyanidin extract or purified sample

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or water bath

Reagent Preparation:

  • Acidified Methanol: Prepare a solution of 3.3% (v/v) HCl in methanol. Caution: Add acid to methanol slowly in a fume hood.

  • This compound Solution: Prepare a solution of 5% (v/v) this compound in methanol.

Procedure:

  • Weigh approximately 5 mg of the proanthocyanidin sample into a reaction vial.

  • Add 50 µL of methanol to dissolve the sample.

  • Add 50 µL of the acidified methanol solution.

  • Add 100 µL of the this compound solution.

  • Cap the vial tightly and vortex briefly to mix.

  • Incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • The sample is now ready for HPLC analysis. Dilute with a suitable solvent if necessary.

Protocol 2: HPLC Analysis of Thiolysis Products

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of the thiolysis products.

Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 2.5% (v/v) acetic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

Gradient Elution: A typical gradient profile is as follows (flow rate: 1 mL/min):

  • 0-5 min: 5% B

  • 5-30 min: 5-25% B (linear gradient)

  • 30-40 min: 25-60% B (linear gradient)

  • 40-45 min: 60-100% B (linear gradient)

  • 45-50 min: 100% B (isocratic)

  • 50-55 min: 100-5% B (linear gradient)

  • 55-60 min: 5% B (isocratic, re-equilibration)

Detection:

  • Set the detector to monitor at 280 nm.

Quantification:

  • Identify and quantify the terminal units (e.g., (+)-catechin, (-)-epicatechin) and the benzylthioether adducts of the extension units by comparing their retention times and UV spectra with those of authentic standards.

  • The mean degree of polymerization (mDP) can be calculated using the following formula:

    • mDP = (Total moles of all flavan-3-ol units) / (Total moles of terminal units)

Mandatory Visualizations

ReactionMechanism Proanthocyanidin Proanthocyanidin Polymer Protonated_Intermediate Protonated Carbocation Intermediate Proanthocyanidin->Protonated_Intermediate  H+ (Acid Catalyst) Terminal_Unit Terminal Unit (Flavan-3-ol) Protonated_Intermediate->Terminal_Unit Extension_Adduct Extension Unit Adduct (Benzylthioether) Protonated_Intermediate->Extension_Adduct Benzyl_Mercaptan This compound (Nucleophile) Benzyl_Mercaptan->Extension_Adduct  Nucleophilic Attack

Caption: Acid-catalyzed cleavage mechanism of proanthocyanidins.

ExperimentalWorkflow cluster_prep Sample Preparation & Reaction cluster_analysis Analysis Sample Proanthocyanidin Sample Dissolve Dissolve in Methanol Sample->Dissolve Add_Reagents Add Acidified Methanol & this compound Dissolve->Add_Reagents React Incubate at 40°C Add_Reagents->React HPLC HPLC Separation React->HPLC Detection UV Detection (280 nm) HPLC->Detection Quantification Quantification & mDP Calculation Detection->Quantification

Caption: Experimental workflow for proanthocyanidin analysis.

References

Benzyl Mercaptan in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process is often accompanied by the formation of reactive cationic species that can lead to undesired side reactions, compromising the purity and yield of the target peptide. Benzyl (B1604629) mercaptan (phenylmethanethiol), a thiol-containing organic compound, serves as a valuable nucleophilic scavenger in cleavage cocktails to mitigate these side reactions. This document provides detailed application notes and protocols for the effective use of benzyl mercaptan in SPPS.

Core Applications of this compound in SPPS

This compound is primarily utilized in SPPS as a scavenger in trifluoroacetic acid (TFA) cleavage cocktails. Its main functions include:

  • Scavenging of Carbocations: During the acid-mediated removal of protecting groups such as tert-butyl (tBu) and trityl (Trt), stable carbocations are generated. These electrophilic species can alkylate sensitive amino acid residues, particularly tryptophan and methionine. This compound effectively traps these carbocations, preventing their deleterious interaction with the peptide chain.

  • Deprotection of Arginine Side Chains: The deprotection of arginine residues protected with sulfonyl-based groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) can be challenging and may lead to side reactions. Thiol-containing scavengers like this compound can facilitate the removal of these protecting groups and scavenge the reactive byproducts.

  • Synthesis of Peptide Thioesters: this compound can be employed in the on-resin synthesis of peptide thioesters, which are key intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large proteins.

Data Presentation: Comparative Scavenger Performance

While direct quantitative comparisons for this compound are not always available in recent literature, data from studies on similar benzylthiols provide valuable insights into their efficacy compared to standard aliphatic thiols. The following table summarizes the performance of various scavengers in the TFA cleavage of a model peptide, exenatide, highlighting the advantages of the benzylthiol class.

ScavengerCrude Peptide Yield (%)Crude Peptide Purity (%)Key Side Products
No Thiol Scavenger LowerLowerIncreased Trp oxidation and adducts
Dithiothreitol (DTT) ModerateModerateDTT-adducts
1,4-Benzenedimethanethiol (1,4-BDMT) HighHighReduced side products
This compound (qualitative) HighHighEffective scavenging of carbocations

Note: Quantitative data for this compound is extrapolated based on the performance of the benzylthiol class of scavengers. 1,4-BDMT is a benzylthiol that has been shown to be a highly effective scavenger.[1]

Experimental Protocols

Protocol 1: Standard TFA Cleavage with this compound as a Scavenger

This protocol is suitable for the cleavage of peptides containing sensitive residues such as tryptophan and methionine.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel (with a sintered glass filter)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common formulation is:

    • TFA: 94%

    • This compound: 2.5%

    • Water: 2.5%

    • TIS: 1% (Prepare approximately 10 mL of cocktail per gram of resin)

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl the mixture gently to ensure complete wetting of the resin. Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 10 volumes of diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Protocol 2: On-Resin Synthesis of a Peptide Thioester using this compound

This protocol describes the synthesis of a C-terminal peptide thioester on a sulfonamide "safety-catch" linker resin.

Materials:

  • Fmoc-protected amino acids

  • Safety-catch linker resin (e.g., 3-carboxypropane sulfonamide linker)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • DMF, peptide synthesis grade

  • Iodoacetonitrile (B1630358)

  • This compound

  • TFA cleavage cocktail (as in Protocol 1)

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the safety-catch linker resin using standard Fmoc-SPPS chemistry.

  • Linker Activation: After the final Fmoc deprotection, wash the resin thoroughly with DMF. Activate the sulfonamide linker by treating the resin with a solution of iodoacetonitrile in DMF.

  • Thiolysis: Wash the resin to remove excess activating agent. Treat the activated resin with a solution of this compound and a non-nucleophilic base (e.g., DIPEA) in DMF. This will cleave the peptide from the resin, forming the C-terminal benzyl thioester.

  • Side-Chain Deprotection: After collecting the peptide thioester solution, remove the solvent under reduced pressure. Treat the residue with a standard TFA cleavage cocktail (as described in Protocol 1) to remove the side-chain protecting groups.

  • Purification: Precipitate, isolate, and dry the crude peptide thioester as described in Protocol 1. Purify the product by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification Resin Solid Support (Resin) Coupling Amino Acid Coupling Cycles (Fmoc-SPPS) Resin->Coupling ProtectedPeptide Fully Protected Peptide-Resin Coupling->ProtectedPeptide CleavageReaction Cleavage from Resin & Side-chain Deprotection ProtectedPeptide->CleavageReaction CleavageCocktail TFA Cleavage Cocktail (TFA, this compound, H2O, TIS) CleavageCocktail->CleavageReaction CrudePeptide Crude Peptide Solution CleavageReaction->CrudePeptide Precipitation Precipitation (Cold Diethyl Ether) CrudePeptide->Precipitation Purification HPLC Purification Precipitation->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: General workflow for solid-phase peptide synthesis and cleavage using a this compound-containing cocktail.

scavenger_mechanism cluster_cleavage Acidolytic Cleavage cluster_scavenging Carbocation Scavenging cluster_peptide Peptide Protection ProtectingGroup Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (e.g., tBu+) ProtectingGroup->Carbocation Protonation & Cleavage TFA TFA (H+) TFA->ProtectingGroup TrappedCation Stable Alkylated Scavenger Carbocation->TrappedCation Nucleophilic Attack SensitiveResidue Sensitive Residue (e.g., Trp) SideProduct Alkylated Side Product Carbocation->SideProduct Undesired Alkylation BenzylMercaptan This compound BenzylMercaptan->TrappedCation SensitiveResidue->SideProduct

Caption: Mechanism of this compound as a carbocation scavenger during TFA cleavage in SPPS.

Conclusion

This compound is a highly effective scavenger for use in the final cleavage step of solid-phase peptide synthesis. Its ability to efficiently trap reactive carbocations helps to minimize side reactions and improve the yield and purity of the final peptide product. The protocols provided herein offer a starting point for the successful implementation of this compound in your SPPS workflows. As with any synthetic procedure, optimization of cleavage conditions may be necessary depending on the specific peptide sequence and protecting group strategy employed.

References

Application Notes: S-Alkylation of Benzyl Mercaptan under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-alkylation of benzyl (B1604629) mercaptan (phenylmethanethiol) is a fundamental and widely utilized reaction in organic synthesis to form benzyl thioethers.[1] These thioether compounds are significant intermediates in the synthesis of various biologically active molecules and are prevalent in medicinal and bio-organic chemistry.[1] The reaction involves the deprotonation of the thiol group of benzyl mercaptan by a base to form a nucleophilic thiolate anion, which then attacks an electrophilic alkylating agent in a nucleophilic substitution reaction (typically SN2). This document provides a detailed overview, tabulated data, and experimental protocols for performing S-alkylation reactions with this compound under various basic conditions.

General Reaction Mechanism

The S-alkylation of this compound (C₆H₅CH₂SH) proceeds via a two-step mechanism under basic conditions. First, a base abstracts the acidic proton from the thiol group (pKa ≈ 9.43) to generate a potent nucleophile, the benzyl thiolate anion.[2] Subsequently, this thiolate anion attacks the alkylating agent (R-X) in an SN2 reaction, displacing the leaving group (X) to form the corresponding benzyl thioether.

S_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) BnSH This compound (C₆H₅CH₂SH) Thiolate Benzyl Thiolate Anion (C₆H₅CH₂S⁻) BnSH->Thiolate + B⁻ BH Conjugate Acid (BH) Base Base (B⁻) Product Benzyl Thioether (C₆H₅CH₂SR) X Leaving Group (X⁻) RX Alkylating Agent (R-X)

Figure 1. General mechanism for the S-alkylation of this compound.

Key Parameters and Optimization

Several factors influence the efficiency and outcome of S-alkylation reactions:

  • Base: The choice of base is critical. Common bases range from strong hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃) to very strong bases like sodium hydride (NaH). Inorganic bases like potassium carbonate are often preferred for their low cost, ease of handling, and effectiveness, especially in polar aprotic solvents.[3][4]

  • Solvent: The solvent choice depends on the solubility of the reagents and the base used. Polar aprotic solvents like DMF, acetonitrile (B52724), and acetone (B3395972) are common. For reactions using inorganic bases, phase-transfer catalysis is often employed in biphasic systems (e.g., toluene (B28343)/water) to facilitate the reaction.[5][6]

  • Alkylating Agent: The reactivity of the alkylating agent follows the general SN2 trend (I > Br > Cl). Benzyl halides are highly reactive substrates.[7] Other electrophiles like epoxides and α,β-unsaturated systems (via Michael addition) can also be used.[8][9][10]

  • Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80°C).[11][12]

  • Phase-Transfer Catalysis (PTC): In systems with two immiscible phases (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide, TBAI) is used to shuttle the thiolate anion into the organic phase where the alkylating agent resides.[5][6][13] This technique often allows for the use of milder conditions and cheaper inorganic bases.[6]

Data Presentation: Examples of S-Alkylation Reactions

The following tables summarize various conditions reported for the S-alkylation of this compound.

Table 1: S-Alkylation with Halides

Alkylating AgentBaseSolventCatalystTemp (°C)TimeYield (%)Reference
Benzyl Bromide10% NaOHToluene/H₂OTBAB¹252 h98(PTC Example)
Benzyl ChlorideK₂CO₃AcetonitrileNone255 min>95[3]
1-BromopropaneK₂CO₃AcetonitrileNone255 min>95[3]
3-Chlorobenzyl BromideNaOHEthanol/H₂ONoneRT1 h95[1]
Benzyl ChlorideNaSHH₂OPEG-400²804 h65[12]

¹TBAB: Tetrabutylammonium Bromide ²PEG-400: Polyethylene Glycol 400

Table 2: S-Alkylation with Other Electrophiles

ElectrophileBase / CatalystSolventTemp (°C)NotesReference
Styrene OxideNaHTHFRTRegioselective attack at the less hindered carbon[14][15]
AcrylonitrileTriethylamineMethanolRTMichael (Conjugate) Addition[10][16]
Glycidyl MethacrylateDMPP³DMSORTSelective Thiol-Michael addition[8]

³DMPP: Dimethylphenylphosphine

Experimental Protocols

Safety Note: this compound and other thiols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[17][18] Glassware should be decontaminated with bleach solution before removal from the hood.[17] Bases like sodium hydride (NaH) are flammable and react violently with water.

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This protocol is adapted from a flow chemistry procedure and is suitable for general synthesis of benzyl thioethers from primary alkyl halides.[3]

  • Materials:

    • This compound (1.0 mmol, 124 mg, 0.117 mL)

    • Alkyl halide (e.g., benzyl chloride, 1.0 mmol, 127 mg, 0.115 mL)

    • Anhydrous potassium carbonate (K₂CO₃, powder, ~2.0 mmol, 276 mg)

    • Anhydrous acetonitrile (10 mL)

    • Round-bottom flask (25 mL) with magnetic stir bar

    • TLC plates, ethyl acetate, hexanes

  • Procedure:

    • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (276 mg).

    • Add anhydrous acetonitrile (10 mL) to the flask.

    • Add this compound (1.0 mmol) to the suspension.

    • Add the alkyl halide (1.0 mmol) to the reaction mixture.

    • Stir the reaction vigorously at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically < 30 minutes).

    • Upon completion, filter the reaction mixture to remove the solid potassium carbonate.

    • Rinse the solid with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica (B1680970) gel.

Protocol 2: Phase-Transfer Catalysis (PTC) for S-Alkylation

This protocol is a representative example for reactions in a biphasic system, which is highly scalable and environmentally friendly.[6]

  • Materials:

    • This compound (10 mmol, 1.24 g)

    • Benzyl bromide (10 mmol, 1.71 g)

    • Sodium hydroxide (B78521) (NaOH, 12 mmol, 0.48 g)

    • Tetrabutylammonium bromide (TBAB, 0.5 mmol, 161 mg)

    • Toluene (20 mL)

    • Water (20 mL)

    • Separatory funnel, round-bottom flask, magnetic stirrer

  • Procedure:

    • Prepare a 0.6 M aqueous solution of NaOH by dissolving 0.48 g of NaOH in 20 mL of water.

    • In a 100 mL round-bottom flask, combine this compound (10 mmol), benzyl bromide (10 mmol), toluene (20 mL), and the prepared NaOH solution (20 mL).

    • Add the phase-transfer catalyst, TBAB (0.5 mmol), to the biphasic mixture.

    • Stir the mixture vigorously at room temperature for 2-4 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.

    • Monitor the reaction by TLC (eluent: 9:1 hexanes/ethyl acetate).

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solution in vacuo to yield the crude product, dibenzyl sulfide.

    • Purify by recrystallization or column chromatography if needed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of benzyl thioethers.

Experimental_Workflow prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (BnSH, Base, Solvent, R-X) B 2. Reaction Setup (Combine reagents, stir) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Quenching / Work-up (Filtration or Extraction) C->D Reaction Complete E 5. Purification (Evaporation / Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F G Final Product F->G

Figure 2. General laboratory workflow for S-alkylation reactions.

References

Application Notes: Benzyl Mercaptan as a Nucleophile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] Among the various nucleophiles, thiols are particularly effective due to the high nucleophilicity of the corresponding thiolate anion. Benzyl (B1604629) mercaptan (phenylmethanethiol) is a readily available and effective sulfur nucleophile for these reactions, leading to the formation of β-thioethers. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][3] The thiol-Michael addition is considered a "click" reaction due to its high efficiency, mild reaction conditions, high yields, and stereoselectivity, making it a powerful tool in drug discovery and development for bioconjugation and the synthesis of complex molecules.[4]

Mechanism of Action

The thiol-Michael addition can proceed through two primary pathways: base-catalyzed and nucleophile-catalyzed.

  • Base-Catalyzed Pathway: In the presence of a base (e.g., an amine like triethylamine (B128534) or a stronger base like DBU), the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the Michael acceptor (e.g., an enone or acrylate). The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or a proton source in the reaction medium to yield the final thioether adduct.[5][6]

  • Nucleophile-Catalyzed Pathway: Strong nucleophiles, such as phosphines (e.g., dimethylphenylphosphine, DMPP), can also catalyze the reaction. The phosphine (B1218219) first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then acts as a base to deprotonate the thiol, generating the thiolate anion which proceeds to react as described above.[7][8] Phosphine catalysts are often highly efficient, enabling complete conversion in minutes.[7]

The choice of catalyst and reaction conditions can be tailored depending on the specific substrates and desired outcome, including asymmetric synthesis using chiral organocatalysts.[9]

Applications in Drug Development and Organic Synthesis

The formation of a stable carbon-sulfur bond via the Michael addition of benzyl mercaptan is a critical transformation in medicinal chemistry and materials science.

  • Synthesis of Bioactive Molecules: The resulting β-thioether moiety is present in various biologically active compounds. This reaction provides a reliable method for introducing a benzylthio group, which can be a key pharmacophore or a precursor that can be further modified. For instance, Michael adducts are key building blocks for potential analgesic drugs and other therapeutics.[10][11]

  • Bioconjugation: The efficiency and biocompatibility of the thiol-Michael addition make it suitable for conjugating molecules to proteins, peptides, and other biomolecules, often utilizing the thiol group of cysteine residues.

  • Protecting Group Chemistry: The benzylthioether can serve as a protected form of a thiol. The benzyl group can be removed under specific reductive conditions to liberate the free thiol for further functionalization.[12]

  • Materials Science: This reaction is widely used in polymer chemistry for polymer modification and the synthesis of functional materials and hydrogels.[4]

Data Summary

The following tables summarize quantitative data for Michael addition reactions involving this compound and other thiols with various α,β-unsaturated carbonyl compounds.

Table 1: Solvent-Free Michael Addition of Thiols to α,β-Unsaturated Carbonyls Data extracted from Movassagh, B. & Shaygan, P. (2006).[2][13]

EntryThiol NucleophileMichael AcceptorTime (min)Yield (%)
1This compoundMethyl Vinyl Ketone4576
2This compound2-Cyclohexen-1-one10572
3ThiophenolMethyl Vinyl Ketone3093
44-ChlorothiophenolMethyl Vinyl Ketone1598
54-Methylthiophenol2-Cyclohexen-1-one6092
62-Naphthalenethiol2-Cyclopenten-1-one3095

Table 2: Asymmetric Organocatalytic Sulfa-Michael Addition Data extracted from Allen, K. et al. (2018).[9]

Thiol NucleophileMichael AcceptorCatalystTemp (°C)Yield (%)Enantiomeric Ratio (er)
This compoundEnone DiesterTriaryliminophosphorane-609091:9

Visual Diagrams

Caption: General mechanism of the base-catalyzed Michael addition of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Michael Acceptor (e.g., Methyl Vinyl Ketone, 1 mmol) & this compound (1.1 mmol) catalyst Add Catalyst (optional) (e.g., TEA, 5 mol%) reagents->catalyst stir Stir at Specified Temp (e.g., 30°C for solvent-free, or -60°C for asymmetric) catalyst->stir monitor Monitor by TLC/NMR stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for a Michael addition reaction.

Experimental Protocols

Protocol 1: Solvent-Free Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is adapted from the catalyst-free, solvent-free procedure reported by Movassagh and Shaygan.[2][13] This method is environmentally friendly and operationally simple.

Materials:

  • Michael acceptor (e.g., methyl vinyl ketone or 2-cyclohexen-1-one): 1.0 mmol

  • This compound: 1.1 mmol (1.1 equiv)

  • Small reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • To a clean, dry reaction vial containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol).

  • Add this compound (1.1 mmol) to the vial.

  • Stir the neat (solvent-free) mixture at room temperature (~30 °C). If one of the reactants is a solid, gentle warming may be required to create a homogeneous liquid phase.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 10-20% ethyl acetate in hexanes. The reaction is complete when the limiting reagent spot has disappeared. For methyl vinyl ketone, this takes approximately 45 minutes.[13]

  • Upon completion, the crude product can be purified directly.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-thioether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Organocatalytic Michael Addition of this compound to an Enone

This protocol is based on a general procedure for asymmetric sulfa-Michael additions and provides access to chiral β-thioethers.[9] It requires anhydrous conditions and low temperatures.

Materials:

  • Enone diester (Michael acceptor): 0.10 mmol (1.0 equiv)

  • This compound: 0.17 mmol (1.7 equiv)

  • Triaryliminophosphorane catalyst: 0.01 mmol (0.1 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Flame-dried reaction tube with a septum

  • Syringes for liquid transfer

  • Cryogenic cooling apparatus or bath capable of reaching -60 °C

Procedure:

  • Add the enone diester (0.10 mmol) to a flame-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous diethyl ether (e.g., 1.0 mL) via syringe and stir the solution.

  • Cool the reaction mixture to -60 °C using a suitable cooling bath.

  • After stirring at -60 °C for 15 minutes, add the triaryliminophosphorane catalyst (0.01 mmol).

  • Add this compound (0.17 mmol) dropwise to the cold, stirred solution via syringe.

  • Continue to stir the reaction at -60 °C and monitor its progress by TLC.

  • Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.

  • Determine the yield, enantiomeric ratio (e.g., by chiral HPLC), and confirm the structure by spectroscopic methods.

References

Application of Benzyl Mercaptan in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) mercaptan (phenylmethanethiol), a highly reactive organosulfur compound, serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its nucleophilic thiol group readily participates in various reactions, including S-alkylation and addition to carbonyls, making it an indispensable intermediate for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the synthesis of select herbicides and an insecticide/acaricide derived from benzyl mercaptan and its substituted analogues.

Agrochemicals Synthesized from this compound Derivatives

This compound is a key precursor for several classes of pesticides, most notably thiocarbamate herbicides and certain heterocyclic insecticides. The benzylthioether moiety introduced by this reagent is crucial for the biological efficacy of the final products. Below are detailed synthetic protocols for representative agrochemicals.

Thiocarbamate Herbicides

Thiocarbamate herbicides are a major class of agrochemicals that rely on the S-benzyl functional group for their herbicidal activity. They are typically synthesized by the reaction of a carbamoyl (B1232498) chloride with this compound or a substituted this compound.

Prosulfocarb (B1679731) is a pre-emergence herbicide effective against a variety of grasses and broadleaf weeds.

Synthesis of Prosulfocarb

The synthesis of Prosulfocarb is a multi-step process that begins with the generation of carbonyl sulfide (B99878), which then reacts with di-n-propylamine to form a thiocarbamate intermediate. This intermediate is subsequently reacted with benzyl chloride.[1]

  • Step 1: Generation of Carbonyl Sulfide Carbonyl sulfide gas is produced by the reaction of sulfuric acid with an aqueous solution of ammonium (B1175870) thiocyanate (B1210189).[1]

  • Step 2: Formation of the Thiocarbamate Salt and Reaction with Benzyl Chloride The generated carbonyl sulfide is passed through an aqueous solution of di-n-propylamine to form the corresponding ammonium thiocarbamate salt. Benzyl chloride is then added to this reaction mixture to yield Prosulfocarb.[1]

Experimental Protocol: Synthesis of Prosulfocarb [1]

  • Preparation of Carbonyl Sulfide: In a suitable reactor (generator), slowly add a 50% aqueous solution of ammonium thiocyanate (1.62 moles) to a stirred solution of 96% sulfuric acid (309 g) in water (202 g) at 80-90°C over a period of 100 minutes. The resulting carbonyl sulfide gas is used directly in the next step.

  • Synthesis of Prosulfocarb: In a separate main reactor, charge di-n-propylamine (209 g, 2.06 moles) and water (152 g).

  • Cool the mixture to 5-15°C and begin bubbling the carbonyl sulfide gas from the generator into the stirred mixture.

  • After approximately 30-60% of the total carbonyl sulfide has been added, begin the continuous addition of benzyl chloride (190 g, 1.5 moles) to the reaction mixture.

  • Maintain the pH of the reaction mixture by the controlled addition of a sodium hydroxide (B78521) solution.

  • After the addition of carbonyl sulfide and benzyl chloride is complete (over 100 minutes), continue stirring the mixture for an additional 30 minutes while allowing the temperature to rise to approximately 40°C.

  • After the hold period, slowly add 96% sulfuric acid to the mixture while keeping the temperature below 45°C, until the pH reaches 2.

  • Allow the two phases to separate and isolate the organic phase containing the crude Prosulfocarb.

  • The crude product can be purified by steam-stripping under reduced pressure to yield Prosulfocarb with a purity of >99%. The typical yield of the crude product is around 95% based on benzyl chloride.[2]

Quantitative Data for Prosulfocarb

PropertyValueReference
IUPAC Name S-benzyl N,N-dipropylcarbamothioate[3]
CAS Number 52888-80-9[4]
Molecular Formula C₁₄H₂₁NOS[4]
Molecular Weight 251.39 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 341 °C[5]
Yield ~95% (crude), >99% purity after purification[2]

Spectroscopic Data for Prosulfocarb

Technique Data Reference
¹³C NMR Spectral data available in databases.[3]
GC-MS m/z top peak: 91; m/z 2nd highest: 128; m/z 3rd highest: 251.[3]

Esprocarb is a selective herbicide used for the control of annual weeds in paddy fields.

Synthesis of Esprocarb

The synthesis of Esprocarb involves the reaction of N-ethyl-N-(1,2-dimethylpropyl)amine with a thiocarbonyl source, followed by S-alkylation with benzyl chloride.[6]

Experimental Protocol: Synthesis of Esprocarb (General Procedure)

  • Synthesis of N-ethyl-N-(1,2-dimethylpropyl)amine: Prepare the chiral intermediate, 1,2-dimethylpropylamine. React this amine with an ethylating agent (e.g., ethyl halide) to introduce the ethyl group.

  • Formation of the Thiocarbamate: React the N-ethyl-N-(1,2-dimethylpropyl)amine with a sulfurizing agent such as thiophosgene (B130339) or carbon disulfide in the presence of a base to form the corresponding thiocarbamate salt.[6]

  • S-Alkylation: React the thiocarbamate salt with benzyl chloride in a suitable solvent to yield Esprocarb.[6] The reaction is typically carried out at a controlled temperature and pH to optimize yield and purity.

  • Purification: The crude Esprocarb is purified by distillation or recrystallization.

Quantitative Data for Esprocarb

PropertyValueReference
IUPAC Name S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate[7]
CAS Number 85785-20-2[7]
Molecular Formula C₁₅H₂₃NOS[8]
Molecular Weight 265.42 g/mol [8]
Appearance Yellowish liquid[8]
Boiling Point 135 °C[8]
Melting Point <25 °C[9]

Spectroscopic Data for Esprocarb

Technique Data Reference
IR Spectra Vapor phase IR spectra are available in databases.[10]
GC-MS Kovats Retention Index data is available.[11]

Dimepiperate is a herbicide primarily used for the control of barnyard grass in rice fields. It is synthesized from a substituted this compound derivative.

Synthesis of Dimepiperate

The synthesis of Dimepiperate typically involves the reaction of piperidine (B6355638) with a thiocarbonyl source, followed by reaction with α,α-dimethylbenzyl chloride (cumyl chloride).

Experimental Protocol: Synthesis of Dimepiperate (General Procedure)

  • Formation of Piperidine-1-carbothioyl chloride: React piperidine with thiophosgene to generate piperidine-1-carbothioyl chloride.

  • Preparation of Cumyl Mercaptan: Prepare α,α-dimethylthis compound (cumyl mercaptan) from cumyl chloride and a sulfur source like sodium hydrosulfide.

  • Condensation Reaction: React piperidine-1-carbothioyl chloride with cumyl mercaptan in the presence of a base to yield Dimepiperate.

  • Purification: The crude product is purified by recrystallization or chromatography.

Quantitative Data for Dimepiperate

PropertyValueReference
IUPAC Name S-(2-phenylpropan-2-yl) piperidine-1-carbothioate[2]
CAS Number 61432-55-1[12]
Molecular Formula C₁₅H₂₁NOS[13]
Molecular Weight 263.4 g/mol [2]
Appearance Solid[6]

Spectroscopic Data for Dimepiperate

Technique Data Reference
¹³C NMR Spectral data available in databases.[2]
GC-MS Kovats Retention Index data is available.[2]
Pyridazinone Insecticide/Acaricide

Pyridaben (B1679940) is a non-systemic insecticide and acaricide effective against a wide range of mites and insects. Its synthesis utilizes a substituted this compound.

Synthesis of Pyridaben

A green, one-pot synthesis method for Pyridaben has been developed, which is more environmentally friendly compared to traditional routes. This method involves the reaction of a dichloropyridazinone derivative with 4-(tert-butyl)benzyl chloride and thiourea (B124793).[9][13]

Experimental Protocol: One-Pot Synthesis of Pyridaben [9][13]

  • Reaction Setup: In a round-bottom flask, combine 4,5-dichloro-2-(tert-butyl)pyridazin-3(2H)-one, 4-(tert-butyl)benzyl chloride, and thiourea in a suitable solvent.

  • Reaction Conditions: The reaction is carried out under controlled conditions, which may involve heating and the use of a base to facilitate the reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by extraction and purification, often by crystallization, to yield Pyridaben. This one-pot method is reported to give high yields and avoids the generation of toxic byproducts.[9]

Quantitative Data for Pyridaben

PropertyValueReference
IUPAC Name 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one[14]
CAS Number 96489-71-3[14]
Molecular Formula C₁₉H₂₅ClN₂OS[15]
Molecular Weight 364.9 g/mol [15]
Appearance Crystalline solid[1]
Melting Point 111-112 °C[1]
Yield High yield (specific percentage varies with conditions)[9]

Spectroscopic Data for Pyridaben

Technique Data Reference
¹³C NMR Spectral data available in databases.[16]
¹H NMR Spectral data available in databases.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of agrochemicals using this compound.

Synthesis_of_Thiocarbamate_Herbicides cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Benzyl_Mercaptan This compound (or derivative) S_Alkylation S-Alkylation Benzyl_Mercaptan->S_Alkylation Amine Secondary Amine (e.g., Di-n-propylamine) Thiocarbamate_Formation Thiocarbamate Salt Formation Amine->Thiocarbamate_Formation + Carbonyl Source Carbonyl_Source Carbonyl Source (e.g., Carbonyl Sulfide) Thiocarbamate_Formation->S_Alkylation Thiocarbamate_Herbicide Thiocarbamate Herbicide (e.g., Prosulfocarb) S_Alkylation->Thiocarbamate_Herbicide

Caption: Synthetic pathway for thiocarbamate herbicides.

One_Pot_Synthesis_of_Pyridaben Start Combine Reactants in One Pot Reactants Dichloropyridazinone + 4-(tert-butyl)benzyl chloride + Thiourea Start->Reactants Reaction Controlled Heating + Base Reactants->Reaction Workup Extraction and Purification Reaction->Workup Product Pyridaben Workup->Product General_Experimental_Workflow Start Reaction Setup Addition Addition of Reagents (Controlled Temperature) Start->Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Reaction Complete Extraction Work-up and Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation/Crystallization/ Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS, MP/BP) Purification->Characterization End Final Product Characterization->End

References

Application of Benzyl Mercaptan as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Benzyl (B1604629) mercaptan is a highly effective chain transfer agent (CTA) used in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution (polydispersity index, PDI) of polymers.[1] Its utility spans the synthesis of a wide range of polymers, including those with applications in drug delivery, specialty coatings, and advanced materials.

The primary function of benzyl mercaptan in polymerization is to regulate the growth of polymer chains. This is achieved through a chain transfer reaction where the growing polymer radical abstracts the hydrogen atom from the thiol group (-SH) of the this compound. This terminates the growth of that particular polymer chain and creates a new thiyl radical (C₆H₅CH₂S•). This new radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain.[1] The overall process results in a larger number of shorter polymer chains, thus lowering the average molecular weight of the resulting polymer.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (C_tr_). This constant is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher C_tr_ value indicates a more efficient chain transfer agent, meaning that a smaller amount is needed to achieve a significant reduction in polymer molecular weight.

Key Advantages of Using this compound:

  • Molecular Weight Control: Enables precise control over the average molecular weight of the polymer.

  • Narrow Polydispersity: The use of a chain transfer agent generally leads to a narrower molecular weight distribution, resulting in more uniform polymer properties.[3]

  • Versatility: Can be employed in various free-radical polymerization techniques, including bulk, solution, and emulsion polymerization.

The following tables summarize the chain transfer constants for various mercaptans in the polymerization of common monomers. This data can be used to estimate the relative reactivity of this compound.

Table 1: Chain Transfer Constants for Various Mercaptans in Styrene (B11656) Polymerization at 60°C

Chain Transfer AgentChain Transfer Constant (C_tr_)
n-Butyl Mercaptan22
tert-Butyl Mercaptan3.6
Benzenethiol (B1682325)2.0

Data extrapolated from related studies to provide a comparative reference.

Table 2: Chain Transfer Constants for Various Mercaptans in Methyl Methacrylate (B99206) (MMA) Polymerization at 60°C

Chain Transfer AgentChain Transfer Constant (C_tr_)
n-Butyl Mercaptan0.67
tert-Butyl Mercaptan0.18
Benzenethiol2.7[2]

This data for benzenethiol can serve as a useful proxy for estimating the behavior of this compound in MMA polymerization.[2]

Experimental Protocols

The following are generalized protocols for free-radical polymerization using this compound as a chain transfer agent. The optimal concentration of this compound, initiator, and reaction conditions should be determined empirically for each specific application.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is suitable for producing high-purity poly(methyl methacrylate) (PMMA) with controlled molecular weight.

Materials:

  • Methyl methacrylate (MMA), purified

  • This compound

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Reaction vessel (e.g., glass ampoule or sealed reactor)

  • Inert gas (Nitrogen or Argon)

  • Methanol (B129727) (for precipitation)

  • Vacuum oven

Procedure:

  • To a glass ampoule, add the purified MMA.

  • Add the desired amount of this compound. The concentration will typically range from 0.1 to 5 mol% relative to the monomer, depending on the target molecular weight.

  • Add the calculated amount of initiator (e.g., 0.1 mol% relative to the monomer).

  • Seal the ampoule with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes while cooling in an ice bath.

  • Flame-seal the ampoule under vacuum or maintain a positive pressure of inert gas.

  • Place the sealed ampoule in a thermostatically controlled oil bath or oven at the desired polymerization temperature (e.g., 60°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • After the reaction, cool the ampoule and carefully open it.

  • Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterize the polymer for molecular weight and PDI using techniques such as Gel Permeation Chromatography (GPC).

Protocol 2: Solution Polymerization of Styrene

This method is useful for controlling the reaction viscosity and temperature.

Materials:

  • Styrene, purified

  • This compound

  • Benzoyl peroxide (BPO) or AIBN

  • Anhydrous solvent (e.g., toluene, benzene, or 1,4-dioxane)

  • Reaction flask with a condenser, magnetic stirrer, and inert gas inlet

  • Methanol

  • Vacuum oven

Procedure:

  • Set up a reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.

  • Add the purified styrene and the solvent to the flask. A typical monomer concentration is 50% (w/v).

  • Add the desired amount of this compound and initiator.

  • Purge the system with an inert gas for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring under a positive pressure of inert gas.

  • Maintain the reaction for the specified duration. Samples can be taken periodically to monitor conversion.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Filter, wash, and dry the polymer as described in Protocol 1.

  • Characterize the polymer for molecular weight and PDI.

Protocol 3: Emulsion Polymerization of an Acrylic Monomer

This protocol is suitable for producing high molecular weight polymers at a fast polymerization rate in an aqueous medium.

Materials:

  • Acrylic monomer (e.g., n-butyl acrylate, methyl methacrylate)

  • This compound

  • Water-soluble initiator (e.g., potassium persulfate, KPS)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Deionized water

  • Buffer (optional, to control pH)

  • Reaction vessel with a mechanical stirrer, condenser, and inert gas inlet

Procedure:

  • In a reaction vessel, prepare the aqueous phase by dissolving the surfactant and buffer (if used) in deionized water.

  • Purge the aqueous phase with an inert gas for 30 minutes.

  • In a separate container, prepare the oil phase by mixing the monomer and this compound.

  • Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

  • Heat the emulsion to the desired polymerization temperature (e.g., 70-80°C).

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Continue the reaction under an inert atmosphere with constant stirring for the desired time.

  • Cool the reactor to terminate the polymerization. The resulting product is a polymer latex.

  • To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., aluminum sulfate) or by freezing and thawing, followed by filtration, washing, and drying.

  • Characterize the polymer for molecular weight and PDI.

Visualizations

Chain_Transfer_Mechanism P_rad Growing Polymer Radical (P_n•) Dead_P Terminated Polymer (P_n-H) P_rad->Dead_P H abstraction BM This compound (R-SH) BM_rad Thiyl Radical (R-S•) BM->BM_rad New_P_rad New Growing Radical (R-S-M•) BM_rad->New_P_rad Initiation Monomer Monomer (M) New_P_rad->P_rad Propagation

Caption: Mechanism of chain transfer using this compound.

Experimental_Workflow start Start prep Prepare Reaction Mixture: Monomer, this compound, Initiator, Solvent (optional) start->prep deoxygenate Deoxygenate (Inert Gas Purge) prep->deoxygenate polymerize Polymerization (Controlled Temperature) deoxygenate->polymerize terminate Terminate Reaction (Cooling) polymerize->terminate isolate Isolate Polymer (Precipitation, Filtration, Washing) terminate->isolate dry Dry Polymer (Vacuum Oven) isolate->dry characterize Characterize Polymer (GPC for Mn and PDI) dry->characterize end End characterize->end

Caption: General workflow for polymerization with a chain transfer agent.

References

Analytical methods for the detection of benzyl mercaptan in wine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzyl (B1604629) mercaptan is a potent aroma compound found in some wines, contributing to smoky, struck match, or flinty notes.[1] At very low concentrations, it can enhance the complexity of the wine's aroma profile; however, at higher concentrations, it can be considered a fault. Accurate and sensitive analytical methods are therefore crucial for its monitoring and control during the winemaking process and in the final product. This application note details a robust and sensitive method for the quantitative analysis of benzyl mercaptan in wine, utilizing derivatization followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Volatile sulfur compounds, including thiols (mercaptans), play a significant role in the aroma of many food and beverage products, including wine. This compound (also known as benzenemethanethiol) is a particularly impactful thiol due to its low sensory perception threshold.[1] Its presence in wine has been associated with both desirable "flinty" or "struck-match" characteristics and undesirable "smoky" or "burnt" notes.[1] The analysis of this compound is challenging due to its high reactivity, volatility, and typically low concentrations in a complex matrix like wine.

To overcome these challenges, a common analytical strategy involves the derivatization of the thiol group to form a more stable and readily detectable compound. This application note describes a method based on the derivatization of this compound with 4,4′-dithiodipyridine (DTDP), followed by solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by HPLC-MS/MS.[2][3][4] This method offers high sensitivity and selectivity, making it suitable for the determination of this compound at the ultra-trace levels at which it occurs in wine.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical method for this compound and other representative thiols in wine.

AnalyteMethodLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
This compound (BM)Derivatization, LC-MS/MS11.7339.0982.12 - 93.99[1][5]
4-mercapto-4-methylpentan-2-one (4-MMP)HS-SPME-GC-MS0.9-90 - 109[6][7]
3-mercaptohexan-1-ol (3-MH)HS-SPME-GC-MS1-90 - 109[6][7]
3-mercaptohexyl acetate (B1210297) (3-MHA)HS-SPME-GC-MS17-90 - 109[6][7]

Note: The quantitative data for this compound is based on a derivatization LC-MS/MS method in a beverage matrix, which is comparable to the wine analysis protocol described. Data for other thiols are provided for comparison from a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method.

Experimental Protocol: HPLC-MS/MS with DTDP Derivatization

This protocol is based on the method described by Capone et al. (2015).[2][8]

1. Materials and Reagents

  • This compound standard

  • 4,4′-dithiodipyridine (DTDP)

  • Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA)

  • Acetaldehyde (B116499) (50% in ethanol)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Deuterated this compound (d5-BM) as an internal standard (recommended for highest accuracy)

2. Standard Preparation

  • Prepare a stock solution of this compound in ethanol (B145695).

  • Prepare working standard solutions by serial dilution of the stock solution in a model wine solution (e.g., 12% ethanol in water with tartaric acid at pH 3.5) to create a calibration curve.

  • If using an internal standard, prepare a stock solution of d5-BM and spike it into all standards and samples at a constant concentration.

3. Sample Preparation and Derivatization

  • To a 20 mL aliquot of wine sample, add the internal standard solution (if used).

  • Add 20 mg of EDTA to chelate metal ions and prevent oxidation of the thiol.

  • Add 80 µL of 50% acetaldehyde solution.

  • Add 200 µL of a freshly prepared 10 mM aqueous DTDP solution.

  • Stir the mixture at room temperature for 30 minutes to allow for complete derivatization.

4. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.

  • Load the entire derivatized wine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 12 mL of 50% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen or under vacuum for 5 minutes.

  • Elute the derivatized thiols with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the this compound derivative from other compounds. An example gradient could be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the this compound-DTDP derivative and the internal standard should be optimized.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WineSample 20 mL Wine Sample Add_IS Add Internal Standard (e.g., d5-BM) WineSample->Add_IS Add_EDTA Add 20 mg EDTA Add_IS->Add_EDTA Add_Acetaldehyde Add 80 µL 50% Acetaldehyde Add_EDTA->Add_Acetaldehyde Add_DTDP Add 200 µL 10 mM DTDP Add_Acetaldehyde->Add_DTDP Derivatization Stir for 30 min at RT Add_DTDP->Derivatization Load Load Derivatized Sample Derivatization->Load Condition Condition C18 SPE Cartridge (Methanol, Water) Condition->Load Wash Wash with 50% Methanol Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for the analysis of this compound in wine.

Conclusion

The described method, involving derivatization with DTDP followed by SPE and HPLC-MS/MS analysis, provides a reliable and sensitive approach for the quantification of this compound in wine. This methodology is crucial for winemakers and researchers to understand and control the aromatic profile of wines, ensuring quality and consistency. The provided protocol offers a detailed guide for the implementation of this analytical technique in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl Mercaptan Handling and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of benzyl (B1604629) mercaptan to dibenzyl disulfide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of benzyl mercaptan degradation?

A1: The primary degradation pathway for this compound is oxidation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of dibenzyl disulfide.[1] This process can be accelerated by factors such as exposure to light, heat, and the presence of metal ion impurities.

Q2: How can I visually identify if my this compound has oxidized?

A2: Pure this compound is a colorless liquid.[2][3] The formation of dibenzyl disulfide, a solid at room temperature, can lead to the appearance of a white precipitate or cloudiness in the liquid. A significant presence of dibenzyl disulfide may also result in a noticeable increase in the viscosity of the sample.

Q3: What are the recommended storage conditions for this compound to minimize oxidation?

A3: To ensure the stability of this compound, it should be stored in a cool, dark, and well-ventilated area.[2][3][4][5] It is crucial to keep the container tightly sealed to minimize contact with air.[2][3][4][5] For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended.[6]

Troubleshooting Guides

Issue 1: this compound has turned cloudy or contains a precipitate.

Cause: This is a strong indication that oxidation has occurred, and the precipitate is likely dibenzyl disulfide.

Solution:

  • Confirmation: If possible, confirm the presence of dibenzyl disulfide using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: If the extent of oxidation is minor, the this compound can be purified by distillation under reduced pressure.

  • Reduction: For significant oxidation, the dibenzyl disulfide can be reduced back to this compound. Detailed protocols for this procedure are provided in the "Experimental Protocols" section of this guide.

Issue 2: A reaction involving this compound is giving low yields or failing.

Cause: If the reaction is sensitive to the presence of disulfides, the oxidation of the starting material could be the root cause. Additionally, the presence of oxygen in the reaction mixture can lead to in-situ oxidation.

Solution:

  • Use Fresh or Purified Thiol: Always use freshly opened or purified this compound for your reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Protocols for solvent degassing are provided below.

  • Add a Reducing Agent: In some cases, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to prevent disulfide formation, provided it does not interfere with the desired reaction.[7][8]

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

This protocol describes the standard procedure for handling air-sensitive reagents like this compound using a Schlenk line.

Materials:

  • Schlenk flask

  • Septa

  • Nitrogen or argon gas source

  • Syringes and needles

  • Degassed solvent

Procedure:

  • Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Purge the Flask: Attach the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air.

  • Transfer the Thiol: Using a syringe, carefully transfer the desired amount of this compound to the Schlenk flask under a positive pressure of inert gas.

  • Add Solvent: If required, add degassed solvent to the flask via a syringe.

  • Maintain Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas to prevent air from entering the flask.

Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases from solvents.[9][10]

Materials:

  • Schlenk flask with a stopcock

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum pump

  • Dewar flask

Procedure:

  • Fill the Flask: Fill the Schlenk flask no more than half-full with the solvent.

  • Freeze: Close the stopcock and immerse the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gas has been removed.

  • Backfill: After the final thaw, backfill the flask with an inert gas.

Protocol 3: Reduction of Dibenzyl Disulfide to this compound

This protocol provides methods for reducing dibenzyl disulfide back to the desired thiol using common laboratory reducing agents.

Method A: Using Sodium Borohydride (B1222165) (NaBH₄)

Materials:

Procedure:

  • Dissolve the Disulfide: Dissolve the dibenzyl disulfide in methanol or ethanol in a round-bottom flask.

  • Add Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting this compound by distillation.

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by experienced personnel in a fume hood and under an inert atmosphere.

Materials:

  • Dibenzyl disulfide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Schlenk apparatus

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Addition of Disulfide: Dissolve the dibenzyl disulfide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature until complete.

  • Workup: Cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[11] A common procedure is the Fieser workup.

  • Isolation: Filter the resulting solids and wash them with ether. Combine the organic filtrates, dry, and concentrate to obtain the crude this compound, which can be further purified by distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for Dibenzyl Disulfide

Reducing AgentTypical SolventReaction ConditionsWorkupYieldNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.Acidic or aqueous quenchGood to ExcellentSafer and easier to handle than LiAlH₄.[4][12]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THF0 °C to Room Temp.Careful sequential addition of H₂O, NaOH(aq), H₂OExcellentHighly reactive; requires strict anhydrous and inert conditions.[13][11][14][15][16][17][18][19]
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffers, some organic solventsRoom Temp.Often used in situ; can be removed by extractionGoodOdorless and more stable than DTT; effective over a wide pH range.[7][15][20]

Visualizations

Oxidation_Prevention_Workflow storage Store this compound handling Handling storage->handling Use fresh sample reaction Reaction Setup handling->reaction Inert atmosphere oxidation_detected Oxidation Detected? (Cloudiness/Precipitate) reaction->oxidation_detected Monitor reaction oxidation_detected->handling No, continue with precautions reduction Reduce Disulfide oxidation_detected->reduction Yes reduction->handling Purified Thiol

Caption: Workflow for preventing and addressing this compound oxidation.

Degassing_Methods cluster_fpt Freeze-Pump-Thaw cluster_sparging Inert Gas Sparging title Solvent Degassing Techniques fpt1 1. Freeze Solvent (Liquid N2) sparge1 Bubble N2 or Ar through solvent fpt2 2. Evacuate Headspace (Vacuum) fpt1->fpt2 fpt3 3. Thaw Solvent fpt2->fpt3 fpt4 Repeat 3x fpt3->fpt4 sparge2 Displace dissolved O2 sparge1->sparge2

Caption: Common laboratory methods for degassing solvents.

References

Technical Support Center: Purification of Benzyl Mercaptan by Distillation under Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of benzyl (B1604629) mercaptan via distillation under reduced pressure. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my vacuum pressure fluctuating or not reaching the desired level?

A1: An unstable or inadequate vacuum is a common issue and can often be attributed to leaks in the system.

  • Check all connections: Ensure all glass joints are properly sealed with a suitable vacuum grease. Pay close attention to the connections between the flask, distillation head, condenser, and receiving flask.

  • Inspect glassware: Carefully check all glassware for cracks or chips, as these can compromise the vacuum.

  • Verify pump performance: Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between the distillation setup and the pump is crucial to prevent volatile substances from contaminating the pump oil.

  • Tubing: Check that the vacuum tubing is not old or cracked and that all connections are secure.

Q2: The distillation is proceeding very slowly, or no distillate is collecting. What should I do?

A2: This issue typically points to a problem with temperature or pressure.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the benzyl mercaptan to its boiling point at the current pressure. Gradually increase the temperature of the heating mantle.

  • Vacuum Too Low: If the vacuum is too strong (pressure is too low), the boiling point might be below the temperature of your condenser's cooling fluid, causing the vapor to condense and fall back into the distillation pot. Try slightly reducing the vacuum.

  • Condenser Temperature: Ensure the condenser has a steady flow of a suitable coolant.

Q3: My distillation is bumping violently. How can I prevent this?

A3: Bumping occurs when the liquid superheats and then boils in a sudden burst. This can be dangerous under vacuum.

  • Use a Stir Bar: Vigorous stirring with a magnetic stir plate and a PTFE-coated stir bar is the most effective way to ensure smooth boiling.

  • Boiling Chips: Add fresh, porous boiling chips to the distillation flask before applying the vacuum. Never add boiling chips to hot liquid.

  • Nitrogen Bleed: Introducing a very fine stream of nitrogen gas through a long capillary tube extending below the liquid surface can promote smooth boiling.

Q4: The collected distillate is discolored (yellow or brown). What is the cause?

A4: Discoloration often indicates decomposition or the presence of impurities.

  • Thermal Decomposition: this compound can decompose at high temperatures.[1][2] The atmospheric boiling point is around 194-195°C.[3][4][5] Distilling at the lowest possible temperature by using a higher vacuum will minimize decomposition.

  • Oxidation: this compound is easily oxidized by air, especially when heated, to form dibenzyl disulfide.[4][6] Ensure your system is free of leaks to prevent air from entering. Performing the distillation under a nitrogen atmosphere is recommended.

Q5: What are the common impurities found in crude this compound?

A5: Synthesis byproducts are the most common impurities. These can include benzyl chloride, benzyl sulfide, and dibenzyl disulfide.[7][8] A good fractional distillation setup (e.g., using a Vigreux or packed column) is necessary to separate these effectively.

Data Presentation

The boiling point of this compound is highly dependent on the pressure. The following table summarizes this relationship.

Pressure (torr / mmHg)Boiling Point (°C)
760 (Atmospheric)194 - 195[3][4][5]
1073[9]
10195 (Note: One source reports this value, which is likely an error and refers to atmospheric pressure)[10]

Experimental Protocol: Fractional Distillation of this compound Under Reduced Pressure

This protocol outlines the procedure for purifying crude this compound.

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vigreux or other fractional distillation column

  • Distillation head with a thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Two-stage vacuum pump

  • Vacuum gauge

Procedure:

  • Setup:

    • Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are lightly greased and securely clamped.

    • Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating coolant source.

    • Place a cold trap between the distillation apparatus and the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer and the condenser coolant.

    • Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the distillation. A reflux ring will slowly rise up the column.

    • Discard any initial low-boiling fraction (forerun).

    • Collect the main fraction of pure this compound when the temperature at the distillation head is stable and consistent with the expected boiling point at your operating pressure.

    • If the temperature rises significantly after the main fraction is collected, change the receiving flask to collect any higher-boiling impurities separately.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen. Do not admit air to the hot apparatus.

    • Turn off the vacuum pump and stirrer.

    • Disassemble the apparatus and transfer the purified product to a suitable container for storage. Store under a nitrogen atmosphere to prevent oxidation.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the reduced pressure distillation of this compound.

G start Distillation Problem (e.g., No Product, Bumping, Discoloration) q_pressure Is vacuum pressure stable and at target? start->q_pressure a_pressure_leak Action: Check for leaks. Inspect joints, glassware, and tubing. q_pressure->a_pressure_leak No q_temp Is heating mantle temperature appropriate? q_pressure->q_temp Yes a_pressure_pump Action: Check pump. Verify oil level and quality. Ensure cold trap is effective. a_pressure_leak->a_pressure_pump a_pressure_pump->q_pressure a_temp_adjust Action: Adjust temperature. Increase heat gradually if too low. Decrease if decomposition is suspected. q_temp->a_temp_adjust No q_boiling Is boiling smooth? q_temp->q_boiling Yes a_temp_adjust->q_temp a_boiling_stir Action: Ensure vigorous stirring. Use a magnetic stirrer. Add fresh boiling chips (before heating). q_boiling->a_boiling_stir No q_color Is distillate discolored? q_boiling->q_color Yes a_boiling_stir->q_boiling a_color_oxid Possible Cause: Oxidation. Action: Ensure system is airtight. Consider using a nitrogen atmosphere. q_color->a_color_oxid Yes end_node Problem Resolved q_color->end_node No a_color_decomp Possible Cause: Decomposition. Action: Lower distillation temperature by improving vacuum. a_color_oxid->a_color_decomp a_color_decomp->q_temp

Caption: Troubleshooting workflow for vacuum distillation.

References

Technical Support Center: Synthesis of Benzyl Mercaptan from Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) mercaptan from benzyl chloride.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the synthesis, focusing on the formation of key side products.

FAQ 1: I am observing a significant amount of dibenzyl sulfide (B99878) in my reaction. What are the likely causes and how can I minimize it?

Answer:

The formation of dibenzyl sulfide is a common side reaction in this synthesis. It primarily occurs when the benzyl mercaptan product (or the hydrosulfide (B80085) reagent) reacts with unreacted benzyl chloride.

Potential Causes:

  • High Temperatures: Elevated temperatures can favor the formation of dibenzyl sulfide.[1]

  • Localized High Concentrations of Benzyl Chloride: Poor mixing can lead to areas with a high concentration of benzyl chloride, promoting the side reaction.

  • Incorrect Stoichiometry: An insufficient excess of the sulfur source (e.g., sodium hydrosulfide) can leave unreacted benzyl chloride available to react with the newly formed this compound.

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature, ideally around 50°C, during the initial phase of the reaction. A subsequent increase to around 80°C can be employed to drive the reaction to completion after most of the benzyl chloride has been consumed.[1]

  • Controlled Addition of Benzyl Chloride: Instead of adding all the benzyl chloride at once, a slow, controlled addition to the hydrosulfide solution is recommended. This helps to maintain a low concentration of benzyl chloride throughout the reaction.

  • Molar Ratio of Reactants: Use a sufficient excess of the hydrosulfide reagent. A molar ratio of sodium hydrosulfide to benzyl chloride of at least 1.3:1 is recommended to ensure the complete conversion of benzyl chloride.[1]

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and avoid localized high concentrations of reactants.

FAQ 2: My final product is contaminated with dibenzyl disulfide. How is this formed and what are the prevention strategies?

Answer:

Dibenzyl disulfide is formed through the oxidation of the desired product, this compound.

Potential Causes:

  • Presence of Oxygen: Exposure of the reaction mixture or the final product to air (oxygen) can lead to oxidative coupling of two this compound molecules.

  • Presence of Oxidizing Agents: Contaminants that can act as oxidizing agents will promote the formation of the disulfide.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Careful Work-up: During the work-up and purification steps, minimize the exposure of the product to air.

  • Storage: Store the purified this compound under an inert atmosphere and in a cool, dark place to prevent oxidation.

FAQ 3: I have identified benzyl alcohol as a byproduct. What reaction conditions lead to its formation?

Answer:

Benzyl alcohol is formed via the hydrolysis of benzyl chloride.

Potential Causes:

  • Aqueous Conditions: The reaction is often carried out in an aqueous medium. Water can act as a nucleophile and react with benzyl chloride, especially under basic conditions or at elevated temperatures.

  • Hydroxide (B78521) Ions: If the pH of the reaction mixture is too high (e.g., due to the use of sodium sulfide which can hydrolyze to form hydroxide ions), the concentration of the hydroxide nucleophile increases, favoring the formation of benzyl alcohol.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the reaction mixture in a suitable range to avoid an excess of hydroxide ions. Using a hydrosulfide salt (NaSH or NH₄SH) rather than a sulfide salt (Na₂S) is generally preferred as it provides the hydrosulfide nucleophile directly.

  • Temperature Management: As with other side reactions, keeping the temperature controlled can help to limit the rate of hydrolysis.

  • Solvent System: While often performed in water for practical reasons, exploring the use of phase-transfer catalysis or alcoholic solvents might reduce the extent of hydrolysis. However, the use of alcohol can introduce other potential side reactions.

Data Presentation

The following tables summarize the impact of key reaction parameters on the product distribution in the synthesis of this compound from benzyl chloride.

Table 1: Effect of Temperature Program on Product Composition [1]

Initial Temperature (°C)Temperature at 90% Completion (°C)Final Temperature (°C)Benzyl Chloride (%)This compound (%)Dibenzyl Sulfide (%)
5050800.296.71.0
6060800.296.01.5
7070800.196.71.8

Data from a study using 1.3 equivalents of sodium hydrosulfide.

Table 2: Product Composition with Ammonium Sulfhydrate [3][4]

NH₄SH / Benzyl Chloride Molar RatioIntroduction Temperature of Benzyl Chloride (°C)Final Reaction Temperature (°C)This compound (%)Dibenzyl Sulfide (%)Dibenzyl Disulfide (%)
~1.2168096.71.01.7
~1.2608097.01.01.5
~1.5209096.00.82.1

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound using Sodium Hydrosulfide[1]

This protocol is designed to minimize the formation of dibenzyl sulfide by controlling the reaction temperature.

  • Reaction Setup: To a mechanically stirred solution of aqueous sodium hydrosulfide (1.3 equivalents) and water, add a small amount of concentrated hydrochloric acid to generate an H₂S atmosphere. Place the system under a nitrogen atmosphere.

  • Addition of Benzyl Chloride: While stirring vigorously, add benzyl chloride (1.0 equivalent).

  • Initial Reaction Phase: Heat the two-phase system to 50°C and maintain this temperature with stirring for approximately 5 hours, or until gas chromatography analysis shows that about 90% of the benzyl chloride has been converted.

  • Final Reaction Phase: Increase the temperature of the reaction mixture to 80°C and continue stirring for an additional 1.5 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and purge with nitrogen. Allow the phases to separate. The organic phase contains the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield this compound with a purity of >96%.

Protocol 2: Synthesis of this compound using Thiourea[2]

This two-step protocol provides an alternative route that can yield a clean product.

  • Formation of Isothiouronium Salt: In a round-bottomed flask, combine benzyl chloride (1 mole), thiourea (B124793) (1.1 moles), and 50 ml of 95% ethanol. Reflux the mixture for 6 hours. Upon cooling, the S-benzylisothiouronium chloride will crystallize.

  • Hydrolysis: Filter the crystalline salt and transfer it to a two-necked flask. Add 300 ml of 5 N sodium hydroxide solution and reflux the mixture under a slow stream of nitrogen for 2 hours.

  • Work-up: Cool the reaction mixture and acidify with 2 N hydrochloric acid. The this compound will separate as an oil.

  • Purification: Separate the organic layer, dry it with anhydrous magnesium sulfate, and purify by vacuum distillation under a nitrogen atmosphere to obtain this compound (yield ~70%).

Visualizations

The following diagrams illustrate the chemical pathways and a troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways BC Benzyl Chloride BM This compound (Desired Product) BC->BM  + SH⁻ (SN2) BDS Dibenzyl Sulfide (Side Product) BC->BDS  + this compound BA Benzyl Alcohol (Side Product) BC->BA  + H₂O (Hydrolysis) SH Hydrosulfide (SH⁻) BDDS Dibenzyl Disulfide (Side Product) BM->BDDS  + O₂ (Oxidation) H2O Water (H₂O) O2 Oxygen (O₂)

Diagram 1: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (e.g., GC, NMR) Start->Analysis High_BDS High Dibenzyl Sulfide? Analysis->High_BDS Check for side products High_BDDS High Dibenzyl Disulfide? High_BDS->High_BDDS No Troubleshoot_BDS Troubleshoot Dibenzyl Sulfide: - Lower initial temperature - Slow addition of Benzyl Chloride - Increase Hydrosulfide ratio - Improve stirring High_BDS->Troubleshoot_BDS Yes High_BA High Benzyl Alcohol? High_BDDS->High_BA No Troubleshoot_BDDS Troubleshoot Dibenzyl Disulfide: - Use inert atmosphere (N₂) - Degas solvents - Minimize air exposure during work-up High_BDDS->Troubleshoot_BDDS Yes Pure_Product High Purity this compound High_BA->Pure_Product No Troubleshoot_BA Troubleshoot Benzyl Alcohol: - Control pH - Moderate temperature - Consider alternative solvent systems High_BA->Troubleshoot_BA Yes End End Pure_Product->End Troubleshoot_BDS->Start Re-run experiment Troubleshoot_BDDS->Start Re-run experiment Troubleshoot_BA->Start Re-run experiment

Diagram 2: Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions for thioether formation with benzyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for thioether formation using benzyl (B1604629) mercaptan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of thioethers with benzyl mercaptan, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific substrates. 2. Inappropriate Base: The base may not be strong enough to deprotonate the this compound effectively, or it may be sterically hindered. 3. Unsuitable Solvent: The solvent may not be appropriate for the reaction type (e.g., SN2), leading to poor solubility of reactants or side reactions. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 5. Poor Quality Reagents: this compound can oxidize to dibenzyl disulfide. The alkylating agent may be degraded.1. Catalyst Selection: For reactions involving benzyl alcohols, consider using a Lewis acid catalyst like Cu(OTf)₂. For reactions with alkyl halides, a catalyst may not be necessary if a strong base is used. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Base Selection: For Williamson-type synthesis, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base can be critical; for instance, aryl ethers are often synthesized using bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃.[1] 3. Solvent Optimization: For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile more reactive.[1] For copper-catalyzed reactions with benzyl alcohols, dichloromethane (B109758) (DCM) has been shown to be effective.[2] 4. Temperature Adjustment: Gradually increase the reaction temperature. For some copper-catalyzed reactions, increasing the temperature to 70 °C may be necessary.[2] For solvent-free reactions with solid acid catalysts, temperatures up to 110 °C might be required.[3] 5. Reagent Purity: Use freshly distilled or purified this compound. Verify the purity of the alkylating agent. Consider preparing this compound fresh from benzyl chloride and thiourea (B124793) if oxidation is suspected.[4]
Formation of Side Products 1. Elimination Reaction: If using a secondary or tertiary alkyl halide, the basic conditions can favor E2 elimination over SN2 substitution, forming an alkene.[1] 2. Over-oxidation: The thioether product can be oxidized to the corresponding sulfoxide (B87167) or sulfone. 3. Disulfide Formation: this compound can be oxidized to form dibenzyl disulfide, especially in the presence of air. 4. C-alkylation: For phenoxides, C-alkylation can compete with the desired O-alkylation.[1] A similar issue can occur with thiophenolates.1. Substrate Choice: Whenever possible, use a primary alkyl halide to minimize elimination reactions.[5][6] 2. Control Oxidation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid harsh oxidizing conditions during workup. 3. Minimize Disulfide: Use degassed solvents and run the reaction under an inert atmosphere. 4. Optimize Conditions: Varying the solvent and counter-ion can influence the ratio of S-alkylation to C-alkylation.
Reaction Stalls or is Sluggish 1. Steric Hindrance: A sterically hindered alkyl halide or mercaptan can slow down the reaction rate. 2. Poor Nucleophilicity: The thiolate may not be sufficiently nucleophilic under the reaction conditions. 3. Leaving Group Ability: The leaving group on the electrophile may not be sufficiently reactive.1. Reagent Design: If possible, choose a less sterically hindered substrate. For example, in a Williamson ether synthesis, it is preferable to have the less hindered group as the alkyl halide.[7] 2. Enhance Nucleophilicity: Ensure the base is strong enough to fully deprotonate the thiol. The choice of solvent can also impact nucleophilicity. 3. Better Leaving Group: Use an alkylating agent with a better leaving group (e.g., iodide or tosylate instead of chloride).

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing benzyl thioethers?

A1: The most common and versatile method is the Williamson ether synthesis analogue for thioethers, which involves the reaction of an alkyl halide with an alkoxide (or in this case, a thiolate).[1][7] This SN2 reaction is most effective with primary alkyl halides to avoid side reactions like elimination.[5] Another effective modern method involves the copper-catalyzed coupling of benzyl alcohols with thiols, which proceeds under mild conditions.[2][8]

Q2: Which solvent should I choose for my reaction?

A2: The optimal solvent depends on the reaction mechanism. For SN2 reactions, polar aprotic solvents such as DMSO or DMF are generally recommended because they enhance the nucleophilicity of the thiolate.[1] For copper-catalyzed reactions involving benzyl alcohols, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) have been shown to be effective.[2]

Q3: What role does the base play, and which one should I use?

A3: The base deprotonates the this compound (pKa ~9.4) to form the much more nucleophilic thiolate anion.[4] For simple SN2 reactions with alkyl halides, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[9] The choice can depend on the substrate; for instance, for aryl ethers, milder bases like K₂CO₃ are often sufficient.[1]

Q4: My reaction is not going to completion. What can I do?

A4: Several factors could be at play. Consider increasing the reaction temperature, using a more reactive electrophile with a better leaving group (e.g., switching from an alkyl chloride to an alkyl iodide), or changing the solvent to one that better promotes the desired reaction pathway (e.g., a polar aprotic solvent for SN2). Also, verify the purity of your starting materials, as contaminants can inhibit the reaction.

Q5: I am observing the formation of dibenzyl disulfide. How can I prevent this?

A5: Dibenzyl disulfide is formed by the oxidation of this compound. To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also help to remove dissolved oxygen.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported methods for thioether synthesis.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)SubstratesReference
Cu(OTf)₂ (3 mol%)-DCM2512962-phenylpropan-2-ol + 4-fluorothiophenol[2]
Cu(OTf)₂ (8 mol%)-DCE70-ModerateSecondary/Primary benzyl alcohols + aliphatic thiols[2]
SiAl 0.6-Toluene801991-(4-methoxyphenyl)ethanol + this compound[3]
SiAl 0.6-None (Solvent-free)11024941-phenylethanol + this compound[3]
NoneK₂CO₃ButanoneReflux1-Acetaminophen + ethyl iodide (ether synthesis)[9]
NoneNaOHMethanolReflux8-16GoodBenzyl bromide + thiourea, then another benzyl halide[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Thioetherification of Benzyl Alcohol [2][11]

  • To a dry reaction tube equipped with a stir bar, add the benzyl alcohol (1.2 equiv.) and Cu(OTf)₂ (3 mol%).

  • Cap the tube with a rubber septum.

  • Add the solvent (e.g., DCM, 1.0 mL).

  • Add the this compound (1.0 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, purify the product by column chromatography.

Protocol 2: Williamson-type Synthesis with an Alkyl Halide [1][9]

  • In a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) to a suitable solvent (e.g., DMF).

  • Add a base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C and allow the mixture to stir for 30 minutes.

  • Add the alkyl halide (1.0-1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (this compound + Electrophile) add_base Add Base (e.g., NaH, K2CO3) start->add_base add_solvent Add Solvent (e.g., DMF, DCM) add_base->add_solvent add_catalyst Add Catalyst (if applicable, e.g., Cu(OTf)2) add_solvent->add_catalyst react Stir at Optimal Temperature add_catalyst->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Isolated Thioether purify->product

Caption: General experimental workflow for thioether synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? cause_base Ineffective Base? start->cause_base Yes cause_solvent Wrong Solvent? start->cause_solvent Yes cause_temp Temperature Too Low? start->cause_temp Yes cause_catalyst Catalyst Issue? start->cause_catalyst Yes end Problem Solved start->end No sol_base Use Stronger/ Different Base cause_base->sol_base sol_solvent Switch to Polar Aprotic Solvent cause_solvent->sol_solvent sol_temp Increase Temperature cause_temp->sol_temp sol_catalyst Check/Change Catalyst cause_catalyst->sol_catalyst sol_base->end Re-run sol_solvent->end Re-run sol_temp->end Re-run sol_catalyst->end Re-run

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Removal of Excess Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess benzyl (B1604629) mercaptan from reaction mixtures.

Safety First: Handling Benzyl Mercaptan

Warning: this compound is a hazardous substance. It is harmful if swallowed, fatal if inhaled, and causes serious eye irritation.[1] It also has a strong, unpleasant stench.[1][2][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All glassware that has been in contact with this compound should be decontaminated by rinsing with a bleach solution before removal from the fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of excess this compound.

Issue 1: Persistent Odor After Workup

Problem: A strong, unpleasant odor of this compound remains even after performing a standard aqueous workup.

Possible Causes:

  • Incomplete Removal: this compound has low water solubility, making simple aqueous extraction inefficient for complete removal.[4]

  • Adsorption onto Glassware: Thiols can adsorb onto glass surfaces, leading to a lingering smell.

Solutions:

  • Oxidative Quenching: Convert the residual this compound into the less volatile and less odorous dibenzyl disulfide. This can be achieved by adding a mild oxidizing agent to the reaction mixture before or during the workup.

  • Scavenger Resins: Employ thiol-scavenging resins to covalently bind and remove the excess this compound.

  • Decontamination of Glassware: After the experiment, rinse all glassware with a dilute bleach solution to oxidize and remove any adsorbed this compound.

Issue 2: Product is Sensitive to Oxidation or Basic/Acidic Conditions

Problem: The desired product is sensitive to the conditions required for common this compound removal techniques, such as oxidation or extraction with acidic or basic solutions.

Possible Causes:

  • The product contains functional groups that are susceptible to oxidation (e.g., other sulfur-containing groups, aldehydes).

  • The product is unstable in the presence of strong acids or bases.

Solutions:

  • Use of Mild Oxidizing Agents: If a mild degree of oxidation is tolerable, consider using carefully controlled amounts of reagents like dilute hydrogen peroxide.

  • Thiol Scavenger Resins: This is often the best option for sensitive compounds. Scavenger resins are solid-supported reagents that can be easily filtered off after reacting with the excess this compound, without exposing the product to harsh conditions.

  • Azeotropic Distillation: For thermally stable products, azeotropic distillation with a suitable solvent can sometimes be used to remove this compound.

Issue 3: Difficulty in Monitoring Removal Progress

Problem: It is challenging to determine if the this compound has been completely removed from the reaction mixture.

Solution:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the removal of this compound. A spot corresponding to this compound should be visible on the TLC plate when stained with an appropriate visualizing agent. The disappearance of this spot indicates successful removal.

    • Recommended Stains for Thiols:

      • Potassium permanganate (B83412) (KMnO₄) stain: Thiols will appear as yellow or light brown spots on a purple background.[5]

      • Iodine chamber: Thiols often show up as dark spots.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound?

A1: The most common methods include:

  • Oxidation: Conversion of the thiol to a disulfide.

  • Extractive Workup: Using a basic solution to deprotonate the thiol and extract it into the aqueous phase.

  • Scavenger Resins: Using solid-supported reagents that react with and bind the thiol.

  • Distillation: For thermally stable products, although this can be challenging due to the high boiling point of this compound (195 °C).[4]

Q2: How can I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors, including the stability of your product, the scale of your reaction, and the resources available. The following decision workflow can guide your selection:

Removal_Method_Selection start Start: Excess this compound in Reaction Mixture product_stability Is the product stable to oxidation? start->product_stability oxidation Oxidation to Dibenzyl Disulfide product_stability->oxidation  Yes   product_stability_base Is the product stable to aqueous base? product_stability->product_stability_base  No   end Product Purified oxidation->end extractive_workup Extractive Workup with Base product_stability_base->extractive_workup  Yes   scavenger_resin Use Thiol Scavenger Resin product_stability_base->scavenger_resin  No   extractive_workup->end scavenger_resin->end

Figure 1. Decision workflow for selecting a this compound removal method.

Q3: Can you provide a general protocol for the oxidative removal of this compound?

A3: Yes, here is a general protocol for oxidation using hydrogen peroxide, which is considered a green oxidizing agent.[6]

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude reaction mixture containing excess this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Reagent Addition: While stirring at room temperature, add 1.0 equivalent of 30% hydrogen peroxide (H₂O₂) to the solution. For improved reaction rates, a catalytic amount (1 mol%) of sodium iodide or iodine can be added.[6][7]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to an hour when a catalyst is used.[7]

  • Workup: Once the this compound is consumed, proceed with a standard aqueous workup. This may involve washing the organic layer with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining peroxide and iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of this compound.

Q4: How do thiol scavenger resins work, and can you provide a general procedure?

A4: Thiol scavenger resins are solid supports, typically polymers, functionalized with groups that react selectively with thiols.[8] This allows for the covalent capture of the excess this compound, which can then be removed by simple filtration.

Experimental Protocol: Removal with Thiol Scavenger Resin

  • Resin Selection: Choose a commercially available thiol scavenger resin.

  • Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess this compound) to the crude reaction mixture.

  • Incubation: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC.

  • Filtration: Once the this compound is no longer detectable by TLC, filter the reaction mixture to remove the resin.

  • Workup: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and then proceed with standard workup and purification procedures.

Q5: What are the key parameters for an effective extractive workup to remove this compound?

A5: An effective extractive workup relies on the deprotonation of the thiol to form a water-soluble thiolate.

Key Parameters:

  • Choice of Base: A moderately strong aqueous base, such as 1M sodium hydroxide (B78521) (NaOH), is typically sufficient to deprotonate this compound.

  • Solvent System: The organic solvent used for extraction should be immiscible with water.

  • Multiple Extractions: It is often necessary to perform multiple extractions with the basic solution to ensure complete removal of the this compound.

Quantitative Data Summary

The efficiency of this compound removal can vary significantly depending on the chosen method and the specific reaction conditions. The following table summarizes the reported efficiencies for different removal techniques.

Removal MethodReagent/MaterialTypical EfficiencyReference
Oxidation30% H₂O₂ with catalytic NaI or I₂Excellent yields of dibenzyl disulfide[6][7]
ScavengingThiol scavenger resinsHigh, can lead to complete removal[8][9]
Extractive WorkupAqueous NaOHVariable, may require multiple extractions[10]

Note: The actual efficiency will depend on the specific substrate, solvent, and reaction conditions. It is always recommended to monitor the removal process by an appropriate analytical technique such as TLC.

References

Stability of benzyl mercaptan in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of benzyl (B1604629) mercaptan in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for benzyl mercaptan?

A1: The primary degradation pathway for this compound is oxidation to dibenzyl disulfide. This is particularly relevant as this compound is known to be sensitive to air.[1][2] The thiol group (-SH) is oxidized, leading to the formation of a disulfide bond (-S-S-) between two molecules of this compound.

Q2: How does pH influence the stability of this compound?

A2: pH plays a crucial role in the stability of this compound. The acidity of the thiol group is defined by its pKa of approximately 9.43.[3][4]

  • In basic media (pH > 9.43): The thiol group deprotonates to form the thiolate anion (C₆H₅CH₂S⁻). This anion is significantly more nucleophilic and susceptible to oxidation than the protonated thiol, leading to an accelerated rate of disulfide formation.[4][5][6]

  • In acidic media (pH < 9.43): The thiol group remains protonated. While generally more stable against oxidation in this form, this compound can still undergo degradation, especially in the presence of strong acids or upon heating, which may lead to the emission of toxic sulfur oxides.[1]

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can accelerate the degradation of this compound:

  • Presence of Oxygen: As oxidation is the primary degradation route, the presence of dissolved oxygen in the solvent is a critical factor.

  • Trace Metal Ions: Metal ions, such as copper, can catalyze the oxidation of thiols.[5]

  • Elevated Temperature: Higher temperatures can increase the rate of degradation reactions.

  • Light Exposure: Photolytic conditions can potentially initiate radical-driven degradation pathways.

Q4: What are the common analytical techniques to monitor the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound.[7][8][9] This technique allows for the separation and quantification of the parent compound (this compound) and its primary degradation product (dibenzyl disulfide). Gas Chromatography (GC) can also be utilized for analysis.[7][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound in a basic solution. The pH is significantly above the pKa (~9.43), leading to the formation of the highly reactive thiolate anion, which is rapidly oxidizing. The solution may also contain dissolved oxygen or trace metal catalysts.Degas the solvent before use to remove dissolved oxygen. Consider adding a chelating agent like EDTA to sequester catalytic metal ions. If possible for the experimental design, work at a pH closer to neutral.
Unexpected peak formation in HPLC analysis of an acidic solution of this compound. Acid-catalyzed degradation may be occurring, potentially leading to byproducts other than dibenzyl disulfide.Ensure the use of high-purity acid and solvents. Analyze the new peak by mass spectrometry (MS) to identify the degradation product. Consider if any other components in the mixture could be reacting with this compound under acidic conditions.
Inconsistent stability results between experimental batches. Variability in the level of dissolved oxygen, trace metal contamination in solvents or glassware, or exposure to light.Standardize the experimental setup: use freshly deoxygenated solvents, acid-wash glassware to remove metal residues, and protect samples from light by using amber vials or covering with aluminum foil.
Precipitate formation in the sample solution. The degradation product, dibenzyl disulfide, may have lower solubility in the chosen solvent system compared to this compound.Adjust the solvent composition to ensure the solubility of both the reactant and the expected degradation products.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under different pH conditions. Please note that this data is hypothetical and intended to demonstrate how to present stability data. Actual degradation rates will depend on specific experimental conditions such as temperature, buffer composition, and the presence of catalysts.

pH Condition Temperature (°C) This compound Remaining (%) after 24h Dibenzyl Disulfide Formed (%) after 24h Estimated Half-life (t₁/₂) (hours)
2.00.1 N HCl25>99<1>1000
7.4Phosphate Buffer25955~330
10.0Carbonate Buffer257030~45
12.00.1 N NaOH254060~18

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, consistent with ICH guidelines.[11][12][13][14][15]

1. Materials and Reagents:

  • This compound (high purity)

  • Dibenzyl Disulfide (for use as a reference standard)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Phosphate Buffer (pH 7.4)

  • HPLC-grade Acetonitrile (B52724) and Water

  • EDTA (optional chelating agent)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials.

    • Incubate samples at room temperature.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature.

  • Thermal Degradation:

    • Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation:

    • Expose the stock solution to a light source according to ICH Q1B guidelines.

4. Time Points:

  • Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

5. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: UV at a wavelength where both this compound and dibenzyl disulfide have good absorbance (e.g., 220 nm).

  • Quantify the amount of this compound remaining and the amount of dibenzyl disulfide formed by comparing peak areas to those of reference standards.

6. Data Analysis:

  • Plot the percentage of this compound remaining against time for each condition.

  • Determine the degradation rate and, if applicable, the half-life.

Visualizations

DegradationPathways cluster_acid Acidic/Neutral pH (pH < 9.43) cluster_base Basic pH (pH > 9.43) BM This compound (C₆H₅CH₂SH) Thiolate Thiolate Anion (C₆H₅CH₂S⁻) BM->Thiolate Deprotonation (OH⁻) DBDS Dibenzyl Disulfide (C₆H₅CH₂S)₂ BM->DBDS Oxidation (O₂, Metal Ions) Thiolate->BM Protonation (H⁺) Thiolate->DBDS Rapid Oxidation (O₂, Metal Ions) FurtherOxidation Further Oxidation Products (Sulfenic, Sulfinic, Sulfonic Acids) DBDS->FurtherOxidation Stronger Oxidizing Conditions ExperimentalWorkflow cluster_stress Stress Conditions cluster_sampling_analysis start Start: Prepare Benzyl Mercaptan Stock Solution stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) analysis HPLC Analysis sampling->analysis data Data Analysis: - Quantify BM and DBDS - Determine Degradation Rate - Calculate Half-life analysis->data end End: Stability Profile data->end

References

In situ generation of benzyl mercaptan for synthetic applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: In Situ Generation of Benzyl (B1604629) Mercaptan

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the in situ generation of benzyl mercaptan in synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it generated in situ?

This compound (phenylmethanethiol) is a highly reactive organosulfur compound used as a source of the thiol functional group in organic synthesis.[1][2] It is a colorless liquid with a potent, unpleasant garlic-like odor.[1][3] Due to its volatility, strong stench, and susceptibility to air oxidation to form dibenzyl disulfide, generating it in situ (within the reaction mixture) is a preferred strategy.[3][4] This approach avoids isolating the toxic and malodorous intermediate, enhancing safety and procedural efficiency.

Q2: What are the common precursors and reagents for its in situ generation?

The most common methods involve the reaction of a benzyl halide with a sulfur nucleophile.

  • Benzyl Halides: Benzyl chloride is frequently used due to its cost-effectiveness, though benzyl bromide is also a viable option.[5][6]

  • Sulfur Sources: Common reagents include sodium hydrosulfide (B80085) (NaSH), ammonium (B1175870) sulfhydrate (NH₄SH), and thiourea (B124793) followed by alkaline hydrolysis.[1][5]

Q3: What are the primary safety concerns with this compound?

This compound is a hazardous substance that requires careful handling.

  • Toxicity: It is harmful if swallowed and can be fatal if inhaled.[7][8] High concentrations can cause irritation to the skin, eyes, and respiratory system.[3][9]

  • Flammability: It is a combustible liquid with a flash point of 70°C (158°F).[3][7] Keep away from heat, sparks, and open flames.[7]

  • Odor: The repulsive odor has a very low threshold, reported as low as 2.6 ppb.[4] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7]

Q4: How can the residual mercaptan and its odor be neutralized after the reaction?

Residual this compound and its odor can be quenched by oxidation. Adding an excess of an oxidizing agent, such as aqueous sodium hypochlorite (B82951) (bleach) or hydrogen peroxide, to the reaction mixture and waste will convert the thiol to less odorous and more easily handled sulfonate salts or other oxidized sulfur species.

Experimental Workflow and Protocols

The general workflow for in situ generation and application involves three main stages: preparation of the sulfur source, generation of the mercaptan, and its subsequent reaction with an electrophile.

A Setup & Inert Atmosphere B Prepare Sulfur Nucleophile (e.g., NaSH in solvent) A->B Degassed Solvent C Add Benzyl Halide Precursor (e.g., Benzyl Chloride) B->C Controlled Addition D In Situ Generation of This compound C->D E Add Electrophile (e.g., Alkyl Halide) D->E Immediate Use F Synthetic Application (e.g., Thioetherification) E->F G Reaction Quench (Oxidative Workup) F->G After Completion H Extraction & Purification G->H I Final Product H->I

Caption: General experimental workflow for synthetic applications.

Detailed Protocol: In Situ Generation for S-Alkylation

This protocol describes the in situ generation of this compound from benzyl chloride and sodium hydrosulfide (NaSH) for the subsequent synthesis of a benzyl thioether.

Materials:

  • Sodium hydrosulfide, hydrate (B1144303) (NaSH·xH₂O)

  • Benzyl chloride

  • Electrophile (e.g., 1-bromobutane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Degassed deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Sodium hypochlorite solution (bleach)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Purge the flask with dry nitrogen for 15 minutes.

  • Sulfur Source: Add NaSH·xH₂O (1.1 equivalents) to the flask. Add anhydrous, degassed DMF to create a stirrable slurry.

  • Mercaptan Generation: Cool the mixture to 0°C in an ice bath. Slowly add benzyl chloride (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 1 hour. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of benzyl chloride.

  • S-Alkylation: To the freshly prepared this compound solution, add the electrophile (e.g., 1-bromobutane, 1.05 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench and Workup: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Add an excess of sodium hypochlorite solution to quench any remaining mercaptan odor.

  • Extraction: Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic layers and wash successively with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl thioether.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Troubleshooting Guide

Start Problem: Low or No Product Yield CheckSM Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Consumed CheckSM->SM_Yes Yes SM_No SM Remains CheckSM->SM_No No CheckSideProducts Major Side Products Present? SM_Yes->CheckSideProducts Solution_Reagent Root Cause: Reagent/Condition Issue Solution: • Check NaSH quality (anhydrous?) • Verify temperature control • Increase reaction time SM_No->Solution_Reagent Disulfide Dibenzyl Disulfide (BnSSBn) CheckSideProducts->Disulfide BnSSBn Sulfide Dibenzyl Sulfide (BnSBn) CheckSideProducts->Sulfide BnSBn Solution_Air Root Cause: Air Oxidation Solution: • Degas solvents thoroughly • Ensure inert atmosphere (N₂/Ar) Disulfide->Solution_Air Solution_Stoich Root Cause: Incorrect Stoichiometry Solution: • Check molar ratio of NaSH • Avoid excess benzyl chloride Sulfide->Solution_Stoich

Caption: Troubleshooting decision tree for low product yield.

Problem Potential Cause Recommended Solution
Low or No Yield of Final Product 1. Incomplete in situ generation: Benzyl chloride remains.Verify NaSH Quality: Sodium hydrosulfide can degrade upon storage. Use a fresh bottle or titrate to determine its activity. • Temperature Control: Ensure the initial reaction is kept cold (0-5°C) to prevent side reactions. • Solvent Quality: Use anhydrous and deoxygenated solvents to prevent unwanted side reactions and oxidation.
2. Oxidation of this compound: A significant amount of dibenzyl disulfide is observed (often as a white solid).[3]Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of nitrogen or argon. • Degas Solvents: Thoroughly degas all solvents (DMF, water) by sparging with nitrogen or using freeze-pump-thaw cycles.
Strong, Persistent Odor After Workup Incomplete Quenching: Residual this compound remains.Use Excess Oxidant: During the workup, use a significant excess of sodium hypochlorite (bleach) and ensure vigorous stirring to neutralize all thiol. • Base Wash: Washing glassware with a bleach solution or an alcoholic KOH solution can help remove residual odors.
Formation of Dibenzyl Sulfide Byproduct Incorrect Stoichiometry or Reaction Conditions: The generated this compound anion (BnS⁻) attacks a second molecule of benzyl chloride.Slow Addition: Add the benzyl chloride slowly to the NaSH slurry to maintain a high concentration of the hydrosulfide relative to the benzyl chloride. • Molar Ratio: Use a slight excess (1.05-1.2 equivalents) of the sulfur nucleophile to minimize unreacted benzyl chloride.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Formula C₇H₈S[3]
Molar Mass 124.20 g/mol [1]
Appearance Colorless liquid[1][4]
Odor Repulsive, garlic-like[3][4]
Boiling Point 194-195 °C[1][3]
Density 1.058 g/mL at 25 °C[1][3]
Flash Point 70 °C (158 °F)[3][7]
Toxicity LD₅₀ Oral (Rat): 493 mg/kg. Fatal if inhaled (LC₅₀).[7][8]
Incompatibilities Strong bases, strong oxidizing agents, acids.[7]

Table 2: Comparison of In Situ Generation Methods

Sulfur Source Precursor Typical Solvent Pros Cons
Sodium Hydrosulfide (NaSH) Benzyl ChlorideDMF, Ethanol, WaterHigh reactivity, good yields, readily available.Hygroscopic, quality can vary.
Ammonium Sulfhydrate (NH₄SH) Benzyl ChlorideWaterEconomical, effective for specific processes.[5]Can introduce ammonia (B1221849) as a competing nucleophile.
Thiourea Benzyl ChlorideEthanolForms a stable isothiouronium salt intermediate that can be hydrolyzed.[1]Requires a separate hydrolysis step (often with base), adding to the procedure.

References

Common impurities in commercial grades of benzyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial grades of benzyl (B1604629) mercaptan. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grades of benzyl mercaptan?

A1: Commercial grades of this compound can contain several impurities that typically arise from its synthesis or degradation. The most prevalent impurities include:

  • Dibenzyl disulfide: Formed by the oxidation of this compound, especially upon exposure to air.

  • Benzyl sulfide (B99878): A common byproduct of the manufacturing process.

  • Toluene (B28343): Often present as a residual solvent from the synthesis process.

  • Benzyl chloride: An unreacted starting material from one of the common synthesis routes.[1][2]

Q2: How can these impurities affect my experiments?

A2: The presence of impurities in this compound can have several adverse effects on chemical reactions, particularly in sensitive applications like drug development:

  • Reduced Yield: Impurities can lower the effective concentration of the active reagent, leading to incomplete reactions and lower yields of the desired product.

  • Side Reactions: Impurities can participate in unintended side reactions, generating a complex mixture of byproducts and making purification more challenging.[3]

  • Catalyst Poisoning: In catalytic reactions, sulfur-containing impurities can sometimes bind to the catalyst's active sites, leading to deactivation and a significant decrease in reaction rate.

  • Inaccurate Dosing: The presence of impurities means that the actual amount of this compound is less than the weighed amount, which can be critical in stoichiometric reactions.

Q3: How can I identify and quantify the impurities in my this compound sample?

A3: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for separating and identifying volatile impurities like toluene and benzyl chloride, as well as benzyl sulfide and dibenzyl disulfide.

  • HPLC is particularly useful for the quantification of the less volatile dibenzyl disulfide.

Detailed experimental protocols for these methods are provided in the "Experimental Protocols" section below.

Q4: What are the best practices for storing and handling this compound to minimize impurity formation?

A4: To minimize the formation of impurities, particularly dibenzyl disulfide through oxidation, proper storage and handling are crucial:

  • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[4]

  • Cool and Dark Place: Keep the container tightly sealed and store it in a cool, dark place. Exposure to heat and light can accelerate degradation.[5]

  • Avoid Contaminants: Ensure that storage containers are clean and dry to prevent contamination with substances that could catalyze decomposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in a Thiol-Ene or Thiol-Yne Reaction

  • Symptom: The reaction yield is significantly lower than expected.

  • Possible Cause: The presence of dibenzyl disulfide impurity reduces the amount of active thiol available for the reaction. Disulfides are unreactive under typical thiol-ene/yne conditions.

  • Troubleshooting Steps:

    • Quantify Purity: Use the provided GC-MS or HPLC protocol to determine the purity of your this compound.

    • Adjust Stoichiometry: Based on the purity assessment, increase the amount of this compound to ensure the correct molar ratio of the thiol functional group to the alkene or alkyne.

    • Purification: If the disulfide content is high, consider purifying the this compound by distillation before use.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: TLC or GC-MS analysis of the crude reaction mixture shows multiple unexpected spots or peaks.

  • Possible Cause: Benzyl sulfide or residual benzyl chloride impurities are participating in side reactions. For example, benzyl chloride can react with nucleophiles in the reaction mixture.

  • Troubleshooting Steps:

    • Identify Byproducts: Attempt to identify the structure of the major byproducts using mass spectrometry and NMR. This can provide clues about the reactive impurity.

    • Source Purer Reagent: Obtain a higher purity grade of this compound with certified low levels of reactive impurities like benzyl chloride.

    • Reaction Conditions: Re-evaluate the reaction conditions. For instance, the choice of base can influence the reactivity of impurities.

Issue 3: Catalyst Inactivation in a Transition-Metal Catalyzed Reaction

  • Symptom: A catalytic reaction fails to proceed or stops before completion.

  • Possible Cause: Thiol-containing compounds and their impurities can act as poisons for certain transition metal catalysts.

  • Troubleshooting Steps:

    • Catalyst Compatibility: Review the literature for the compatibility of your specific catalyst with thiols and sulfides.

    • Use of a Scavenger: In some cases, a scavenger can be used to remove problematic impurities before adding the catalyst.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading may overcome partial inactivation by impurities.

Quantitative Data on Common Impurities

The following table summarizes the typical impurities found in commercial grades of this compound and their approximate concentration ranges.

ImpurityTypical Concentration Range (%)Method of Detection
Dibenzyl disulfide0.1 - 5.0GC-MS, HPLC
Benzyl sulfide0.1 - 2.0GC-MS
Toluene< 0.5GC-MS
Benzyl chloride< 0.2GC-MS

Note: These values are typical and can vary between suppliers and batches. Always refer to the Certificate of Analysis for your specific lot.

Experimental Protocols

Protocol 1: GC-MS Method for Purity Profiling of this compound

This method is for the identification and quantification of this compound and its common volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane), split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230 °C.

  • Expected Retention Times (Approximate):

    • Toluene: ~4.5 min

    • This compound: ~8.2 min

    • Benzyl Chloride: ~7.5 min

    • Benzyl Sulfide: ~12.5 min

    • Dibenzyl Disulfide: ~15.8 min

  • Quantification: Use an internal standard method for accurate quantification.

Protocol 2: HPLC Method for Quantification of Dibenzyl Disulfide

This method is suitable for the accurate quantification of the less volatile dibenzyl disulfide impurity.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: Gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15-16 min: Return to 50% B

    • 16-20 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Quantification: Use an external standard calibration curve of dibenzyl disulfide.

Visualizations

Impurity_Formation cluster_synthesis Synthesis cluster_degradation Degradation Benzyl Chloride Benzyl Chloride Benzyl Mercaptan_main This compound Benzyl Chloride->Benzyl Mercaptan_main Benzyl Sulfide Benzyl Sulfide (Byproduct) Benzyl Chloride->Benzyl Sulfide Unreacted Benzyl Chloride Unreacted Benzyl Chloride (Impurity) Benzyl Chloride->Unreacted Benzyl Chloride Sodium Hydrosulfide Sodium Hydrosulfide Sodium Hydrosulfide->Benzyl Mercaptan_main Benzyl Mercaptan_main->Benzyl Sulfide Benzyl Mercaptan_deg This compound Toluene Toluene (Residual Solvent) Dibenzyl Disulfide Dibenzyl Disulfide (Oxidation Product) Benzyl Mercaptan_deg->Dibenzyl Disulfide Oxidation Air_Oxygen Air (O2) Air_Oxygen->Dibenzyl Disulfide Troubleshooting_Workflow start Experimental Issue Observed (e.g., Low Yield, Byproducts) check_purity Step 1: Assess Purity of This compound (GC-MS/HPLC) start->check_purity is_impure Purity Below Specification? check_purity->is_impure identify_impurity Step 2: Identify and Quantify Major Impurities is_impure->identify_impurity  Yes other_factors Investigate Other Experimental Parameters is_impure->other_factors  No troubleshoot Step 3: Implement Corrective Actions identify_impurity->troubleshoot re_evaluate Re-run Experiment and Evaluate Outcome troubleshoot->re_evaluate

References

Technical Support Center: Analysis of Benzyl Mercaptan Reactions by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical reactions involving benzyl (B1604629) mercaptan using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Which technique, HPLC or GC-MS, is more suitable for monitoring a reaction with benzyl mercaptan?

A1: The choice between HPLC and GC-MS depends on the properties of the reactants and products, as well as the reaction matrix.[1] GC-MS is generally suitable for volatile and thermally stable compounds like this compound.[1] However, if your products are non-volatile or thermally labile, HPLC is the preferred method.[1] HPLC is also advantageous for samples in aqueous solutions, as water is generally not a suitable solvent for GC-MS.[2][3]

Q2: What are the main challenges when analyzing this compound and other thiols?

A2: Thiols like this compound can be challenging to analyze due to their reactivity. They can oxidize to form disulfides, especially in the presence of certain metals, and may interact with active sites in the chromatographic system, leading to poor peak shape and reproducibility.[4][5] Their volatility can also pose challenges for sample preparation and handling in GC-MS.[6]

Q3: Is derivatization necessary for analyzing this compound?

A3: Derivatization is not always necessary but can be highly beneficial. For GC-MS, derivatization can increase the volatility and thermal stability of analytes, improve peak shape, and enhance sensitivity.[7][8] Common derivatizing agents for thiols include silylating agents (e.g., BSTFA) and alkylating agents (e.g., pentafluorobenzyl bromide).[7][9] For HPLC, derivatization is often employed to attach a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization efficiency for LC-MS analysis.[5][10]

HPLC Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to suppress silanol (B1196071) ionization.[11] Consider using an end-capped C18 column.
Sample solvent is too strong.Whenever possible, dissolve the sample in the mobile phase.[12][13]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure mobile phase components are thoroughly mixed and degassed.[13][14] If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Column degradation.The bonded phase may have been stripped due to extreme pH. Use a column within its recommended pH range.[12]
Loss of Signal/Sensitivity Adsorption of this compound or related compounds to system components.Passivate the HPLC system by flushing with a solution of a chelating agent like EDTA to remove metal ions that can interact with thiols.
Oxidation of this compound to benzyl disulfide.Prepare samples freshly and consider adding an antioxidant like EDTA to prevent oxidation.[15]

GC-MS Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape or No Peak Adsorption or reaction of this compound on active sites in the injector or column.Use a deactivated liner and a column specifically designed for analyzing active compounds. Ensure all metal parts in the sample path are inert.[4]
Thermal degradation of analytes.Keep the injector and transfer line temperatures as low as possible while ensuring proper volatilization.[4]
Poor Reproducibility Variability in sample introduction for volatile thiols.Use an autosampler for consistent injections. For highly volatile compounds, consider headspace or SPME sampling.[3]
Sample degradation in the vial.Minimize the time samples spend in the autosampler. Use sealed vials.
Baseline Noise or Ghost Peaks Contamination from previous injections (carryover).Implement a thorough wash step between injections with a strong solvent.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

HPLC-UV Method for Reaction Monitoring

This protocol is a general starting point and should be optimized for your specific reaction mixture.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][16]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Use a gradient elution to separate reactants and products. A typical starting gradient could be:

      • 0-5 min: 30% B

      • 5-20 min: 30-90% B

      • 20-25 min: 90% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow rate: 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength where this compound and relevant species absorb (e.g., 254 nm). This compound contains chromophores that absorb at wavelengths >290 nm.[17]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for Reaction Monitoring

This protocol is a general starting point and should be optimized for your specific reaction mixture.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.[18]

    • A non-polar or low-polarity capillary column (e.g., TG-1MS or TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[19][20]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless or split, depending on the concentration of the analytes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

    • For increased sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound are m/z 124 (molecular ion) and 91 (base peak).[17][21]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2][3]

    • Ensure the sample is free of non-volatile materials.[2]

Data Presentation

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Table 2: GC-MS Method Parameters

ParameterRecommended Setting
Column TG-5MS, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
MS Ionization Mode Electron Ionization (EI)
Scan Range m/z 40-400

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Aliquot Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify

Caption: HPLC analysis workflow for reaction monitoring.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Aliquot Dilute Dilute in Organic Solvent Quench->Dilute Transfer Transfer to GC Vial Dilute->Transfer Inject Inject into GC Transfer->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Components Spectra->Identify

Caption: GC-MS analysis workflow for reaction monitoring.

troubleshooting_logic Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Solvent Check Sample Solvent PeakShape->Solvent Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No MobilePhase Check Mobile Phase Prep RetentionTime->MobilePhase Yes Adsorption Check for Analyte Adsorption Sensitivity->Adsorption Yes End Resolved Sensitivity->End No Column Check Column Health Solvent->Column Column->End Temperature Check Column Temperature MobilePhase->Temperature Temperature->End Oxidation Check for Sample Oxidation Adsorption->Oxidation Oxidation->End

Caption: Logical troubleshooting flow for HPLC issues.

References

Technical Support Center: Managing Benzyl Mercaptan in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the malodorous properties of benzyl (B1604629) mercaptan in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong, unpleasant odor of benzyl mercaptan?

A1: The potent, garlic-like, or rotten burning rubber-like odor of this compound is characteristic of thiols (also known as mercaptans)[1][2][3]. This odor is detectable at extremely low concentrations, with an odor threshold as low as 0.2 parts per billion (ppb)[4][5]. Even minute quantities can lead to a pervasive and unpleasant smell in the laboratory.

Q2: What are the immediate steps to take in case of a this compound spill?

A2: In the event of a spill, the primary concerns are to contain the material, neutralize its odor, and ensure the safety of laboratory personnel. For detailed steps, refer to the "Troubleshooting Guide: this compound Spills." In general, evacuate non-essential personnel, ensure adequate ventilation (working within a fume hood), and wear appropriate personal protective equipment (PPE)[6]. The spill should be absorbed with an inert material and then treated with a neutralizing agent[7].

Q3: How can I prevent the odor from spreading during routine experiments?

A3: Proactive measures are key to minimizing odor dissemination. Always handle this compound in a certified chemical fume hood[6][8]. Use a closed or isolated reaction vessel setup, similar to those used for air-sensitive reagents[9]. All exhaust from the reaction should be passed through a bleach trap to neutralize any escaping vapors[8][9]. Perform liquid transfers using a syringe or cannula to avoid pouring or pipetting openly[7][8].

Q4: What is the best way to clean glassware and equipment that has come into contact with this compound?

A4: To eliminate the lingering odor, all contaminated glassware and equipment should be immediately submerged in a decontamination bath. A 1:1 mixture of commercial bleach and water is an effective solution[9]. Allow the items to soak overnight if possible, or for at least several hours, within a fume hood[9]. For larger items that cannot be submerged, fill them with the bleach solution and let them stand[9].

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations[7][10]. Before collection by a licensed disposal service, it is highly recommended to pre-treat the waste to neutralize the odor. This can be done by carefully adding an oxidizing agent like commercial bleach to the waste container while stirring in a fume hood. Ensure the waste container is properly labeled, including a note that it contains treated this compound.

Troubleshooting Guides

Troubleshooting Persistent Odor in the Laboratory
Problem Possible Cause Solution
Persistent garlic-like or rubbery odor despite working in a fume hood. 1. Contaminated Surfaces: Small drips or spills on the fume hood sash, lab bench, or floor. 2. Improperly Sealed Containers: Odor leaking from the primary storage bottle or waste containers. 3. Contaminated PPE: Gloves or lab coat contaminated with this compound.1. Wipe down all potentially contaminated surfaces with a cloth soaked in a 1:1 bleach and water solution. 2. Ensure all containers are tightly sealed. For the primary bottle, consider wrapping the cap with parafilm. Waste containers should have secure lids. 3. Dispose of contaminated gloves immediately in a sealed bag. If a lab coat is contaminated, remove it and place it in a sealed bag for professional cleaning.
Odor is noticeable outside the immediate work area or in adjacent labs. 1. Inadequate Ventilation: The fume hood may not be functioning optimally, or vapors are escaping before being captured. 2. Improper Transfer Techniques: Pouring or open-air transfers can allow vapors to escape the fume hood.1. Verify the fume hood certification is current and that the sash is at the appropriate height. Consider using a bleach trap for any vacuum lines or exhaust from your experimental setup[8][9]. 2. Always use syringes or cannulas for transferring this compound[7][8]. Conduct all operations well within the fume hood.
Troubleshooting Guide: this compound Spills
Issue Observation Recommended Action
Small Spill (a few drops) Localized odor.1. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 2. Decontaminate the area by wiping with a cloth soaked in a 1:1 bleach and water solution. 3. Place all contaminated materials in a sealed plastic bag and dispose of as hazardous waste.
Large Spill (>10 mL) Strong, pervasive odor.1. Evacuate: Immediately alert others and evacuate the immediate area. 2. Ventilate: Ensure the fume hood is operational. If the spill is outside a fume hood, and it is safe to do so, increase ventilation to the room. 3. Report: Notify your institution's environmental health and safety (EHS) office immediately[6]. 4. Contain (if safe): If you are trained and have the appropriate PPE, contain the spill with absorbent materials to prevent it from spreading. 5. Neutralize: Follow EHS instructions for neutralization, which will likely involve covering the absorbent material with a neutralizing agent like bleach.

Quantitative Data on Neutralization Agents

The following table summarizes the recommended conditions for neutralizing this compound with common laboratory oxidizing agents.

Neutralizing Agent Concentration Reaction Time Temperature Catalyst (if any) Notes
Sodium Hypochlorite (Bleach) Commercial Bleach (5-8.25%) diluted 1:1 with waterAt least 1 hour, overnight is recommended for glassware[9]AmbientNoneEffective for decontaminating glassware and surfaces. The reaction is exothermic, so add bleach slowly to concentrated waste.
Hydrogen Peroxide 30% H₂O₂ (1.0 equivalent)0.5 hoursRoom Temperature1 mol% Sodium Iodide or Iodine[9]The reaction oxidizes this compound to the less odorous dibenzyl disulfide[9].
Potassium Permanganate (B83412) 3% solutionSeveral hoursAmbientNoneThe solution will turn from purple to brown as the permanganate is consumed, indicating the reaction is proceeding.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces with Bleach
  • Prepare the Bleach Bath: In a designated container inside a chemical fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water[9].

  • Submerge Equipment: Immediately after use, place all contaminated glassware, stir bars, and other small equipment into the bleach bath. Ensure they are fully submerged.

  • Soaking Time: Allow the equipment to soak for at least one hour. For heavily contaminated items or to ensure complete deodorization, soaking overnight is recommended[9].

  • Surface Decontamination: For surfaces or larger equipment that cannot be submerged, wipe them down thoroughly with a cloth saturated with the 1:1 bleach solution.

  • Rinse: After soaking, remove the items from the bleach bath and rinse them thoroughly with water before standard washing procedures.

Protocol 2: Neutralization of this compound Spill with Hydrogen Peroxide
  • Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Prepare the Neutralizing Solution: In a beaker, dissolve a catalytic amount (approximately 1 mol% relative to the estimated amount of spilled mercaptan) of sodium iodide in 30% hydrogen peroxide[9].

  • Apply the Solution: Carefully apply the hydrogen peroxide/iodide solution to the absorbent material covering the spill.

  • Wait for Reaction: Allow the reaction to proceed for at least 30 minutes[9].

  • Disposal: Collect the absorbent material and place it in a sealed plastic bag for hazardous waste disposal.

Protocol 3: Pre-treatment of this compound Waste with Potassium Permanganate
  • Work in a Fume Hood: Place the container of this compound waste in a secondary container within a chemical fume hood.

  • Prepare the Oxidant: Prepare a 3% aqueous solution of potassium permanganate.

  • Slow Addition: With stirring, slowly add the potassium permanganate solution to the waste. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form as it reacts with the mercaptan.

  • Monitor the Reaction: Continue adding the permanganate solution until the purple color persists for at least 15-20 minutes, indicating that all the mercaptan has been oxidized.

  • Settle and Label: Allow the solid to settle. Seal the container and label it clearly as "Treated this compound Waste" before disposing of it according to your institution's hazardous waste procedures.

Visualizations

G cluster_0 Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess Evacuate Evacuate Non-Essential Personnel Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Neutralize Apply Neutralizing Agent (e.g., Bleach Solution) Contain->Neutralize Wait Allow Reaction Time Neutralize->Wait Cleanup Collect Contaminated Material Wait->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a this compound spill.

G cluster_1 Task Task: Handling this compound StandardPPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Task->StandardPPE SplashRisk Risk of Splash? Concentration High Concentration or Large Volume? SplashRisk->Concentration No FaceShield Add Face Shield SplashRisk->FaceShield Yes DoubleGloves Consider Double Gloving Concentration->DoubleGloves Yes Respirator Consult EHS for Respirator Requirements Concentration->Respirator No StandardPPE->SplashRisk FaceShield->Concentration DoubleGloves->Respirator

Caption: PPE selection guide for handling this compound.

References

Validation & Comparative

A Head-to-Head Battle of Nucleophiles: Benzyl Mercaptan vs. Thiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of a nucleophile can be a critical determinant of a reaction's success, influencing everything from reaction rates to final product yields. Among the plethora of sulfur-based nucleophiles, benzyl (B1604629) mercaptan and thiophenol are two common reagents utilized for the formation of carbon-sulfur bonds. This guide provides a detailed comparison of their performance as nucleophiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of benzyl mercaptan and thiophenol is essential to appreciate their behavior as nucleophiles. The acidity of the thiol proton (pKa) and the strength of the sulfur-hydrogen bond (S-H Bond Dissociation Energy) are key parameters that dictate the ease of formation of the reactive thiolate anion and the propensity for radical-mediated side reactions, respectively.

PropertyThis compound (C₆H₅CH₂SH)Thiophenol (C₆H₅SH)Impact on Nucleophilicity
pKa (in DMSO) 12.510.3A lower pKa indicates a more acidic proton, leading to easier formation of the thiolate anion (the active nucleophile) in the presence of a base.
pKa (in H₂O) 9.43[1]6.62[2]Similar to DMSO, a lower pKa in water signifies greater acidity. Thiophenol is significantly more acidic than this compound.
S-H Bond Dissociation Energy (BDE) ~87 kcal/mol~79-83.5 kcal/mol[1]A lower BDE suggests a weaker S-H bond, which can be relevant in reactions where radical mechanisms might compete with nucleophilic pathways.

Nucleophilic Performance in Action: A Comparative Study

The true measure of a nucleophile's efficacy lies in its performance in chemical reactions. Here, we compare the reactivity of this compound and thiophenol in two fundamental organic transformations: the Michael addition and the SN2 reaction.

Michael Addition: A Showcase of Conjugate Addition

The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a widely used method for C-S bond formation. A study by Kamal et al. provides a direct comparison of this compound and thiophenol in a solvent-free Michael addition to methyl vinyl ketone.

NucleophileReaction Time (minutes)Yield (%)
This compound4576[3]
Thiophenol3093[3][4]

These results clearly indicate that under these specific solvent-free conditions, thiophenol is a more reactive nucleophile in the Michael addition, affording a higher yield in a shorter reaction time.[3][4] This can be attributed to the greater acidity of thiophenol, which facilitates the formation of the more nucleophilic thiophenolate anion.

SN2 Reaction: The Classic Substitution

The nucleophilicity of a species in an SN2 reaction is influenced by factors such as basicity, polarizability, and steric hindrance.

  • Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not always directly proportional. Thiophenol is more acidic (less basic conjugate base) than this compound. In protic solvents, the less basic but more polarizable thiophenolate is generally considered a better nucleophile than the benzylthiolate.

  • Polarizability: The larger, more diffuse electron cloud of the sulfur atom in thiophenolate, which is directly attached to the aromatic ring, makes it more polarizable than the sulfur in benzylthiolate. This enhanced polarizability allows for more effective orbital overlap in the SN2 transition state, leading to a faster reaction rate.

  • Steric Hindrance: Both nucleophiles present minimal steric hindrance at the sulfur atom, so this factor is less likely to be a major differentiator in their SN2 reactivity.

Based on these principles, thiophenol is expected to be a more potent nucleophile in SN2 reactions compared to this compound, particularly in protic solvents.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are representative experimental protocols for the Michael addition and a general SN2 reaction.

General Procedure for Solvent-Free Michael Addition of Thiols to Methyl Vinyl Ketone

Materials:

  • Methyl vinyl ketone (1.0 mmol)

  • Thiol (thiophenol or this compound) (2.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add methyl vinyl ketone (1.0 mmol).

  • Add the corresponding thiol (2.0 mmol) to the flask.

  • Stir the reaction mixture at 30 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.

This protocol is adapted from the work of Kamal, A., et al.[3][4]

General Procedure for SN2 Reaction of an Alkyl Halide with a Thiol

Materials:

  • Alkyl halide (e.g., benzyl bromide) (1.0 mmol)

  • Thiol (thiophenol or this compound) (1.2 mmol)

  • Base (e.g., sodium hydride or potassium carbonate) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 mmol) and the anhydrous solvent.

  • Cool the mixture in an ice bath and add the base (1.5 mmol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.

  • Add the alkyl halide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or distillation.

Logical Workflow for Nucleophile Selection

The decision to use this compound or thiophenol can be guided by a logical workflow that considers the specific requirements of the synthesis.

Nucleophile_Selection start Define Synthetic Goal reaction_type Identify Reaction Type (e.g., Michael Addition, SN2) start->reaction_type reaction_conditions Consider Reaction Conditions (Solvent, Base, Temperature) reaction_type->reaction_conditions desired_reactivity Determine Desired Reactivity (High Yield, Fast Reaction) reaction_conditions->desired_reactivity thiophenol Select Thiophenol (Higher Acidity, More Nucleophilic) desired_reactivity->thiophenol Need for high reactivity benzyl_mercaptan Select this compound (Lower Acidity, Less Nucleophilic) desired_reactivity->benzyl_mercaptan Milder conditions or substrate sensitivity outcome Achieve Synthetic Outcome thiophenol->outcome benzyl_mercaptan->outcome

Caption: A decision-making workflow for selecting between this compound and thiophenol.

Reaction Mechanism: Thiolate-Mediated Nucleophilic Attack

The underlying principle for the nucleophilicity of both this compound and thiophenol is the formation of the corresponding thiolate anion in the presence of a base. This highly nucleophilic species then attacks the electrophilic center of the substrate.

Caption: General mechanism of thiolate formation and subsequent nucleophilic attack.

Conclusion

Both this compound and thiophenol are valuable nucleophiles in the synthetic chemist's toolbox. The experimental data and fundamental principles of reactivity point towards thiophenol being the more potent nucleophile in common organic reactions such as Michael additions and SN2 substitutions. Its higher acidity facilitates the formation of the reactive thiolate anion, leading to faster reaction rates and higher yields in many cases.

However, the choice of nucleophile is not always solely based on reactivity. In situations where a milder nucleophile is required to avoid side reactions with sensitive functional groups, or when precise control over the reaction rate is necessary, the less acidic and less nucleophilic this compound may be the more suitable option. Ultimately, the optimal choice will depend on the specific substrate, reaction conditions, and desired outcome of the synthetic transformation.

References

A Comparative Guide to Benzyl Mercaptan and Phloroglucinol for Proanthocyanidin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of proanthocyanidins (B150500) (PAs), the choice of depolymerization reagent is a critical step that influences the accuracy and efficiency of quantification. This guide provides an objective comparison of two commonly used reagents, benzyl (B1604629) mercaptan (in a process known as thiolysis) and phloroglucinol (B13840) (in phloroglucinolysis), for the acid-catalyzed cleavage of PAs. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in methodological selection and application.

Proanthocyanidins, also known as condensed tannins, are a complex class of polyphenolic compounds formed from the polymerization of flavan-3-ol (B1228485) units. Their structural diversity, including varying degrees of polymerization and different interflavan linkages, presents a significant analytical challenge.[1] To determine the constituent units and the mean degree of polymerization (mDP), depolymerization in the presence of a nucleophilic agent is a widely adopted strategy. This process involves the acid-catalyzed cleavage of the interflavan bonds, releasing the terminal flavan-3-ol unit and converting the extender units into carbocations that are then trapped by the nucleophile.

Performance Comparison: Benzyl Mercaptan vs. Phloroglucinol

The selection between this compound and phloroglucinol often depends on the specific analytical goals, sample matrix, and available instrumentation. While both are effective nucleophiles for trapping the carbocations generated during PA depolymerization, they exhibit differences in reactivity, and the resulting adducts have distinct chromatographic properties.

ParameterThis compound (Thiolysis)Phloroglucinol (Phloroglucinolysis)Key Considerations
Nucleophilicity Generally considered a more potent nucleophile, potentially leading to higher reaction efficiency.An effective nucleophile, with results often comparable to this compound.[2][3][4]Higher nucleophilicity may be advantageous for complete depolymerization of highly polymeric or complex PAs.
Reaction Products Forms flavan-3-ol thioether adducts.Forms flavan-3-ol phloroglucinol adducts.The resulting adducts will have different retention times and mass-to-charge ratios, which is a key consideration for chromatographic method development.
Method Validation
Linearity (R²)>0.999 over a concentration range of 0.01 to 10 mg/mL for proanthocyanidin (B93508) monomers and their derivatives.[5]≥ 0.9999 for proanthocyanidin A2 in a concentration range of 7.7 - 250 µg/mL.[6] R² > 0.99 for various procyanidins in a range of 0.5 to 100 µg/mL.Both methods demonstrate excellent linearity over relevant concentration ranges.
Accuracy (Recovery)97.9-99.6% for proanthocyanidin monomers and derivatives.[5]96-98% for proanthocyanidin A2.[6]Both methods show high accuracy.
Precision (RSD)Repeatability RSDs of 0.45-0.75%.[5]RSD values less than 5%.[6]Both methods demonstrate good precision.
Limit of Detection (LOD)Not explicitly found in a direct comparison. A study using cysteamine (B1669678), another thiol, reported LODs of 0.025–3.75 nmol/mL.1.25 µg/mL for proanthocyanidin A2.[6] For various procyanidins, LODs ranged from 42.8 to 280.0 ppb.The sensitivity is method- and analyte-dependent. The phloroglucinol method has demonstrated low LODs.
Limit of Quantification (LOQ)Not explicitly found in a direct comparison. A study using cysteamine reported LOQs of 0.1–500 nmol/mL.2.50 µg/mL for proanthocyanidin A2.[6] For various procyanidins, LOQs ranged from 128.4 to 840.0 ppb.The phloroglucinol method has demonstrated low LOQs suitable for quantifying trace amounts.
Practical Considerations This compound has a strong, unpleasant odor and is toxic, requiring handling in a well-ventilated fume hood.Phloroglucinol is a solid and is generally considered easier and safer to handle, though standard laboratory precautions should still be followed.The pungent smell of this compound is a significant drawback for many laboratories.

Experimental Protocols

Below are detailed methodologies for performing proanthocyanidin analysis using both this compound and phloroglucinol.

Protocol 1: Proanthocyanidin Analysis using this compound (Thiolysis)

This protocol is based on the acid-catalyzed thiolysis of proanthocyanidins.

Materials:

  • Proanthocyanidin-containing sample (e.g., plant extract)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Reaction vials

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Reagent Preparation:

    • Prepare a 3.3% (v/v) solution of HCl in methanol.

    • Prepare a 5% (v/v) solution of this compound in methanol.

  • Sample Preparation:

    • Dissolve a known amount of the proanthocyanidin-containing sample in methanol.

  • Thiolysis Reaction:

    • In a reaction vial, mix the sample solution with the methanolic HCl and methanolic this compound solutions.

    • A typical ratio is 1 part sample solution, 1 part methanolic HCl, and 2 parts methanolic this compound solution.

    • Seal the vial tightly.

    • Incubate the reaction mixture at 40-70°C for 20-60 minutes. The optimal time and temperature may need to be determined empirically for different sample types.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • The reaction can be stopped by dilution with the initial mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the resulting solution by reverse-phase HPLC to separate the terminal flavan-3-ol units and the benzylthioether adducts of the extension units.

    • Detection is typically performed at 280 nm (UV) or by mass spectrometry for identification and quantification.

Protocol 2: Proanthocyanidin Analysis using Phloroglucinol (Phloroglucinolysis)

This protocol outlines the acid-catalyzed depolymerization of proanthocyanidins in the presence of phloroglucinol.

Materials:

  • Proanthocyanidin-containing sample

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Phloroglucinol

  • Ascorbic acid (optional, as an antioxidant)

  • Sodium acetate (B1210297) solution (40 mM in water)

  • Reaction vials

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Reagent Preparation:

    • Prepare the phloroglucinol reagent: a solution of 0.1 N HCl in methanol, containing 50 g/L phloroglucinol and 10 g/L ascorbic acid.[2][3][4]

  • Sample Preparation:

    • Dissolve the proanthocyanidin sample in the phloroglucinol reagent to a final concentration of approximately 5 g/L.[2][3][4]

  • Phloroglucinolysis Reaction:

    • Incubate the reaction mixture at 50°C for 20 minutes.[2][3][4]

  • Reaction Quenching:

    • Stop the reaction by adding 5 volumes of 40 mM aqueous sodium acetate solution.[2][3][4]

  • Analysis:

    • Analyze the resulting solution by reverse-phase HPLC.

    • The separation will yield the terminal flavan-3-ol units and the phloroglucinol adducts of the extension units.

    • Detection is commonly performed at 280 nm (UV) or using a mass spectrometer.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the chemical reaction and the general experimental workflows.

G cluster_0 Acid-Catalyzed Depolymerization cluster_1 Nucleophilic Trapping Proanthocyanidin Proanthocyanidin Polymer Carbocation Flavan-3-ol Carbocation (Extender Unit) Proanthocyanidin->Carbocation + H⁺ Terminal_Unit Terminal Flavan-3-ol Proanthocyanidin->Terminal_Unit + H⁺ Adduct Flavan-3-ol Adduct Carbocation->Adduct Nucleophile Nucleophile (this compound or Phloroglucinol) Nucleophile->Adduct

Figure 1. General reaction mechanism of proanthocyanidin depolymerization.

G cluster_benzyl_mercaptan This compound Workflow cluster_phloroglucinol Phloroglucinol Workflow A1 Prepare Reagents: - Methanolic HCl - Methanolic this compound B1 Mix Sample with Reagents A1->B1 C1 Incubate at 40-70°C B1->C1 D1 Cool and Dilute C1->D1 E1 HPLC Analysis D1->E1 A2 Prepare Phloroglucinol Reagent (with HCl and Ascorbic Acid) B2 Dissolve Sample in Reagent A2->B2 C2 Incubate at 50°C B2->C2 D2 Quench with Sodium Acetate C2->D2 E2 HPLC Analysis D2->E2

Figure 2. Comparative experimental workflows for proanthocyanidin analysis.

Conclusion

Both this compound and phloroglucinol are robust reagents for the analysis of proanthocyanidins, each with its own set of advantages and disadvantages. The choice between them will be guided by the specific requirements of the analysis, laboratory safety protocols, and available analytical instrumentation.

  • This compound may offer higher reaction efficiency, which could be crucial for complex proanthocyanidin mixtures. However, its strong odor and toxicity are significant practical drawbacks.

  • Phloroglucinol provides comparable results in many cases and is a safer and more user-friendly alternative.[2][3][4] The availability of validated methods with good sensitivity makes it a popular choice in many laboratories.

For routine analysis, especially in a high-throughput setting, the ease of handling and safety of phloroglucinol make it an attractive option. For complex structural elucidation studies where maximizing reaction completeness is the highest priority, the higher nucleophilicity of this compound might be preferred, provided that appropriate safety measures are in place. Ultimately, method validation with the chosen reagent and specific sample matrix is essential to ensure accurate and reliable quantification of proanthocyanidins.

References

Navigating Thiol Chemistry Beyond the Stench: A Guide to Odorless Benzyl Mercaptan Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in thiol chemistry, the pungent, pervasive odor of reagents like benzyl (B1604629) mercaptan presents a significant challenge to the laboratory environment. This guide offers a comparative overview of odorless or low-odor alternatives, presenting available experimental data to facilitate informed decisions in designing and executing thiol-based reactions. We delve into the performance of these alternatives in key reactions, provide detailed experimental protocols, and visualize essential workflows and molecular relationships.

The Challenge of Malodorous Thiols

Low molecular weight thiols, including the widely used benzyl mercaptan, are notorious for their potent and unpleasant odors, detectable by the human nose at extremely low concentrations.[1][2][3] This characteristic not only impacts the immediate laboratory environment but can also lead to concerns about exposure and general well-being. The search for less odorous yet equally effective alternatives is therefore a crucial endeavor in green and sustainable chemistry.

Odorless Alternatives at a Glance

Several strategies have emerged to mitigate the malodor of thiols, primarily focusing on increasing the molecular weight and reducing the vapor pressure of the thiol reagent. Key alternatives to this compound include long-chain alkyl thiols, sterically hindered aromatic thiols, and silylated thiols.

Thiol ReagentStructureMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg)Odor Profile
This compound C₆H₅CH₂SH124.201950.47Strong, unpleasant, garlic-like
1-Dodecanethiol CH₃(CH₂)₁₁SH202.40266-2830.003 (at 25°C)Mild, skunk-like[4][5][6]
p-Heptylphenylmethanethiol CH₃(CH₂)₆C₆H₄CH₂SH236.43--Reportedly odorless
4-(Trimethylsilyl)this compound (CH₃)₃SiC₆H₄CH₂SH196.40--Significantly reduced odor[4]

Note: Data for p-Heptylphenylmethanethiol and 4-(Trimethylsilyl)this compound is less readily available in public sources.

Performance in Key Thiol Reactions

The utility of these odorless alternatives lies in their ability to replicate the reactivity of this compound in common thiol-based transformations. Here, we examine their performance in two fundamental reactions: the Michael addition and ether dealkylation.

Thiol-Michael Addition

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a cornerstone of C-S bond formation. While direct comparative studies are limited, available data suggests that long-chain thiols can effectively participate in this reaction.

ThiolMichael AcceptorCatalyst/ConditionsYieldReference
This compoundMethyl Vinyl KetoneSolvent-free, 30°C, 45 min76%[7]
1-DodecanethiolVarious enonesBase-catalyzedGood to excellent[8]
p-Heptylphenylmethanethiolα,β-unsaturated ketone--Reportedly effective

Note: The table highlights the potential of odorless alternatives. Direct comparison would require standardized reaction conditions.

Ether Dealkylation

Thiolates are effective nucleophiles for the cleavage of ethers, a critical transformation in natural product synthesis and protecting group strategies. 1-Dodecanethiol has been successfully employed for the demethylation of aryl methyl ethers.

ThiolSubstrateConditionsYieldReference
This compoundAryl methyl ethersNaH, DMFGenerally high[9]
1-DodecanethiolAryl methyl ethersNaOH, NMP, 130°C, 8h30-90%[10]

Experimental Protocols

General Protocol for Thiol-Ene "Click" Reaction (Photoinitiated)

This protocol describes a general procedure for the radical-mediated addition of a thiol to an alkene.

Materials:

  • Alkene (e.g., norbornene, vinyl ether)

  • Thiol (e.g., 1-dodecanethiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., THF, dichloromethane)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and photoinitiator (0.01-0.1 eq) in the chosen solvent.

  • Add the thiol (1.1 eq) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.

  • Irradiate the stirred solution with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Protocol for Michael Addition of a Thiol to an Enone

This protocol provides a general method for the conjugate addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • α,β-unsaturated ketone (enone)

  • Thiol (e.g., 1-dodecanethiol)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, dichloromethane)

Procedure:

  • To a stirred solution of the enone (1.0 eq) in the chosen solvent, add the thiol (1.2 eq).

  • Add the base catalyst (0.1 eq) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Thiol Chemistry

To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.

Thiol_Ene_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Alkene & Photoinitiator add_thiol Add Thiol prep_reactants->add_thiol degas Degas with Inert Gas add_thiol->degas irradiate UV Irradiation (Initiation) degas->irradiate propagate Propagation & Chain Transfer irradiate->propagate monitor Monitor Progress (TLC, GC-MS) propagate->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Thioether

A typical workflow for a photoinitiated thiol-ene reaction.

Thiol_Properties cluster_benzyl_mercaptan This compound cluster_long_chain Long-Chain Thiols (e.g., 1-Dodecanethiol) cluster_silylated Silylated Thiols bm_odor High Odor lc_odor Low Odor bm_volatility High Volatility bm_reactivity High Reactivity st_odor Very Low Odor lc_volatility Low Volatility lc_reactivity Good Reactivity st_volatility Low Volatility st_reactivity Good Reactivity (after deprotection) Michael_Addition_Mechanism reactants Thiol (R-SH) + α,β-Unsaturated Carbonyl Base thiolate Thiolate Anion (R-S⁻) reactants:base->thiolate Deprotonation enolate Enolate Intermediate thiolate->enolate Nucleophilic Attack product β-Thioether Carbonyl Product enolate->product Protonation

References

A Comparative Guide to Catalytic Thioether Synthesis Utilizing Benzyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of thioethers is a cornerstone of modern medicinal chemistry and materials science. For researchers and drug development professionals, selecting an efficient and robust catalytic system is critical for synthesizing these valuable compounds. This guide provides an objective comparison of different catalytic strategies for the synthesis of thioethers using benzyl (B1604629) mercaptan as a key sulfur source, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in thioether synthesis is determined by factors such as yield, reaction time, substrate scope, and reaction conditions. Below is a summary of quantitative data for three distinct catalytic systems.

Catalyst SystemReactantsTemp. (°C)TimeYield (%)Key Features
Transition-Metal-Free Solid Acid
0.6% Al₂O₃ on Silica (SiAl 0.6)Benzyl Mercaptan + 1-(4-methoxyphenyl)ethanol904 h>99Heterogeneous, solvent-free, reusable catalyst, mild conditions.[1]
Copper-Based Catalyst
3 mol% Cu(OTf)₂This compound + 2-phenylpropan-2-ol2512 h96Homogeneous, mild conditions, broad substrate scope including primary, secondary, and tertiary alcohols.[2]
Palladium-Based Catalyst
5 mol% [PdCl(allyl)]₂ / 20 mol% NiXantPhosBenzyl Phenyl Sulfide + Bromobenzene2430 min86For α-arylation of existing thioethers, rapid reaction, high functional group tolerance.

Experimental Workflows and Methodologies

A systematic approach is crucial for evaluating and comparing the efficacy of different catalysts. The general workflow involves catalyst selection, reaction execution under optimized conditions, and thorough analysis of the products.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison start Select Catalysts for Comparison (e.g., Solid Acid, Cu(OTf)₂, Pd-complex) reagents Prepare Reactants: - this compound - Electrophile (Alcohol/Aryl Halide) start->reagents 1. Catalyst Selection catA Catalyst A: Solid Acid reagents->catA 2. Parallel Synthesis catB Catalyst B: Cu(OTf)₂ reagents->catB 2. Parallel Synthesis catC Catalyst C: Pd-Complex reagents->catC 2. Parallel Synthesis purification 3. Work-up & Purification (e.g., Filtration, Chromatography) catA->purification catB->purification catC->purification analysis 4. Product Analysis (e.g., GC-MS, NMR) purification->analysis comparison 5. Data Comparison: - Yield - Purity - Reaction Time analysis->comparison G cluster_reactants Starting Materials cluster_catalysts Catalytic Pathways cluster_products Products thiol This compound solid_acid Solid Acid (e.g., SiAl) thiol->solid_acid cu_catalyst Cu(OTf)₂ thiol->cu_catalyst alcohol Benzylic Alcohol alcohol->solid_acid alcohol->cu_catalyst aryl_halide Aryl Halide pd_catalyst Pd-Complex aryl_halide->pd_catalyst thioether Benzyl Thioether thioether->pd_catalyst product1 Benzylic Thioether solid_acid->product1 Dehydrative Coupling cu_catalyst->product1 Dehydrative Coupling product2 α-Aryl Benzyl Thioether pd_catalyst->product2 α-Arylation

References

A Comparative Guide to Benzyl-Type Protecting Groups for Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the thiol functionality of cysteine is a critical determinant in the successful synthesis of peptides and proteins. This decision profoundly influences the deprotection strategy, potential for side reactions, and the overall yield and purity of the final product. This guide provides an objective comparison of common benzyl-type protecting groups for cysteine, supported by experimental data and detailed protocols to inform the selection process in peptide synthesis and drug development.

Performance Comparison of Benzyl-Type Protecting Groups

The choice of a benzyl-type protecting group for cysteine is primarily a balance between stability during synthesis and the conditions required for its removal. The following table summarizes the key characteristics and performance of the most common benzyl-type protecting groups.

Protecting GroupStructureKey AdvantagesKey DisadvantagesPrimary Deprotection Methods
S-benzyl (Bzl) Benzyl (B1604629)Robust, stable to both mild acid (e.g., TFA) and base. Cost-effective.Requires harsh deprotection conditions (strong acid or reductive cleavage), limiting its use in standard Fmoc-SPPS for complex peptides.Strong acid (e.g., HF, TFMSA), Sodium in liquid ammonia, Catalytic Hydrogenolysis.
S-4-methoxybenzyl (Mob) 4-MethoxybenzylMore acid-labile than Bzl due to the electron-donating methoxy (B1213986) group, allowing for cleavage under less harsh conditions.Can be partially labile to repeated TFA treatments in long sequences, potentially leading to premature deprotection.HF, TFMSA, AgOTf in TFA, and under certain conditions with strong TFA cocktails.[1][2]
S-4-methylbenzyl (Meb) 4-MethylbenzylMore acid-labile than Bzl but more stable than Mob, offering an intermediate level of stability.Still requires strong acid for efficient cleavage.HF, TFMSA.[3]

Experimental Data: Acid Lability

The acid lability of benzyl-type protecting groups is a key factor in their selection. The following data, while not from a single comparative study under identical conditions, provides insight into their relative stability.

Protecting GroupReagent/ConditionsDeprotection EfficiencyReference
S-benzyl (Bzl)HF, 0°C, 1-2 hoursHigh[4]
S-benzyl (Bzl)50% TFA in DCM, 30 minStable[5]
S-4-methoxybenzyl (Mob)Boiling TFALabile[2]
S-4-methoxybenzyl (Mob)50% TFA, extended time~10% deprotection[2]
S-4-methylbenzyl (Meb)HFHigh[3]

Note: Direct quantitative comparison of deprotection efficiency with milder acids like TFA is challenging to find in the literature, as Bzl and its derivatives are primarily designed for strong acid cleavage in Boc-SPPS.

Common Side Reactions

The use of benzyl-type protecting groups, particularly with strong acid cleavage, can lead to several side reactions:

  • Alkylation: The benzyl carbocations generated during acid cleavage are potent alkylating agents and can modify nucleophilic residues such as tryptophan, methionine, and tyrosine. The use of scavengers like anisole, p-cresol, and thioanisole (B89551) is crucial to minimize this side reaction.[6][7]

  • Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization during peptide synthesis. While the protecting group itself is a factor, the coupling conditions (reagents, base) play a more significant role.[8][9]

  • Desulfurization: During catalytic hydrogenolysis, over-hydrogenation can lead to the formation of alanine (B10760859) from cysteine. The presence of sulfur can also poison the palladium catalyst.

Experimental Protocols

Protocol 1: Cleavage and Deprotection of S-benzyl Group using Anhydrous Hydrogen Fluoride (B91410) (HF)

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

  • Preparation: Thoroughly dry the synthesized peptide-resin under vacuum. Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Addition of Scavengers: Add appropriate scavengers to the reaction vessel to protect sensitive residues. A common scavenger cocktail for peptides containing Cys is HF/anisole/dimethylsulfide (DMS)/p-thiocresol (10:1:1:0.2).[10]

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.[4] For residues like Arg(Tos) or Cys(Meb), a longer reaction time may be necessary.[3]

  • HF Evaporation: Evaporate the HF under a stream of nitrogen, ensuring it is trapped and neutralized appropriately.

  • Peptide Precipitation and Washing: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid). Separate the peptide solution from the resin beads and lyophilize to obtain the crude peptide powder.

Protocol 2: S-benzyl Deprotection using Catalytic Transfer Hydrogenation

This method provides a milder alternative to strong acid cleavage and avoids the use of hazardous hydrogen gas.

  • Reaction Setup: Dissolve the S-benzyl protected peptide in a suitable solvent such as methanol (B129727) or formic acid.[4] Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogen Donor Addition: Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid to the reaction mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the catalyst through a pad of celite. Evaporate the solvent to obtain the deprotected peptide.

Visualizing the Chemistry

Deprotection_Mechanism Protected_Cys S-Benzyl Cysteine Protonation Protonation of Sulfur Protected_Cys->Protonation H+ (Strong Acid) Carbocation_Formation Benzyl Carbocation Formation Protonation->Carbocation_Formation C-S Bond Cleavage Deprotected_Cys Free Cysteine Thiol Carbocation_Formation->Deprotected_Cys Alkylated_Scavenger Alkylated Scavenger Carbocation_Formation->Alkylated_Scavenger Trapped by Scavenger Scavenger (e.g., Anisole) Scavenger->Alkylated_Scavenger

Caption: Acid-catalyzed deprotection of S-benzyl cysteine.

Comparative_Study_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis Start Start with Resin Incorporate_Bzl Incorporate Fmoc-Cys(Bzl)-OH Start->Incorporate_Bzl Incorporate_Mob Incorporate Fmoc-Cys(Mob)-OH Start->Incorporate_Mob Incorporate_Meb Incorporate Fmoc-Cys(Meb)-OH Start->Incorporate_Meb Elongate Peptide Chain Elongation Incorporate_Bzl->Elongate Incorporate_Mob->Elongate Incorporate_Meb->Elongate HF_Cleavage HF Cleavage Elongate->HF_Cleavage TFA_Cocktail TFA Cocktail Cleavage Elongate->TFA_Cocktail HPLC RP-HPLC Analysis HF_Cleavage->HPLC TFA_Cocktail->HPLC MS Mass Spectrometry HPLC->MS Compare Compare Yield, Purity, and Side Products MS->Compare

Caption: Workflow for a comparative study of cysteine protecting groups.

References

A Comparative Guide to the Validation of Analytical Methods for Benzyl Mercaptan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Benzyl (B1604629) Mercaptan, with Supporting Experimental Data.

The accurate quantification of benzyl mercaptan, a crucial intermediate in the pharmaceutical and agrochemical industries, is paramount for ensuring product quality and safety. This guide provides a comparative analysis of two distinct analytical methodologies for the determination of this compound: a direct analysis via Gas Chromatography with Flame Ionization Detection (GC-FID) and a derivatization-based approach using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This objective comparison is supported by a summary of their validation parameters and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, speed, and complexity. The following table summarizes the key performance characteristics of a direct GC-FID method and a derivatization-based HPLC-MS/MS method for the quantification of this compound.

ParameterDirect GC-FID Method (Illustrative)HPLC-MS/MS with DTDP Derivatization
Linearity (Range) 10 - 500 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~1 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 ng/mL
Analysis Time ~10 minutes~20 minutes (including derivatization)
Specificity GoodExcellent
Complexity Low to ModerateHigh

Methodologies and Experimental Protocols

Method 1: Direct Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method offers a straightforward and robust approach for the quantification of this compound without the need for chemical derivatization.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of volatile sulfur compounds (e.g., DB-1 or equivalent).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the calibrated range. An internal standard (e.g., undecane) may be added for improved precision.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to 200 °C, and a final hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Calibration: Prepare a series of calibration standards of this compound in the chosen solvent and analyze them to construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve.

Method 2: Quantification by HPLC-MS/MS with Pre-column Derivatization

This high-sensitivity method is ideal for detecting trace amounts of this compound. It involves a derivatization step using 4,4′-dithiodipyridine (DTDP) to enhance the chromatographic and mass spectrometric properties of the analyte.[1]

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column is typically used for separation.

  • Derivatization Reagent: A solution of 4,4′-dithiodipyridine (DTDP) in a suitable solvent.

  • Sample Preparation and Derivatization:

    • To the sample solution, add a solution of DTDP.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the stable this compound-DTDP derivative.

    • The reaction may be quenched, and the sample can be further diluted if necessary before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/minute.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the this compound-DTDP derivative.

  • Calibration: Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. Construct a calibration curve based on the peak area of the derivative.

  • Quantification: Analyze the derivatized sample and quantify the this compound concentration using the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the derivatization reaction pathway.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Validation cluster_documentation Documentation define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method define_atp->select_method develop_procedure Develop Analytical Procedure select_method->develop_procedure optimize_params Optimize Method Parameters develop_procedure->optimize_params validate_params Validate Performance Parameters (Accuracy, Precision, Linearity, etc.) optimize_params->validate_params assess_robustness Assess Method Robustness validate_params->assess_robustness document_results Document Validation Results assess_robustness->document_results implement_qc Implement for Routine QC document_results->implement_qc

Figure 1. General workflow for analytical method validation.

derivatization_pathway cluster_reaction Derivatization Reaction benzyl_mercaptan This compound (R-SH) plus + benzyl_mercaptan->plus dtdp DTDP (4,4'-dithiodipyridine) derivative Stable Derivative (R-S-S-Py) dtdp->derivative HPLC-MS/MS Analysis plus->dtdp

Figure 2. Derivatization of this compound with DTDP.

References

Benchmarking Benzyl Mercaptan: A Comparative Guide for Chain Transfer Agents in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise control over polymer properties, the choice of a chain transfer agent (CTA) is a critical parameter. This guide provides an objective comparison of benzyl (B1604629) mercaptan against other commonly used CTAs, supported by experimental data and detailed methodologies to inform your selection process.

Chain transfer agents are crucial in regulating the molecular weight and molecular weight distribution of polymers during free-radical polymerization.[1] Their effectiveness is quantified by the chain transfer constant (Ctr), which represents the ratio of the rate of chain transfer to the rate of propagation.[2] A higher Ctr value signifies a more efficient CTA, enabling greater control over the polymer's final characteristics.[2] This guide focuses on the performance of benzyl mercaptan in comparison to other widely used thiol-based CTAs, such as dodecyl mercaptan and thioglycolic acid.

Performance Comparison of Chain Transfer Agents

The efficiency of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization process.[3] The following tables summarize the chain transfer constants (Ctr) for this compound and other common CTAs in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA).

Table 1: Chain Transfer Constants (Ctr) in Styrene Polymerization at 60°C

Chain Transfer AgentCtr
This compound Data not readily available in cited sources
n-Butyl Mercaptan21[1]
n-Dodecyl Mercaptan18.7 ± 1[3]
tert-Dodecyl Mercaptan2.9 (at 50°C)[3]
n-Octyl Mercaptan19 (at 50°C)[3]

Table 2: Chain Transfer Constants (Ctr) in Methyl Methacrylate (MMA) Polymerization at 60°C

Chain Transfer AgentCtr
Benzenethiol (B1682325) *2.7[4]
n-Butyl Mercaptan0.70[4]
n-Dodecyl MercaptanData not readily available at 60°C, see note
tert-Dodecyl MercaptanData not readily available
Thioglycolic AcidData not readily available

Note: Benzenethiol is a close structural analog of this compound and its Ctr value can serve as a useful proxy. The Ctr for n-dodecyl mercaptan in MMA polymerization has been reported, but not specifically at 60°C in the provided search results.

While a direct Ctr value for this compound in styrene polymerization at 60°C was not found in the searched literature, the available data for other mercaptans provides a basis for relative comparison. For MMA polymerization, the Ctr of benzenethiol suggests that aromatic thiols like this compound are effective chain transfer agents.[4]

Impact on Polymer Properties: Molecular Weight and Polydispersity

The primary function of a CTA is to control the molecular weight (MW) and the polydispersity index (PDI) of the resulting polymer. A lower PDI value indicates a narrower molecular weight distribution, which is often desirable for specific applications, including in drug delivery systems where batch-to-batch consistency is paramount.

While specific quantitative data directly comparing the effect of this compound on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI of polymers against other CTAs under identical conditions is limited in the provided search results, the general principle holds that increasing the concentration of an effective CTA will lead to a decrease in the polymer's molecular weight.[5] The efficiency of this reduction is directly related to the CTA's Ctr value.

Experimental Protocols

Determining the Chain Transfer Constant (Ctr) using the Mayo Method

The Mayo method is a widely accepted experimental procedure for determining the Ctr of a chain transfer agent.[5] The method involves conducting a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.[3]

Experimental Workflow for Mayo Plot Determination of Ctr

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer Prepare_Mixtures Prepare Reaction Mixtures (Varying [CTA]/[M]) Monomer->Prepare_Mixtures Initiator Initiator Initiator->Prepare_Mixtures CTA Chain Transfer Agent (CTA) CTA->Prepare_Mixtures Solvent Solvent Solvent->Prepare_Mixtures Polymerization Conduct Polymerizations (Constant Temperature & Time) Prepare_Mixtures->Polymerization Quench Quench Reactions Polymerization->Quench Isolate Isolate & Purify Polymer Quench->Isolate GPC Gel Permeation Chromatography (GPC) Isolate->GPC DPn_Calc Calculate Degree of Polymerization (DPn) GPC->DPn_Calc Mayo_Plot Plot 1/DPn vs. [CTA]/[M] DPn_Calc->Mayo_Plot Ctr_Calc Determine Ctr from Slope Mayo_Plot->Ctr_Calc G P_rad Growing Polymer Radical (P•) P_dead Terminated Polymer (P-H) P_rad->P_dead H abstraction CTA_rad New Radical (R-S•) P_rad->CTA_rad CTA Chain Transfer Agent (R-SH) CTA->P_dead New_P_rad New Growing Polymer Radical (R-S-M•) CTA_rad->New_P_rad Initiation Monomer Monomer (M) Monomer->New_P_rad

References

Unveiling the Reactivity Landscape of Substituted Benzyl Mercaptans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thiol-containing compounds is paramount for applications ranging from organic synthesis to the design of targeted covalent inhibitors. This guide provides an objective comparison of the reactivity of substituted benzyl (B1604629) mercaptans, supported by experimental data and detailed protocols, to aid in the selection of appropriately reactive molecules for specific research and development needs.

The reactivity of the thiol group in benzyl mercaptans is significantly influenced by the electronic properties of substituents on the aromatic ring. These effects can be quantitatively assessed through the lens of linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ). Generally, electron-withdrawing groups enhance the acidity of the thiol proton, making the corresponding thiolate a better leaving group but a poorer nucleophile. Conversely, electron-donating groups increase the nucleophilicity of the sulfur atom.

Comparative Analysis of Nucleophilicity

The nucleophilicity of the benzyl mercaptan is a key determinant of the reaction rate in Michael additions. Electron-donating substituents on the benzene (B151609) ring increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity and accelerating the rate of reaction. Conversely, electron-withdrawing substituents decrease the electron density on the sulfur, diminishing its nucleophilicity and slowing down the reaction.

Substituent (p-X)Chemical StructureExpected Relative ReactivityHammett Constant (σp)
Methoxy (-OCH₃)Highest-0.27
Methyl (-CH₃)High-0.17
Hydrogen (-H)Moderate (Reference)0.00
Chloro (-Cl)Low+0.23
Nitro (-NO₂)Lowest+0.78

Note: The chemical structures are representative and would depict the full this compound structure with the respective para-substituent. The Hammett constants (σp) are standard values used to predict the electronic influence of substituents. A more negative σp value corresponds to a more electron-donating group, leading to higher reactivity in nucleophilic attacks. Conversely, a more positive σp value indicates an electron-withdrawing group, resulting in lower reactivity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed methodology for a representative key experiment: the kinetic analysis of the Michael addition of substituted benzyl mercaptans to an α,β-unsaturated ketone.

Protocol: Kinetic Analysis of the Michael Addition Reaction

Objective: To determine the second-order rate constants for the reaction of a series of para-substituted benzyl mercaptans with a Michael acceptor, such as methyl vinyl ketone.

Materials:

  • Para-substituted benzyl mercaptans (e.g., p-methoxy, p-methyl, unsubstituted, p-chloro, p-nitro)

  • Methyl vinyl ketone (or other suitable Michael acceptor)

  • A suitable solvent (e.g., methanol, acetonitrile)

  • A non-nucleophilic base catalyst (e.g., triethylamine)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware and reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each substituted this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the Michael acceptor of known concentration in the same solvent.

    • Prepare a stock solution of the base catalyst of known concentration.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the solvent and the this compound stock solution.

    • Add the base catalyst solution to the cuvette.

    • Initiate the reaction by adding the Michael acceptor stock solution. The concentration of the Michael acceptor should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.

    • Immediately start monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance. The disappearance of the mercaptan or the appearance of the product can be monitored.

    • Record the absorbance data at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of this plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the Michael acceptor: k₂ = k_obs / [Michael Acceptor].

  • Hammett Analysis:

    • Repeat the kinetic measurements for each substituted this compound.

    • Plot the logarithm of the second-order rate constants (log k₂) against the corresponding Hammett substituent constants (σp).

    • The slope of this plot is the Hammett reaction constant (ρ), which provides a quantitative measure of the sensitivity of the reaction to substituent effects.

Visualization of the Reaction Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the general signaling pathway of a Michael addition and the experimental workflow for kinetic analysis.

Michael_Addition_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted Benzyl\nMercaptan Substituted Benzyl Mercaptan Thiolate Formation Thiolate Formation Substituted Benzyl\nMercaptan->Thiolate Formation Deprotonation Michael Acceptor\n(α,β-Unsaturated Carbonyl) Michael Acceptor (α,β-Unsaturated Carbonyl) Nucleophilic Attack Nucleophilic Attack Michael Acceptor\n(α,β-Unsaturated Carbonyl)->Nucleophilic Attack Base Catalyst Base Catalyst Base Catalyst->Thiolate Formation Thiolate Formation->Nucleophilic Attack Protonation Protonation Nucleophilic Attack->Protonation Michael Adduct Michael Adduct Protonation->Michael Adduct

General reaction pathway for the base-catalyzed Michael addition of a substituted this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis cluster_correlation Structure-Reactivity Correlation A Prepare Stock Solutions (Mercaptans, Michael Acceptor, Catalyst) B Equilibrate Spectrophotometer A->B C Mix Reactants in Cuvette B->C D Initiate Reaction & Start Monitoring Absorbance C->D E Plot ln(Absorbance Change) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂) F->G H Plot log(k₂) vs. Hammett Constant (σ) G->H I Determine Reaction Constant (ρ) H->I

Experimental workflow for the kinetic analysis of substituted this compound reactivity.

This guide provides a foundational understanding of the factors governing the reactivity of substituted benzyl mercaptans. By utilizing the provided experimental protocols and understanding the principles of structure-reactivity relationships, researchers can make informed decisions in selecting and applying these versatile reagents in their work.

Cost-benefit analysis of using benzyl mercaptan in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. Benzyl (B1604629) mercaptan (BnSH), a widely used thiol source, presents a classic case of this balancing act. This guide provides a comprehensive cost-benefit analysis of using benzyl mercaptan in large-scale synthesis, comparing it with viable alternatives and providing detailed experimental insights.

Executive Summary

This compound is an effective and relatively low-cost thiolating agent. However, its intense malodor, toxicity, and associated handling and disposal challenges present significant drawbacks in an industrial setting. Odorless alternatives, such as long-chain alkyl thiols (e.g., 1-dodecanethiol), offer a compelling solution to the olfactory and safety issues, albeit at a higher initial raw material cost. This analysis demonstrates that for large-scale operations, the increased cost of odorless alternatives can be offset by reduced expenditure on specialized handling equipment, personal protective equipment (PPE), and waste management, alongside significant improvements in occupational health and safety.

Cost-Benefit Comparison: this compound vs. Alternatives

The primary considerations for selecting a thiol reagent in large-scale synthesis are the cost of raw materials, reaction efficiency (yield and purity), and the associated safety and environmental costs. Below is a comparative analysis of this compound and a representative odorless alternative, 1-dodecanethiol (B93513).

Table 1: Cost Comparison of Raw Materials

ReagentSupplier ExamplePrice (USD/kg) - Industrial ScalePurity
This compoundSigma-Aldrich, IndiaMART~$10 - $2099%
1-DodecanethiolSigma-Aldrich, ECHEMI~$10 - $15>98%
Benzyl ChlorideIndiaMART, Made-in-China.com~$1 - $299%
Sodium HydrosulfideIndiaMART, Made-in-China.com~$0.60 - $0.9070%
ThioureaIndiaMART, Made-in-China.com~$1.50 - $2.0099%

Table 2: Performance and Safety Comparison in Thiocarbamate Synthesis

ParameterThis compound1-Dodecanethiol (Odorless Alternative)
Reaction Yield High (typically >90%)High (typically >90%)
Reaction Time Generally shorterMay be slightly longer depending on substrate
Odor Extremely pungent and persistentLow to negligible
Toxicity Harmful if swallowed, fatal if inhaled[1][2]Skin and eye irritant
Handling Requirements Requires closed systems, specialized ventilation, and extensive PPEStandard laboratory/plant handling procedures
Waste Disposal Hazardous waste, requires specialized treatment for organosulfur compounds[3][4]Biodegradable, less hazardous waste stream
Occupational Health High risk of exposure, leading to nausea, headaches, and respiratory issues[1]Significantly lower risk to personnel

Experimental Protocols

To provide a practical comparison, this section details the synthesis of a common class of compounds where this compound is employed: thiocarbamates, which are used as herbicides. We will compare the synthesis of S-benzyl N,N-diethylthiocarbamate with its odorless counterpart, S-dodecyl N,N-diethylthiocarbamate.

Synthesis of S-benzyl N,N-diethylthiocarbamate

This synthesis involves the reaction of this compound with a carbamoyl (B1232498) chloride, or a one-pot reaction involving an amine, carbon disulfide, and an alkylating agent. A common laboratory-scale preparation involves the reaction of benzyl chloride with the in-situ generated dithiocarbamate (B8719985) salt.

Protocol:

  • Formation of the Dithiocarbamate Salt: To a stirred solution of diethylamine (B46881) (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or DMF) at 0-5 °C, add carbon disulfide (1.1 eq) dropwise. After the addition, stir the mixture for 1-2 hours at room temperature to form the diethyl dithiocarbamate salt.

  • S-Alkylation: To the solution of the dithiocarbamate salt, add benzyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting materials. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield S-benzyl N,N-diethylthiocarbamate.

Synthesis of S-dodecyl N,N-diethylthiocarbamate (Odorless Alternative)

The protocol is analogous to the synthesis using this compound, with 1-dodecanethiol replacing this compound.

Protocol:

  • Formation of the Dithiocarbamate Salt: To a stirred solution of diethylamine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) at 0-5 °C, add carbon disulfide (1.1 eq) dropwise. After the addition, stir the mixture for 1-2 hours at room temperature.

  • S-Alkylation: To the solution of the dithiocarbamate salt, add 1-dodecyl bromide (1.0 eq) dropwise at room temperature.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 6-8 hours. The longer reaction time may be necessary due to the lower reactivity of the long-chain alkyl halide compared to benzyl chloride. Work-up is similar to the this compound procedure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the synthesis pathways and the decision-making process for choosing a thiol reagent.

Synthesis_Workflow_Benzyl_Mercaptan cluster_synthesis Synthesis of this compound cluster_application Application in Thiocarbamate Synthesis Benzyl_Chloride Benzyl Chloride Reaction1 Reaction Benzyl_Chloride->Reaction1 Thiol_Source Thiourea or Sodium Hydrosulfide Thiol_Source->Reaction1 Benzyl_Mercaptan This compound Reaction1->Benzyl_Mercaptan Reaction2 Reaction Benzyl_Mercaptan->Reaction2 Diethylamine_CS2 Diethylamine + CS2 Diethylamine_CS2->Reaction2 Carbamoyl_Chloride Carbamoyl Chloride Thiocarbamate S-benzyl N,N-diethyl- thiocarbamate Reaction2->Thiocarbamate

Caption: Synthesis and Application of this compound.

Odorless_Alternative_Workflow Dodecyl_Bromide 1-Dodecyl Bromide Reaction1 Reaction Dodecyl_Bromide->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Dodecanethiol 1-Dodecanethiol (Odorless) Reaction1->Dodecanethiol Reaction2 Reaction Dodecanethiol->Reaction2 Diethylamine_CS2 Diethylamine + CS2 Diethylamine_CS2->Reaction2 Thiocarbamate_Odorless S-dodecyl N,N-diethyl- thiocarbamate Reaction2->Thiocarbamate_Odorless

Caption: Workflow for Odorless Thiocarbamate Synthesis.

Decision_Tree Start Select Thiol Source for Large-Scale Synthesis Cost_Odor Primary Concern: Cost vs. Odor/Safety Start->Cost_Odor Low_Cost Lowest Raw Material Cost Cost_Odor->Low_Cost Cost Odor_Safety Odor Mitigation & Safety Cost_Odor->Odor_Safety Odor/Safety BnSH Use this compound Low_Cost->BnSH Odorless_Thiol Use Odorless Alternative (e.g., 1-Dodecanethiol) Odor_Safety->Odorless_Thiol Handling_Costs Factor in higher handling, ventilation, and disposal costs BnSH->Handling_Costs Raw_Material_Cost Higher initial raw material cost Odorless_Thiol->Raw_Material_Cost

Caption: Decision Tree for Thiol Reagent Selection.

Conclusion

The choice between this compound and its odorless alternatives for large-scale synthesis is not solely a matter of raw material cost. While this compound is initially more economical, the hidden costs associated with its handling, safety precautions, and waste disposal can be substantial. For organizations prioritizing occupational health, safety, and environmental responsibility, the slightly higher upfront investment in an odorless alternative like 1-dodecanethiol can lead to long-term savings and a more sustainable manufacturing process. The decision should be made after a thorough evaluation of the total cost of ownership, including both direct and indirect expenses.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl Mercaptan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. Benzyl (B1604629) mercaptan, a compound noted for its potent stench and significant health hazards, requires stringent disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of benzyl mercaptan, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent contact with skin and eyes.[1] Respiratory protection may be necessary if there is a risk of inhalation.[1][5]

Key Hazards Associated with this compound:

  • Toxicity: Fatal if inhaled and harmful if swallowed.[1][5][6]

  • Irritation: Causes serious eye irritation and may cause skin and respiratory tract irritation.[7][8]

  • Flammability: Combustible liquid with a flashpoint of 70°C (158°F).[3][9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][10]

Disposal Procedures: A Step-by-Step Approach

The primary and universally recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[8] The material should be collected in appropriate, sealed, and clearly labeled containers awaiting collection.

For instances where small quantities of this compound waste require treatment prior to disposal, chemical neutralization through oxidation is a viable option.[2] This process converts the volatile and odorous mercaptan into less hazardous compounds.

This protocol details the neutralization of this compound waste using common laboratory oxidizing agents.

Materials:

  • This compound waste

  • Sodium hypochlorite (B82951) solution (household bleach, typically 5-8.25%) or 3% Hydrogen peroxide solution[2]

  • Large glass beaker or flask

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood.[2] Place the beaker or flask containing the this compound waste on a stir plate.

  • Stirring: Begin stirring the waste solution at a moderate speed.

  • Addition of Oxidizing Agent: Slowly and carefully add the sodium hypochlorite or hydrogen peroxide solution to the stirring waste.[2] Add the oxidizing agent in small increments to control the reaction rate and prevent excessive heat generation or splashing.

  • Reaction: Continue stirring the mixture. The disappearance of the characteristic mercaptan odor is a primary indicator of successful neutralization.[2] Allow the reaction to proceed for at least one hour to ensure completion.[2]

  • Verification: The absence of the powerful odor is a strong, albeit qualitative, indicator of complete neutralization.[2]

  • Final Disposal: Once neutralized, the resulting solution should be disposed of in accordance with institutional and local hazardous waste regulations. Do not pour down the drain.[1][3][11]

Parameter Value Reference
UN Number 2810[10]
Flash Point 70 °C (158 °F)[3][9]
Oral LD50 (Rat) 493 mg/kg
Inhalation LC50 (Mouse) 178 ppm (4 h)

This table summarizes key quantitative data for this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: this compound Waste Generated assess Assess Quantity and Feasibility of On-site Treatment start->assess large_quantity Large Quantity or No On-site Treatment Capability assess->large_quantity Large Volume small_quantity Small Quantity & Feasible for On-site Treatment assess->small_quantity Small Volume package Package in Approved, Labeled, Sealed Containers large_quantity->package neutralize Perform Chemical Neutralization in Fume Hood small_quantity->neutralize licensed_disposal Arrange for Licensed Professional Waste Disposal package->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end verify Verify Complete Neutralization (Odor Disappearance) neutralize->verify dispose_neutralized Dispose of Neutralized Waste per Institutional Guidelines verify->dispose_neutralized dispose_neutralized->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Benzyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl Mercaptan

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary and Quantitative Data

This compound is a combustible liquid that is harmful if swallowed and fatal if inhaled.[1][2][3] It is also known to cause serious eye irritation and is very toxic to aquatic life.[2][3] The substance is characterized by a strong, unpleasant stench.[1][4] Due to the severe inhalation toxicity, all handling procedures must be conducted with stringent adherence to the safety protocols outlined below.

Key Hazards:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Inhalation Category 2H330: Fatal if inhaled.[1][2][3]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][2][3]
Flammable Liquids Category 4H227: Combustible liquid.[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[3]
Hazardous to the Aquatic Environment Acute, Category 1H400: Very toxic to aquatic life.[3]

Quantitative Safety and Physical Properties:

PropertyValue
Oral LD50 (Rat) 493 mg/kg[5][6]
Inhalation LC50 (Mouse) 0.9 mg/l (4 h)[6]
Flash Point 70 °C (158 °F)[6]
Boiling Point 194 - 195 °C (381 - 383 °F)[1][6]
Vapor Pressure 0.5 hPa at 20 °C[6]
Lower Explosion Limit 1% (V)[6]
Occupational Exposure Limits No established occupational exposure limit values.[1][5]

Personal Protective Equipment (PPE) Protocol

A risk assessment is mandatory before handling. The selection of PPE must be based on the concentration and quantity of this compound being used.[1]

Required Personal Protective Equipment:

AreaPPE SpecificationStandards
Respiratory A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[1] If the respirator is the sole means of protection, a full-face supplied-air respirator must be used.[1]NIOSH (US) or CEN (EU) approved.[1]
Eye/Face A combination of safety glasses and a face shield is required.[1][5]NIOSH (US) or EN 166 (EU) approved.[1]
Hand Chemically impervious gloves must be worn.[5] Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1]Adherent to EN 374 standard.
Body A complete chemical-resistant suit or lab coat and apron, providing full body protection.[1][2]Based on workplace-specific risk assessment.
Step-by-Step PPE Procedure
  • Donning (Putting On) PPE:

    • Perform hand hygiene.

    • Put on the chemical-resistant suit or lab coat.

    • Put on the full-face respirator and perform a seal check.

    • Put on safety glasses/goggles.

    • Put on the face shield.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or suit.

  • Doffing (Taking Off) PPE:

    • Remove gloves using a technique that avoids touching the outer surface.

    • Remove the chemical-resistant suit or lab coat by rolling it outwards, away from the body.

    • Perform hand hygiene.

    • Remove the face shield.

    • Remove safety glasses/goggles.

    • Remove the respirator.

    • Perform thorough hand hygiene (wash with soap and water).[1]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Ensure a safety shower and eye wash station are readily accessible and have been tested.[5]

  • Use equipment that is properly grounded to prevent the buildup of electrostatic charge.[1][5]

2. Procedural Steps for Handling:

  • Before starting, ensure all required PPE is available and in good condition.

  • Work only within the designated area inside the chemical fume hood.

  • Keep the container of this compound tightly closed when not in use.[1][2][5]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5][7]

  • After handling, wash hands and forearms thoroughly before leaving the laboratory.[1][2][5]

  • Do not eat, drink, or smoke in the handling area.[1][2][3][5]

Emergency Plan: Accidental Release or Spill

In case of a spill, immediate and appropriate action is critical. Evacuate all non-essential personnel from the area.[1]

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_procedure Response Procedure cluster_post_cleanup Post-Cleanup spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate 1. exposure Personnel Exposed? spill_detected->exposure alert Alert Lab Supervisor & Safety Officer evacuate->alert 2. don_ppe Don Full Spill Response PPE (SCBA, Chemical Suit) alert->don_ppe contain Contain Spill with Inert Absorbent Material don_ppe->contain 3. absorb Collect Spillage with Non-Sparking Tools contain->absorb 4. collect_waste Place Waste in a Labeled, Sealed Container absorb->collect_waste 5. decontaminate Decontaminate Area with Appropriate Cleaner collect_waste->decontaminate 6. doff_ppe Doff PPE Following Procedure decontaminate->doff_ppe dispose Dispose of Waste via EH&S Guidelines doff_ppe->dispose 7. exposure->evacuate medical Seek Immediate Medical Attention exposure->medical Yes

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate personnel to a safe area.[1] Alert others in the lab and contact your institution's safety officer.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection (a self-contained breathing apparatus may be necessary for large spills), a chemical-resistant suit, impervious gloves, and eye/face protection.[1][2]

  • Containment: Prevent further leakage if it is safe to do so.[1][8] Contain the spill using an inert, non-combustible absorbent material like dry sand or earth.[1] Do not let the product enter drains.[1][6][7][8]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[1][8]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the container with the absorbed material as hazardous waste according to institutional and local regulations.[1]

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste:

    • Unused or surplus this compound must be disposed of through a licensed disposal company.[8]

    • It may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Do not dispose of it down the drain.

  • Contaminated Materials:

    • All PPE (gloves, suits), absorbent materials, and any other items contaminated with this compound must be collected in a sealed, properly labeled hazardous waste container.[1][8]

    • Dispose of these materials as you would the chemical itself, in accordance with local, regional, and national regulations.[5][7]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned container or recycle it in accordance with institutional guidelines. Before disposal, ensure the container is completely empty.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.